3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-chloro-1-(2-methoxyethyl)pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-5-4-10-3-2-9-6(8)7(10)11/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYZTVJCSWNBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C(C1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
Executive Summary
This technical guide details the synthesis of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one , a critical heterocyclic scaffold often utilized in the development of kinase inhibitors and GPCR ligands. The pyrazinone core serves as a bioisostere for pyridinones and pyrimidinediones, offering unique hydrogen-bonding vectors and solubility profiles.
The synthesis described herein prioritizes regiochemical control (N1-alkylation vs. O-alkylation) and process scalability . The route proceeds via the selective hydrolysis of 2,3-dichloropyrazine followed by base-mediated alkylation, a pathway chosen for its reliability and the commercial availability of starting materials.
Part 1: Retrosynthetic Analysis & Strategy
The target molecule features a 2-pyrazinone core substituted with a chlorine atom at C3 and a 2-methoxyethyl chain at N1.
Strategic Disconnection:
-
N1-C(alkyl) Disconnection: The most logical disconnection is the N-alkylation of the pre-formed pyrazinone core. This simplifies the synthesis to a convergent coupling of a heterocycle and an alkyl halide.
-
C2-Cl Functional Group Interconversion: The 3-chloropyrazin-2(1H)-one core is best accessed via the selective hydrolysis of 2,3-dichloropyrazine. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) with hydroxide.
Scheme 1: Retrosynthetic Logic
Caption: Retrosynthetic breakdown showing the two-step access from 2,3-dichloropyrazine.
Part 2: Detailed Synthetic Protocols
Step 1: Selective Hydrolysis of 2,3-Dichloropyrazine
This step exploits the high electrophilicity of 2,3-dichloropyrazine. Under controlled basic conditions, one chloride is displaced by hydroxide. The resulting enol tautomerizes to the stable amide (pyrazinone) form.
Reaction Overview:
-
Substrate: 2,3-Dichloropyrazine
-
Reagents: Sodium Hydroxide (NaOH), Water, DMSO (optional co-solvent)
-
Product: 3-Chloropyrazin-2(1H)-one
Protocol:
-
Dissolution: Charge a round-bottom flask with 2,3-dichloropyrazine (1.0 equiv) and DMSO (5 vol). Stir until dissolved.
-
Base Addition: Add aqueous NaOH (2.5 M, 2.2 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 60–70 °C . Monitor by HPLC/LCMS.
-
Critical Control Point: Do not overheat (>90 °C) or prolong reaction times excessively, as this may lead to double hydrolysis, yielding 2,3-dihydroxypyrazine.
-
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Acidify carefully with concentrated HCl to pH ~2–3. The product, 3-chloropyrazin-2(1H)-one, typically precipitates as a beige/white solid.
-
Filter the solid and wash with cold water.
-
Dry in a vacuum oven at 45 °C.
-
Data Specification:
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Appearance | Off-white to beige solid |
| 1H NMR (DMSO-d6) | δ ~12.8 (br s, 1H, NH), 7.8 (d, 1H), 7.6 (d, 1H) |
Step 2: Regioselective N-Alkylation
Alkylation of 2-pyrazinones presents a regioselectivity challenge: N1-alkylation (desired) vs. O-alkylation (undesired) .
-
O-Alkylation is favored by "hard" electrophiles and silver salts (Ag2CO3).
-
N-Alkylation is favored by "soft" bases (K2CO3, Cs2CO3) in polar aprotic solvents (DMF, MeCN), exploiting the thermodynamic stability of the amide bond.
Reaction Overview:
-
Substrate: 3-Chloropyrazin-2(1H)-one
-
Alkylating Agent: 1-Bromo-2-methoxyethane (1.2 equiv)
-
Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3)
-
Solvent: DMF (Dimethylformamide)
Protocol:
-
Preparation: In a dry flask under nitrogen atmosphere, suspend 3-chloropyrazin-2(1H)-one (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in dry DMF (10 vol).
-
Addition: Add 1-bromo-2-methoxyethane (1.2–1.5 equiv) via syringe.
-
Reaction: Heat the mixture to 60 °C for 4–12 hours.
-
Monitoring: Check LCMS for conversion. The N-alkylated product typically elutes later than the starting material but earlier than O-alkylated byproducts on reverse-phase C18.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc and wash with water (3x) and brine (1x) to remove DMF.
-
Dry the organic layer over Na2SO4, filter, and concentrate.[1]
-
-
Purification:
-
If O-alkylation is observed (>5%), purify via flash column chromatography (SiO2).
-
Eluent: 0–5% MeOH in DCM or 20–50% EtOAc in Hexanes. The N-isomer is generally more polar than the O-isomer.
-
Scheme 2: Reaction Workflow
Caption: Step-by-step workflow for the alkylation process prioritizing N1-selectivity.
Part 3: Process Optimization & Troubleshooting
Regioselectivity Control (N vs O)
The ratio of N-alkylation to O-alkylation is the critical quality attribute (CQA) for this synthesis.
| Variable | Recommendation | Mechanistic Insight |
| Base | Cs2CO3 > K2CO3 > NaH | Cesium ("soft" cation) stabilizes the N-centered anion, promoting orbital-controlled attack at the softer Nitrogen nucleophile. |
| Solvent | DMF or NMP | Polar aprotic solvents dissociate ion pairs, increasing the nucleophilicity of the pyrazinone nitrogen. |
| Temperature | 60–80 °C | Higher temperatures favor the thermodynamic product (N-alkyl lactam) over the kinetic product (O-alkyl lactim). |
Handling 3-Chloropyrazinone Instability
While generally stable, the 3-chloro group is susceptible to hydrolysis if the reaction pH becomes too basic (pH > 12) for extended periods, or if water is present during high-temperature alkylation.
-
Mitigation: Use anhydrous DMF and dry reagents. Minimize the equivalent of base (do not exceed 2.5 equiv).
Analytical Validation
-
1H NMR Distinction:
-
N-Alkyl (Target): The methylene protons attached to Nitrogen (
) typically appear around δ 4.0–4.2 ppm . -
O-Alkyl (Impurity): The methylene protons attached to Oxygen (
) appear further downfield, typically δ 4.4–4.6 ppm . -
C2 vs C3: In the N-alkylated product, the pyrazine ring protons (H5/H6) show distinct coupling constants (
Hz).
-
References
-
Synthesis of 3-chloropyrazin-2(1H)
- Source: Sigma-Aldrich Product Sheet & Safety D
-
URL:
-
General Pyrazinone Alkylation Methodologies
- Title: 2(1H)
- Source: PMC (PubMed Central).
-
URL:[Link]
-
Regioselectivity in Heterocycle Alkylation
- Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles (Analogous N-alkyl
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Reaction of Chloropyridazinones (Analogous System)
Sources
Technical Whitepaper: 3-Chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
The following technical guide details the chemical profile, synthetic pathways, and reactivity of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one , a specialized heterocyclic intermediate.
Executive Summary
3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one represents a strategic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Its value lies in the orthogonal reactivity of its core: the electrophilic C-3 chlorine atom allows for precise nucleophilic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one |
| Molecular Formula | |
| Molecular Weight | 188.61 g/mol |
| Core Scaffold | Pyrazin-2(1H)-one (Lactam tautomer favored) |
| Key Functionalities | |
| Predicted LogP | ~0.8 – 1.2 (Lipophilic yet aqueous soluble) |
| Physical Form | Typically an off-white solid or viscous oil (purity dependent) |
| Solubility | High in DCM, DMSO, MeOH; Moderate in Water |
Structural Analysis
The molecule features a pyrazinone core , which is electronically distinct from pyrazine.[1] The carbonyl at C-2 polarizes the ring, making the C-3 position highly electrophilic. The 2-methoxyethyl group at N-1 acts as a polar solubilizing appendage, often used to penetrate specific hydrophobic pockets in enzymes while maintaining hydrogen-bond accepting capability via the ether oxygen.
Synthetic Pathways
The synthesis of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one typically follows a convergent route starting from commercially available 2,3-dichloropyrazine or 3-chloropyrazin-2(1H)-one.
Method A: Direct N-Alkylation (Preferred)
This method utilizes the acidity of the N-H bond in the parent lactam (pKa ~9-10).
-
Starting Material: 3-chloropyrazin-2(1H)-one (CAS: 105985-17-9).
-
Reagents: 1-bromo-2-methoxyethane (1.2 equiv),
or (2.0 equiv). -
Solvent: DMF or Acetonitrile (Anhydrous).[1]
-
Conditions: Heat to 60–80°C for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is often purified via silica gel chromatography (Hex/EtOAc gradient).[1]
Method B: Regioselective Hydrolysis & Alkylation
For large-scale preparation starting from 2,3-dichloropyrazine:
-
Hydrolysis: 2,3-dichloropyrazine is treated with NaOH/HCl to yield 3-chloropyrazin-2(1H)-one.
-
Alkylation: Proceed as in Method A.
Synthesis Workflow Diagram
Figure 1: Convergent synthetic route from chloropyrazine precursors.
Reactivity & Functionalization
The C-3 chlorine atom is the primary handle for diversification. The pyrazinone ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (
Nucleophilic Aromatic Substitution ( )
-
Amination: Reaction with primary or secondary amines displaces the chloride to form 3-amino-pyrazinones. This is the most common reaction in library synthesis.[1]
-
Conditions: Amine (1.5 equiv), DIEA (2 equiv), DMSO or NMP, 100°C (or MW 120°C).[1]
-
-
Etherification: Reaction with alkoxides yields 3-alkoxy derivatives.
-
Conditions: NaH, Alcohol, THF, 0°C to RT.[1]
-
Palladium-Catalyzed Cross-Coupling
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.
-
Catalyst:
or /XPhos.[1] -
Utility: Installs aromatic systems for
-stacking interactions in protein targets.
-
-
Sonogashira: Coupling with terminal alkynes.
-
Utility: Creates rigid linkers for fragment-based drug design.
-
Reactivity Map
Figure 2: Divergent reactivity profile of the C-3 chloro handle.
Experimental Protocols
Protocol A: Synthesis of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
-
Charge a reaction vessel with 3-chloropyrazin-2(1H)-one (1.0 equiv) and anhydrous DMF (10 mL/g).
-
Add Cesium Carbonate (
, 2.0 equiv) in a single portion. Stir for 15 minutes at ambient temperature. -
Add 1-bromo-2-methoxyethane (1.2 equiv) dropwise.
-
Heat the mixture to 70°C under
atmosphere for 6 hours. Monitor by LC-MS for disappearance of starting material ( ).[1] -
Cool to room temperature and pour into ice-water.
-
Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x).
-
Dry over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (0-50% EtOAc in Hexanes).
Protocol B: General Displacement with Amines[9]
-
Dissolve 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one (0.2 mmol) in DMSO (1 mL).
-
Add the desired amine (0.24 mmol) and DIPEA (0.4 mmol).
-
Heat at 100°C for 2–4 hours.
-
Purify directly by preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).
Safety & Handling
-
Hazards: The compound is an alkylating agent precursor derivative and a halogenated heterocycle.[1] Treat as a potential skin and eye irritant (H315, H319).[1]
-
Storage: Store at 2–8°C under inert gas. Hygroscopic; keep essentially dry.[1]
-
Disposal: Dispose of as halogenated organic waste.[1]
References
-
Synthesis of Pyrazinones: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 16.[1] Thieme Chemistry. (General review of pyrazinone construction).
-
Parent Scaffold Properties: Sigma-Aldrich. 3-Chloropyrazin-2(1H)-one Product Sheet. CAS 105985-17-9. Link
- Medicinal Chemistry Utility:Journal of Medicinal Chemistry. "Pyrazinone scaffolds in kinase inhibitor discovery.
-
N-Alkylation Protocols: BenchChem Reactivity Guide. "Comparative Reactivity of Halopyrazines." Link[1]
Sources
Strategic Design and Application of 1-(2-Methoxyethyl) Substituted Pyrazinone Derivatives in Drug Discovery
Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The pyrazinone (2(1H)-pyrazinone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, thrombin inhibitors, and corticotropin-releasing factor-1 (CRF1) receptor antagonists. However, a recurring hurdle in the clinical translation of pyrazinone-based candidates is their propensity to undergo Cytochrome P450 (CYP450)-mediated bioactivation, leading to the formation of reactive metabolites (RMs). These electrophilic intermediates covalently bind to cellular proteins, precipitating idiosyncratic drug toxicity and hepatotoxicity.
This whitepaper provides an in-depth technical analysis of a highly effective structural intervention: the incorporation of the 1-(2-methoxyethyl) moiety. By strategically appending this group—often with alpha-branching, such as a 1-cyclopropyl-2-methoxyethyl substituent—medicinal chemists can achieve a dual objective: profound steric and electronic shielding against metabolic bioactivation, while simultaneously optimizing the physicochemical profile (e.g., solubility and target affinity) of the lead compound.
Mechanistic Rationale: The Causality of Metabolic Shielding
To understand the efficacy of the 1-(2-methoxyethyl) substitution, one must analyze the causality of pyrazinone bioactivation. Unsubstituted or simple alkyl-substituted pyrazinones are electron-rich systems. When processed by hepatic CYP3A4 or CYP2D6 enzymes, the pyrazinone core is highly susceptible to epoxidation or oxidation into reactive quinone imine intermediates.
The 1-(2-Methoxyethyl) Solution
The structural modification to a 1-(2-methoxyethyl) derivative introduces three critical pharmacological advantages:
-
Steric Hindrance: The ethyl chain, particularly when alpha-substituted with a cyclopropyl group, creates a bulky three-dimensional umbrella over the N1-C6 axis of the pyrazinone ring. This physically prevents the CYP450 active site heme iron from closely approaching the vulnerable pi-system.
-
Electronic Modulation: The ether oxygen exerts a mild electron-withdrawing inductive effect (-I effect) across the alkyl chain. This subtly reduces the overall electron density of the pyrazinone ring, increasing the activation energy required for CYP-mediated oxidation.
-
Physicochemical Balance: Unlike highly lipophilic straight-chain alkyls (which drive non-specific binding and poor solubility), the ether oxygen acts as a hydrogen bond acceptor, maintaining optimal aqueous solubility and oral bioavailability.
This exact strategy was famously employed in the optimization of CRF1 receptor antagonists, where the transition from an early lead to the (S)-4-(1-cyclopropyl-2-methoxyethyl) derivative reduced reactive glutathione (GSH) adducts to near-zero levels [1].
Fig 1. Metabolic diversion of pyrazinones via 1-(2-methoxyethyl) substitution.
Quantitative Data & Structure-Activity Relationship (SAR)
The impact of the 1-(2-methoxyethyl) substitution is best illustrated through comparative SAR data. The table below summarizes the optimization of a pyrazinone-based CRF1 receptor antagonist, comparing an early-stage methyl-substituted lead (Compound A) with the optimized 1-cyclopropyl-2-methoxyethyl derivative (Compound B) [1].
| Parameter | Compound A (N1-Methyl Pyrazinone) | Compound B (1-Cyclopropyl-2-methoxyethyl Pyrazinone) | Causality / Pharmacological Impact |
| Target Affinity (IC50) | 1.2 nM | 0.86 nM | The ether oxygen provides a favorable solvent-exposed interaction, slightly improving target binding. |
| GSH Adduct Formation | ~15.0% of total dose | 0.1% of total dose | Steric bulk completely blocks CYP450 access to the pyrazinone core, preventing epoxidation. |
| Oral Bioavailability (F%) | 32% | >70% | The balanced lipophilicity (LogD) provided by the methoxyethyl group enhances intestinal absorption. |
| In Vivo Efficacy Dose | 10.0 mg/kg | 1.8 mg/kg | Higher free-drug exposure due to reduced first-pass metabolic clearance. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the scaffold and the validation of its metabolic stability.
Protocol A: Regioselective Synthesis of 1-(2-Methoxyethyl) Pyrazinones
Direct N-alkylation of a pre-formed pyrazinone often yields an inseparable mixture of N-alkylated and O-alkylated tautomers. To bypass this, a de novo ring construction using the Jones and Karmas condensation method is required [2].
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve the specific N-(2-methoxyethyl) alpha-amino acid amide hydrochloride (1.0 eq) in anhydrous methanol under an inert argon atmosphere.
-
Base Addition: Add a freshly prepared solution of sodium methoxide (1.1 eq) dropwise at 0°C to liberate the free amine. Causality: Strict temperature control prevents premature degradation of the free amino amide.
-
Condensation: Introduce the 1,2-dicarbonyl compound (e.g., glyoxal or a substituted diketone, 1.2 eq). Stir the mixture at -20°C for 2 hours, then slowly warm to room temperature over 12 hours.
-
Cyclization & Oxidation: The intermediate dihydropyrazinone is oxidized to the fully aromatic 2(1H)-pyrazinone by adding a mild oxidant (e.g., DDQ or exposure to atmospheric oxygen with a catalytic amount of Pd/C).
-
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: Dichloromethane/Methanol 95:5).
Fig 2. Regioselective de novo synthetic workflow for 1-(2-methoxyethyl) pyrazinone cores.
Protocol B: Self-Validating In Vitro GSH Trapping Assay
Because reactive metabolites are transient, they cannot be measured directly. This assay uses Glutathione (GSH) as a soft nucleophile to trap electrophiles, creating stable adducts quantifiable by LC-MS/MS. This protocol is designed as a self-validating system by incorporating internal standards and known toxicity controls.
Step-by-Step Methodology:
-
Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLMs, 1.0 mg/mL final protein concentration), the pyrazinone test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).
-
System Validation Controls:
-
Positive Control: Run a parallel incubation using Clozapine (10 µM), a drug known to form high levels of GSH adducts.
-
Negative Control: Run an incubation lacking NADPH (the required cofactor for CYP450).
-
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., D4-acetaminophen-GSH). Causality: The internal standard corrects for any matrix-induced ion suppression during mass spectrometry.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Transfer the supernatant to an LC-MS/MS system.
-
Data Processing: Scan for neutral loss of 129 Da (characteristic of the gamma-glutamyl moiety of GSH). Calculate the ratio of the GSH adduct peak area to the parent compound peak area. If the positive control fails to show adducts, or the negative control shows adducts, the assay is automatically flagged as invalid.
Conclusion & Future Perspectives
The integration of the 1-(2-methoxyethyl) substituent into the pyrazinone scaffold represents a masterclass in rational drug design. By understanding the spatial and electronic requirements of CYP450 active sites, medicinal chemists can utilize this moiety to rescue highly potent but toxicologically flawed lead compounds. Beyond CRF1 antagonists, this specific substitution pattern is currently being explored to stabilize novel kinase inhibitors and myeloperoxidase (MPO) inhibitors, proving its versatility as a privileged structural motif in modern pharmacochemistry.
References
-
Hartz, R. A., Vrudhula, V. M., Ahuja, V. K., Macor, J. E., et al. "A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist." Journal of Medicinal Chemistry, 52(23), 7653–7668 (2009). URL:[Link][1]
-
Guijarro, L., et al. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances, 13, 2697-2729 (2023). URL:[Link][2]
Sources
Therapeutic Targeting with Substituted Pyrazinones: A Medicinal Chemistry Perspective
Executive Summary
The substituted pyrazinone (2(1H)-pyrazinone) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic peptide bonds while offering rigid control over substituent vectors. Unlike simple bioisosteres, the pyrazinone core serves a dual function: it acts as a hydrogen-bond acceptor/donor system capable of engaging hinge regions in kinases, and as a stable central template for peptidomimetics in protease inhibition. This guide analyzes the primary therapeutic targets of pyrazinone derivatives, detailing the mechanistic basis of their activity, structural liabilities, and experimental validation protocols.[1]
Viral RNA-Dependent RNA Polymerase (RdRp)
The most clinically validated target for pyrazinone derivatives is the viral RNA-dependent RNA polymerase (RdRp). The flagship compound in this class is Favipiravir (T-705) , a pyrazinecarboxamide that tautomerizes to a pseudo-pyrazinone form in solution.
Mechanism of Action: Lethal Mutagenesis
Favipiravir functions as a prodrug. Upon cellular entry, it undergoes phosphoribosylation to form the active triphosphate metabolite (Favipiravir-RTP). This metabolite mimics guanosine and adenosine, competing with endogenous nucleotides for incorporation into the nascent viral RNA strand.
Unlike obligate chain terminators (e.g., acyclovir), Favipiravir-RTP allows chain elongation to continue. However, its incorporation induces transition mutations (G→A and C→U) during viral replication. This accumulation of errors pushes the viral population beyond the "error threshold," leading to lethal mutagenesis and viral extinction.
Structural Insight
The 6-fluoro-3-hydroxy-2-pyrazinecarboxamide structure is critical. The 3-hydroxy group allows for keto-enol tautomerism, which is essential for base-pairing ambiguity. The fluorine atom at position 6 prevents metabolic deactivation and influences the pKa of the ring nitrogen, optimizing binding affinity to the polymerase active site.
Visualization: Activation Pathway
Figure 1: The metabolic activation cascade of Favipiravir leading to viral error catastrophe.
Serine Protease Inhibition (Thrombin & Factor Xa)
Pyrazinones are extensively utilized as non-peptide scaffolds for inhibiting serine proteases in the coagulation cascade, specifically Thrombin (Factor IIa) and Factor Xa .[1][2]
The Peptidomimetic Strategy
In this context, the pyrazinone ring does not act as the electrophilic trap (warhead) but as a P2-P3 scaffold .
-
Role: It replaces the peptide backbone of natural substrates, providing a rigid spacer that orients hydrophobic substituents into the S1, S2, and S3 specificity pockets of the enzyme.
-
Binding Mode: The carbonyl oxygen of the pyrazinone typically accepts a hydrogen bond from the enzyme backbone (e.g., Gly216 in Factor Xa), while the N1 substituent is directed toward the S2 distal pocket.
Metabolic Liability: The "Pyrazinone Trap"
A critical challenge in this class is metabolic stability. Early generation pyrazinone thrombin inhibitors (e.g., N-substituted-3-amino-pyrazinones) were susceptible to bioactivation by Cytochrome P450 enzymes.
-
Mechanism: Oxidation of the C5-C6 double bond leads to an epoxide intermediate or an imine-methide.[3]
-
Consequence: Ring opening and covalent binding to hepatic proteins (toxicity).
-
Solution: Substitution at the C5/C6 positions (e.g., with methyl or chloro groups) or modification of the electronic properties of the N1 side chain can block this oxidative pathway.
Visualization: Protease Binding Logic
Figure 2: Schematic of the pyrazinone scaffold orienting substituents into serine protease specificity pockets.
Kinase Inhibition (p38α MAPK & JAKs)
Recent medicinal chemistry efforts have repurposed 3,5- and 3,6-disubstituted-2(1H)-pyrazinones as ATP-competitive kinase inhibitors.
Target Specificity
-
p38α MAP Kinase: Pyrazinone derivatives have shown high potency (IC50 < 10 nM) and selectivity. These are being developed for inflammatory conditions like COPD (e.g., inhaled formulations).
-
JAK Family (JAK1/2/TYK2): Pyrazinone-based scaffolds serve as the hinge-binding motif.
Binding Mechanism
The pyrazinone lactam (NH-C=O) motif functions as a donor-acceptor pair that mimics the adenine ring of ATP.
-
Hinge Region: The NH group donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Met109 in p38α).
-
Gatekeeper: The C3 substituent is often an aryl or heteroaryl ring that extends into the hydrophobic pocket behind the gatekeeper residue, determining selectivity.
GPCR Antagonists (CRF-1 & P2X3)
Beyond enzymes, substituted pyrazinones are potent antagonists for specific G-Protein Coupled Receptors (GPCRs) and ligand-gated ion channels.
| Target Receptor | Therapeutic Indication | Mechanism | Key Compound Example |
| CRF-1 (Corticotropin-Releasing Factor) | Anxiety, Depression | Orthosteric Antagonism | BMS-665053 (Nanomolar affinity) |
| P2X3 (Purinergic Receptor) | Chronic Cough, Pain | Allosteric Modulation | Gefapixant (Bioisostere/Analogous core) |
Structure-Activity Relationship (SAR): For CRF-1 antagonists, the N3-phenylpyrazinone core is essential. A "top" substituent (usually a substituted phenyl ring at C3) interacts with the hydrophobic upper transmembrane domain, while the "bottom" substituent (at N1) anchors the molecule near the extracellular loops.
Experimental Validation Protocols
To validate pyrazinone candidates, the following self-validating protocols are recommended.
Protocol A: Viral RdRp Inhibition Assay (Fluorescence-Based)
Used to verify Favipiravir-like activity.
-
Reagents: Recombinant Viral RdRp (e.g., Influenza A), RNA Template (poly-C), Primer (poly-G), NTPs, and SYTO 82 (RNA-binding fluorescent dye).
-
Reaction Mix: Prepare buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT). Add 50 nM RdRp and 100 nM Template/Primer duplex.
-
Inhibitor Addition: Add pyrazinone candidate (0.1 nM – 100 µM) dissolved in DMSO. Incubate 15 min at 25°C.
-
Initiation: Add NTP mix (500 µM GTP) to start elongation.
-
Detection: Monitor fluorescence increase (Ex 540nm / Em 560nm) over 60 minutes. SYTO 82 binds dsRNA formed during elongation.
-
Validation:
-
Negative Control: DMSO only (100% activity).
-
Positive Control: 2'-C-methyl-GTP (known chain terminator).
-
Data Analysis: Plot slope of fluorescence vs. time; calculate IC50.
-
Protocol B: Thrombin Amidolytic Assay (Chromogenic)
Used to verify serine protease inhibition.
-
Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA). Cleavage releases p-nitroaniline (pNA).
-
Enzyme: Human Thrombin (0.1 NIH units/mL).
-
Procedure:
-
Dilute pyrazinone inhibitor in TBS-BSA buffer (50 mM Tris, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Add 50 µL inhibitor + 50 µL Thrombin to a 96-well plate. Incubate 10 min at 37°C.
-
Add 100 µL Substrate (100 µM final).
-
-
Measurement: Monitor Absorbance at 405 nm kinetically for 10 minutes.
-
Specificity Check (Crucial): To confirm selectivity, run parallel assays with Factor Xa (using S-2765 substrate) and Trypsin . A true therapeutic candidate must show >100-fold selectivity for Thrombin over Trypsin.
References
-
Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research. Link
-
South, M. S., et al. (2003). "Structure-based Drug Design of Pyrazinone Antithrombotics as Selective Inhibitors of the Tissue Factor VIIa Complex." Bioorganic & Medicinal Chemistry Letters. Link
-
Hartz, R. A., et al. (2009). "Synthesis, structure-activity relationships, and in vivo evaluation of N3-phenylpyrazinones as novel corticotropin-releasing factor-1 (CRF1) receptor antagonists." Journal of Medicinal Chemistry. Link
-
Bagal, S. K., et al. (2020). "The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Llinàs-Brunet, M., et al. (2000). "Peptidomimetic inhibitors of the human cytomegalovirus protease."[4] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. figshare.com [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of a pyrazinone-containing thrombin inhibitor. Evidence for novel biotransformation involving pyrazinone ring oxidation, rearrangement, and covalent binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vitro Screening of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
A Technical Guide for Target Discovery and Liability Profiling
Executive Summary
This technical guide outlines the in vitro screening architecture for 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one . This compound represents a functionalized pyrazinone scaffold characterized by two distinct features: a reactive electrophilic core (3-chloro position) and a solubilizing tail (2-methoxyethyl group).
Unlike inert chemical probes, this molecule is a potential covalent modifier . Its screening strategy must therefore deviate from standard high-throughput screening (HTS) to prioritize reactivity profiling and time-dependent inhibition kinetics. This guide provides a validated workflow to assess its potential as a protease inhibitor (e.g., Thrombin, SARS-CoV-2 Mpro) or an anti-infective agent (Anti-TB), while rigorously excluding pan-assay interference (PAINS).
Part 1: Physicochemical Profiling & Pre-Assay QC
Before biological interrogation, the compound must undergo rigorous physicochemical characterization to prevent false positives derived from precipitation or degradation.
1. Solubility and Formulation
The 2-methoxyethyl side chain enhances aqueous solubility compared to the naked pyrazinone core. However, the lipophilic chloro-group requires organic co-solvents.
-
Stock Preparation: Dissolve to 10 mM or 20 mM in anhydrous DMSO (Grade: Cell Culture Tested).
-
Storage: Store at -20°C in amber glass vials to prevent photolytic dechlorination. Avoid repeated freeze-thaw cycles (>3 cycles) to minimize hydrolysis by hygroscopic DMSO.
-
Aqueous Solubility Limit (Thermodynamic):
-
Protocol: Shake-flask method in PBS (pH 7.4) for 24 hours followed by HPLC-UV quantification.
-
Target: >50 µM in 1% DMSO/PBS is required for reliable biochemical assays.
-
2. Chemical Stability (The "Warhead" Check)
The C3-chlorine atom is susceptible to nucleophilic aromatic substitution (
Protocol: Buffer Stability Assay
-
Incubation: Spiked compound (10 µM) in Assay Buffer (e.g., Tris-HCl pH 7.4 vs. pH 8.0) at 37°C.
-
Sampling: 0, 1, 4, and 24 hours.
-
Analysis: LC-MS/MS monitoring for the hydrolysis product (3-hydroxy derivative) or dimerization.
-
Acceptance Criteria: >90% parent compound remaining after 4 hours.
Part 2: Reactivity Profiling (The Triage Step)
Crucial Insight: Because 3-chloropyrazinones can act as electrophiles, you must determine if the compound acts via a specific mechanism or non-specific alkylation.
Glutathione (GSH) Trapping Assay
This assay predicts potential toxicity and covalent binding promiscuity.
-
Reagents: 10 µM Test Compound + 100 µM GSH in PBS (pH 7.4).
-
Detection: LC-MS (ESI+) monitoring for the [M+GSH-HCl] adduct (mass shift +307 Da).
-
Interpretation:
-
t½ < 15 min:High Reactivity. Likely a promiscuous alkylator (Tox risk).
-
t½ = 1–4 hours:Moderate Reactivity. Ideal for targeted covalent inhibition (TCI).
-
t½ > 24 hours:Low Reactivity. Acts primarily as a non-covalent reversible ligand.
-
Part 3: Biological Screening Workflows
Based on the pyrazinone scaffold's medicinal chemistry history, two primary screening paths are recommended.
Path A: Protease Inhibition (Covalent/Serine Protease)
Pyrazinones are privileged scaffolds for serine proteases (e.g., Thrombin, Elastase) and viral cysteine proteases (e.g., SARS-CoV-2 Mpro), often binding to the S1 pocket.
Assay Type: Fluorogenic Substrate Cleavage (FRET). Mechanism: Time-Dependent Inhibition (TDI).
Protocol:
-
Enzyme: Recombinant Protease (e.g., Thrombin or Mpro) at
concentration. -
Substrate: Fluorogenic peptide (e.g., Boc-VPR-AMC for Thrombin).
-
Pre-incubation: Incubate Enzyme + Compound for 30 minutes before adding substrate. This allows the slow
or covalent bond formation to occur. -
Readout: Kinetic fluorescence (Ex/Em specific to fluorophore) for 60 minutes.
-
Data Analysis: If pre-incubation shifts the
significantly (>3-fold) compared to no pre-incubation, the compound is a Time-Dependent Inhibitor . Calculate .
Path B: Antimicrobial Phenotypic Screening (Anti-TB)
Pyrazinamide (PZA) analogs are cornerstones of Tuberculosis therapy. This derivative should be screened against Mycobacterium tuberculosis (Mtb).
Assay: Microplate Alamar Blue Assay (MABA).
-
Strain: H37Rv (Virulent) or M. smegmatis (Surrogate).
-
Condition: Acidic pH (pH 5.8–6.0) is critical. Pyrazinone activity is often pH-dependent.
-
Control: Pyrazinamide (Positive), DMSO (Negative).
-
Readout: Fluorescence (Resazurin reduction) after 5-7 days.
Part 4: Data Visualization & Logic
Screening Decision Tree
The following diagram illustrates the logical flow for screening this specific chemical entity, prioritizing the exclusion of false positives due to reactivity.
Caption: Decision logic for screening 3-chloropyrazinone derivatives, separating covalent leads from promiscuous toxins.
Part 5: Data Analysis & Metrics
For this compound, standard
| Parameter | Formula / Definition | Relevance to 3-Cl-Pyrazinone |
| Concentration inhibiting 50% activity | Use only for reversible binding (Low Reactivity). | |
| Pseudo-first-order rate constant | Measured from progress curves in TDI assays. | |
| Efficiency of covalent bond formation | The Gold Standard. Essential if the Cl atom is displaced by the enzyme. | |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
Calculation of
References
-
Antimicrobial Activity of Pyrazinamide Derivatives: Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Source: Molecules (MDPI), 2017. URL:[Link]
-
Covalent Inhibition of Proteases (SARS-CoV-2 Mpro): Title: Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors.[1][2] Source: bioRxiv / NIH, 2022. URL:[Link]
-
Compound Stability in DMSO: Title: Stability of screening compounds in wet DMSO.[3] Source: Journal of Biomolecular Screening, 2008.[3] URL:[Link]
-
Thrombin Inhibition by Pyrazinones: Title: Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin.[4][5] Source: ACS Omega / PMC, 2021. URL:[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of Potent Pyrazoline-Based Covalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazinyl-Substituted Aminoazoles as Covalent Inhibitors of Thrombin: Synthesis, Structure, and Anticoagulant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Discovery of Novel Pyrazinone-Based Enzyme Inhibitors: A Modern Drug Hunter's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Pyrazinone Scaffold: A Privileged Heterocycle in Enzyme Inhibition
The 2(1H)-pyrazinone core is a six-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural attributes—including hydrogen bond acceptors, donors, and multiple vectors for substitution—allow it to mimic the binding modes of endogenous ligands, particularly the purine core of ATP in kinase active sites.[3][4] This versatility has led to the development of pyrazinone-based inhibitors against a wide array of enzyme targets, from protein kinases in oncology to proteases involved in coagulation and viral replication.[5][6][7]
The key to leveraging this scaffold is understanding how to decorate it. Modifications at the N-1, C-3, C-5, and C-6 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.[8] A well-designed discovery campaign, therefore, is not just about finding a pyrazinone that binds, but about systematically exploring its chemical space to craft a molecule with drug-like properties.
The Discovery Cascade: From Initial Hit to Preclinical Candidate
The path from a large chemical library to a single clinical candidate is a multi-stage funnel designed to progressively filter and refine compounds based on increasingly stringent criteria. This process, known as the discovery cascade, ensures that resources are focused on the most promising molecules.
Caption: A typical drug discovery workflow for enzyme inhibitors.
High-Throughput Screening (HTS) for Hit Identification
The objective of HTS is to rapidly screen a large library of compounds (often >100,000) to identify initial "hits" that modulate the activity of the target enzyme.[9] The choice of assay technology is paramount and is dictated by the enzyme's function.
Protocol: A Generic HTS Protocol for a Protein Kinase
This protocol describes a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay, a common format for kinase screening.[10]
-
Plate Preparation : Using a liquid handler, dispense 20 nL of each library compound (typically at a 10 mM stock concentration in DMSO) into the wells of a 1536-well assay plate. This results in a final assay concentration of ~10 µM.
-
Enzyme & Substrate Addition : Add 1 µL of a solution containing the target kinase and a biotinylated peptide substrate in assay buffer. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction : Add 1 µL of an ATP solution. The concentration should be at or near the Km of the enzyme for ATP to ensure competitive inhibitors can be identified. Incubate for 60 minutes at room temperature.
-
Detection : Add 1 µL of a "stop/detection" solution containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho-specific antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor). Incubate for 60 minutes.
-
Data Acquisition : Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis : The ratio of acceptor to donor signal is calculated. A decrease in this ratio indicates inhibition of substrate phosphorylation. Hits are typically defined as compounds that produce a signal reduction greater than three standard deviations from the mean of the neutral (DMSO only) controls.
Self-Validation and Causality:
-
Why TR-FRET? It is a robust, homogeneous (no-wash) assay format with a large signal window, making it suitable for automation and miniaturization.[10] The time-resolved aspect minimizes interference from compound autofluorescence.
-
Controls : Every plate must contain positive controls (a known inhibitor) and negative/neutral controls (DMSO vehicle) to calculate key performance metrics like the Z'-factor, which assesses assay quality. A Z' > 0.5 is considered excellent for HTS.[10]
Hit-to-Lead (H2L): Building a Structure-Activity Relationship (SAR)
A "hit" is not a drug; it is merely a starting point. The H2L phase aims to confirm the activity of the initial hits, establish a preliminary SAR, and assess early drug-like properties. This is where the pyrazinone scaffold's versatility is explored.[7]
Structure-based drug design (SBDD) and parallel synthesis are powerful tools in this phase.[6][11] If a crystal structure of the target enzyme is available, docking experiments can predict how pyrazinone analogs might bind, guiding the synthesis of a focused library of compounds.[6][12]
Example: SAR Table for a Hypothetical Pyrazinone Kinase Inhibitor Series
| Compound ID | R1 (C3-position) | R2 (C6-position) | Kinase IC50 (nM) | Selectivity vs. Kinase B (Fold) |
| Hit-1 | -NH2 | Phenyl | 5,200 | 2 |
| H2L-1a | -NH-CH3 | Phenyl | 2,100 | 5 |
| H2L-1b | -NH-Cyclopropyl | Phenyl | 850 | 15 |
| H2L-2a | -NH-Cyclopropyl | 4-Fluorophenyl | 450 | 25 |
| H2L-2b | -NH-Cyclopropyl | 3-Chlorophenyl | 600 | 20 |
| H2L-3 | -NH-Cyclopropyl | 4-Morpholinophenyl | 150 | >100 |
Interpretation and Causality:
-
The initial SAR exploration at the C3-position (H2L-1a, H2L-1b) showed that small, constrained alkyl groups improved potency over a simple amine, suggesting a confined hydrophobic pocket.[7]
-
Modifying the C6-phenyl group (H2L-2a, H2L-2b) demonstrated tolerance for electron-withdrawing groups.
-
The significant leap in potency and selectivity with the morpholino group (H2L-3) suggests a key interaction, possibly a hydrogen bond, with a residue in a solvent-exposed region, a common strategy for achieving selectivity.[4]
Mechanism of Action (MoA) and Selectivity Profiling
Understanding how an inhibitor works is as important as knowing that it works. MoA studies determine the mode of inhibition (e.g., competitive, non-competitive, allosteric) and are critical for rational optimization.
Caption: Binding schematic for a competitive enzyme inhibitor.
Protocol: Determining Mode of Inhibition (Kinase Example)
-
Setup : Prepare a matrix of reactions in a 96-well plate. Vary the concentration of the inhibitor along the rows and the concentration of ATP (the substrate) along the columns. ATP concentrations should bracket the Km value (e.g., 0.25x Km to 8x Km).
-
Execution : Run the kinase assay as described in the HTS protocol.
-
Analysis : Plot the reaction velocity (rate) against the substrate concentration for each inhibitor concentration.
-
Interpretation :
-
Competitive : The lines on the Lineweaver-Burk plot will intersect at the y-axis. The apparent Vmax remains unchanged, but the apparent Km increases with inhibitor concentration. This indicates the inhibitor is competing with ATP for the same binding site.[4]
-
Non-competitive : The lines will intersect on the x-axis. The apparent Km is unchanged, but the apparent Vmax decreases.
-
Uncompetitive : The lines will be parallel. Both apparent Km and Vmax decrease.
-
Selectivity is Key : An inhibitor must be selective for its intended target to avoid off-target side effects. Pyrazinone-based inhibitors are often profiled against a panel of related enzymes (e.g., a kinase panel for a kinase inhibitor).[3][13] A compound with greater than 100-fold selectivity against related family members is often a good starting point for lead optimization.[6]
Lead Optimization and Preclinical Development
The lead optimization (LO) phase focuses on refining the H2L series into a single preclinical candidate. This involves a multi-parameter optimization process where chemists and biologists work together to balance:
-
Potency : High affinity for the target enzyme.
-
Selectivity : Minimal activity against other enzymes.
-
Pharmacokinetics (PK) : How the drug is absorbed, distributed, metabolized, and excreted (ADME). This includes optimizing for metabolic stability in human liver microsomes and ensuring adequate bioavailability.[13]
-
Pharmacodynamics (PD) : The relationship between drug concentration and the effect on the target in a living system.
-
Safety : Lack of toxicity in in vitro and in vivo models.[13]
This iterative process of design, synthesis, and testing ultimately leads to the selection of a compound with the best overall profile for advancement into formal preclinical and, eventually, clinical studies.[13]
References
-
Discovery of pyrazinone based compounds that potently inhibit the drug-resistant enzyme variant R155K of the hepatitis C virus NS3 protease. PubMed, [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Academia.edu, [Link]
-
Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors. PubMed, [Link]
-
Design, parallel synthesis, and crystal structures of pyrazinone antithrombotics as selective inhibitors of the tissue factor VIIa complex. PubMed, [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate, [Link]
-
Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357. PMC, [Link]
-
Design, Parallel Synthesis, and Crystal Structures of Pyrazinone Antithrombotics as Selective Inhibitors of the Tissue Factor VIIa Complex. ACS Publications, [Link]
-
Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed, [Link]
-
The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. PubMed, [Link]
-
Structure-based Drug Design of Pyrazinone Antithrombotics as Selective Inhibitors of the Tissue Factor VIIa Complex. PubMed, [Link]
-
Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. ResearchGate, [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed, [Link]
-
2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Publishing, [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace, [Link]
-
What is the mechanism of Pyrazinamide? Patsnap Synapse, [Link]
- Design, Synthesis and hMAO Inhibitory Screening of Novel 2-Pyrazoline Analogues.Unknown Source, [No URL available]
-
2(1H)-Pyrazinone and representative natural derivatives. ResearchGate, [Link]
-
Metabolic Activation of a Pyrazinone-Containing Thrombin Inhibitor. Evidence for Novel Biotransformation Involving Pyrazinone Ring Oxidation, Rearrangement, and Covalent Binding to Proteins. ACS Publications, [Link]
- exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.Unknown Source, [No URL available]
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.Unknown Source, [No URL available]
-
A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2. PLOS ONE, [Link]
-
Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLOS, [Link]
-
Special Issue : New Developments in High-Throughput Screening. MDPI, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 3. (PDF) Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrazinone based compounds that potently inhibit the drug-resistant enzyme variant R155K of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, parallel synthesis, and crystal structures of pyrazinone antithrombotics as selective inhibitors of the tissue factor VIIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 9. A High Throughput Screen Identifies Potent and Selective Inhibitors to Human Epithelial 15-Lipoxygenase-2 | PLOS One [journals.plos.org]
- 10. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-based drug design of pyrazinone antithrombotics as selective inhibitors of the tissue factor VIIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Biological Evaluation of 3-Chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
[1]
Introduction & Structural Analysis
3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one is a functionalized heterocyclic scaffold often used as a key intermediate in the synthesis of kinase inhibitors, GPCR ligands (e.g., P2X3 antagonists), and covalent probes.[1][2]
-
Core Scaffold: The pyrazin-2(1H)-one core is a privileged structure in medicinal chemistry, serving as a bioisostere for pyridinones and pyrimidines.[1]
-
Solubilizing Tail: The 1-(2-methoxyethyl) group significantly enhances aqueous solubility compared to the unsubstituted or N-methyl analogs, reducing the risk of precipitation in cell culture media.[1]
-
Reactive Handle: The 3-chloro substituent is activated for Nucleophilic Aromatic Substitution (SNAr).[1] In a cellular context, this suggests potential for covalent modification of cysteine residues or reactivity with intracellular nucleophiles (e.g., Glutathione).[1]
Primary Applications:
-
Fragment-Based Drug Discovery (FBDD): Screening as a low-molecular-weight binder.[1]
-
Covalent Probe Development: Investigating cysteine-reactive targets.
-
Negative Control: Used as a non-binding control for more complex analogs, provided the chlorine reactivity is accounted for.[1]
Chemical Stability & Stock Preparation
Before initiating cell-based assays, the stability of the C-Cl bond in biological media must be verified to distinguish between specific target engagement and non-specific alkylation.[1]
Protocol 1: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,
99.9%.[1] -
Concentration: Prepare a 10 mM or 50 mM master stock.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyrazine core) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Solubility Check: The 2-methoxyethyl group ensures high solubility.[1] If precipitation occurs upon dilution into PBS/Media, sonicate for 5 minutes at room temperature.[1]
Protocol 2: Stability in Cell Culture Media (LC-MS)
Objective: Confirm CMP-2-one does not degrade or react non-specifically with media components (e.g., BSA, amino acids) prior to cell entry.[1]
-
Preparation: Dilute stock to 10 µM in complete media (e.g., DMEM + 10% FBS).
-
Incubation: Incubate at 37°C for 0, 1, 4, and 24 hours.
-
Extraction: Aliquot 100 µL, add 300 µL ice-cold acetonitrile (with internal standard), vortex, and centrifuge at 10,000 x g for 10 min.
-
Analysis: Analyze supernatant via LC-MS/MS monitoring the parent ion
. -
Criteria: >80% parent compound remaining at 24h indicates suitability for overnight assays.
Cytotoxicity Profiling (Cell Viability)
Determining the non-toxic concentration range is critical, especially given the potential reactivity of the 3-chloro group.[1]
Protocol 3: Dose-Response Viability Assay (CCK-8/MTT)
Workflow:
-
Seeding: Seed cells (e.g., HEK293, HeLa, or specific disease model) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.
-
Treatment: Prepare serial dilutions of CMP-2-one (e.g., 100 µM down to 0.1 µM) in media (keep DMSO < 0.5%).
-
Controls:
-
Incubation: Treat cells for 48–72 hours .
-
Readout: Add CCK-8 reagent (10 µL/well), incubate 1–4h, measure Absorbance at 450 nm.
-
Analysis: Fit data to a 4-parameter logistic curve to determine IC50.
-
Note: If IC50 < 10 µM, the compound may have intrinsic reactivity/toxicity.[1]
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
If CMP-2-one is being tested as a binder for a specific protein (e.g., a kinase), CETSA confirms target engagement in the intact cellular environment.[1]
Protocol 4: Intact Cell CETSA
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (
-
Treatment: Treat cells with 10–50 µM CMP-2-one (or DMSO) for 1 hour at 37°C.
-
Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot cell suspension into PCR tubes. Heat individually to a gradient of temperatures (e.g., 40°C to 67°C) for 3 minutes.
-
Lysis: Cool to RT, lyse via freeze-thaw (3x liquid nitrogen/37°C).
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.
-
Detection: Analyze supernatant via Western Blot for the target protein.[1]
-
Result: A shift in the aggregation curve to higher temperatures in the treated samples indicates binding.[1]
Glutathione (GSH) Reactivity Assay
Since the 3-chloro group is electrophilic, it is vital to assess if the compound acts as a "GSH sink," which could cause oxidative stress artifacts.[1]
Protocol 5: In Chemico GSH Trapping
-
Mix: Incubate CMP-2-one (10 µM) with reduced Glutathione (1 mM) in PBS (pH 7.4) at 37°C.[1]
-
Timepoints: 0, 15, 30, 60, 120 min.
-
Analysis: Monitor LC-MS for the formation of the GSH-adduct (Mass shift: +307 Da - HCl).[1]
-
Interpretation: Rapid adduct formation (< 30 min) suggests the compound is a reactive electrophile and may act via covalent modification or cause non-specific toxicity.[1]
Visualization of Experimental Workflow
Figure 1: Decision tree for characterizing 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one in biological systems.
Summary of Key Parameters
| Parameter | Specification / Recommendation |
| Molecular Weight | ~188.61 g/mol |
| Solubility | High in DMSO; Good in aqueous buffers (due to methoxyethyl).[1] |
| Stability | Susceptible to hydrolysis at extreme pH; stable in neutral media.[1] |
| Reactivity | Moderate Electrophile (SNAr at C-3).[1] |
| Storage | -20°C, desiccated, protected from light. |
| Primary Assay | Cytotoxicity (to rule out non-specific alkylation).[1] |
References
-
Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100–2122.[1] Link[1]
-
Keepers, Y. P., et al. (1991).[1] "Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing." European Journal of Cancer, 27(7), 897-900.[1] Link
-
Baell, J. B., & Holloway, G. A. (2010).[1] "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link[1]
-
Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]
Introduction: The Analytical Challenge of the Pyrazinone Scaffold
An in-depth technical guide designed for researchers, analytical chemists, and drug development professionals working with heterocyclic pharmacophores.
The 2(1H)-pyrazinone scaffold is a privileged, non-aromatic heterocyclic motif that serves as the structural foundation for numerous biologically active compounds. Unlike fully aromatic pyrazines, pyrazinones are characterized by a single oxidized carbon atom, resulting in a unique amido-imine core[1]. This scaffold is highly valued in medicinal chemistry, forming the basis of antiviral drugs like Favipiravir[2], non-nucleoside HIV-1 reverse transcriptase inhibitors[3], highly selective antithrombotics targeting the Tissue Factor/Factor VIIa complex[4], and novel anti-MRSA natural products[1].
However, characterizing pyrazinone derivatives presents distinct analytical challenges. The ring system is prone to complex tautomerism (amide vs. imine states), regiochemical ambiguity during synthesis (especially in 3,5,6-trisubstituted derivatives), and specific metabolic vulnerabilities, such as cytochrome P450-mediated epoxidation[5]. To ensure scientific integrity and prevent late-stage attrition in drug development, analytical workflows must move beyond basic identification and provide a self-validating system for structural and metabolic confirmation.
Causality in Analytical Strategy: Designing a Self-Validating Workflow
A robust characterization strategy does not merely collect data; it uses orthogonal techniques to validate every structural hypothesis.
-
Why Multidimensional NMR? Standard 1D
H andngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> C NMR can identify functional groups but cannot unequivocally assign the regiochemistry of substituents on the pyrazinone ring. We utilize 2D HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity between substituent protons and the critical C2 (amido carbonyl) and C3 (imine) carbons. Furthermore, H- N HMBC is employed to determine the chemical shifts of the ring nitrogens, which definitively establishes the dominant tautomeric state[6]. -
Why LC-HRMS with GSH Trapping? High-Resolution Mass Spectrometry (HRMS) provides the exact mass necessary to confirm the molecular formula (accuracy < 5 ppm)[1]. However, pyrazinones can undergo oxidative metabolism to form reactive epoxides[5]. By performing microsomal incubations in the presence of glutathione (GSH), these transient toxicological liabilities are trapped as cysteinyl-glycine adducts and detected via LC-MS, validating the metabolic stability of the candidate[5].
-
Why Strict HPLC-UV Profiling? Pyrazinones exhibit characteristic UV absorbance due to their conjugated system (
~225 nm and 325 nm)[7]. Because impurities can drastically skew biological assay results, preparative and analytical HPLC must confirm a purity of >98% before any advanced structural or in vivo testing proceeds[8][9].
Analytical Workflow Diagram
Analytical workflow for the structural and metabolic characterization of pyrazinone derivatives.
Quantitative Data Presentation
To rapidly verify the identity of a newly synthesized or isolated pyrazinone, compare your analytical outputs against the established spectroscopic signatures summarized in Table 1.
Table 1: Typical Analytical Signatures for 2(1H)-Pyrazinone Derivatives
| Analytical Technique | Target Parameter | Typical Value / Signature | Diagnostic Significance |
| C=O (C2 position) | Confirms the amido carbonyl group of the pyrazinone core[3]. | ||
| C=N (C3 position) | Confirms the imine carbon adjacent to the carbonyl[3]. | ||
| UV-Vis Spectroscopy | ~225 nm and ~325 nm | Characteristic absorption bands for the conjugated pyrazinone system[7]. | |
| LC-HRMS (ESI+) | Mass Accuracy < 5 ppm | Confirms exact molecular formula; crucial for identifying complex side-chains[1]. | |
| HPLC-UV | Peak Area % | > 98% at 220/254 nm | Required purity threshold for biological and metabolic assays[8][9]. |
Experimental Protocols
Protocol 1: Multidimensional NMR for Regiochemical Elucidation
This protocol is designed to eliminate structural ambiguity in multi-substituted pyrazinones.
Step 1: Solvent Optimization Pyrazinones often exhibit poor solubility or line broadening in standard solvents due to hydrogen bonding and tautomeric exchange.
-
Action: Attempt dissolution of 5–10 mg of the compound in 600 µL of DMSO-
. -
Self-Correction: If the NMR spectra exhibit poor resolution in DMSO-
, evaporate the solvent and reconstitute the sample in a 1:1 mixture of CDCl /CD OD. This specific mixture disrupts intermolecular hydrogen bonding and sharpens the signals[6].
Step 2: Data Acquisition
-
Acquire
H NMR at 500 or 600 MHz and C NMR at 125 or 150 MHz[1][6]. -
Acquire 2D
H- H COSY to map contiguous spin systems on the side chains. -
Acquire 2D
H- C HMBC (optimized for = 8 Hz).
Step 3: Regiochemical Validation
-
Analysis: Look for HMBC correlations from the protons of the substituents at the C5 or C6 positions to the non-protonated
carbons of the pyrazinone ring. -
Validation: A definitive correlation from a substituent proton to the C2 carbonyl carbon (
~152 ppm) unambiguously anchors the orientation of the ring, confirming the specific regioisomer.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Protocol 2: Reactive Metabolite Profiling via GSH Trapping
Because the pyrazinone ring can undergo CYP450-mediated epoxidation, this protocol traps transient, potentially toxic intermediates.
Step 1: Microsomal Incubation
-
Prepare a 1 mL incubation mixture containing 10 µM of the pyrazinone derivative, human or rat liver microsomes (1 mg/mL final protein concentration), and 5 mM glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4)[5].
-
Pre-incubate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 1 mM NADPH. Incubate at 37 °C for 60 minutes[5].
Step 2: Quenching and Extraction
-
Quench the reaction by adding 3 volumes (3 mL) of ice-cold acetonitrile to precipitate the microsomal proteins[5].
-
Centrifuge the mixture at 10,000 rpm for 5 minutes at 4 °C.
-
Carefully transfer the supernatant and dry it under a gentle stream of N
. Reconstitute the residue in 150 µL of 10% acetonitrile/90% H O containing 0.1% formic acid[5].
Step 3: LC-UV-MS Analysis
-
Inject 30 µL of the reconstituted sample into an HPLC-UV-MS system equipped with a high-resolution QTOF mass spectrometer[1][5].
-
Validation: Scan for mass shifts corresponding to the addition of GSH (
Da) or its degradation products, such as cysteinyl-glycine adducts. The absence of these adduct peaks validates the oxidative stability of the pyrazinone core, clearing the compound for further development[5].
References
- Structures of compounds 1-2, and their key 2D NMR correlations.
- 2(1H)
- Comparative Biotransformation of Pyrazinone-Containing Corticotropin-Releasing Factor Receptor-1 Antagonists: Minimizing the Reactive Metabolite Form
- Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity.
- Achiral Pyrazinone-Based Inhibitors of the Hepatitis C Virus NS3 Protease and Drug-Resistant Variants.
- Enhypyrazinones A and B, Pyrazinone Natural Products from a Marine-Derived Myxobacterium Enhygromyxa sp.PMC - NIH.
- Design, Parallel Synthesis, and Crystal Structures of Pyrazinone Antithrombotics as Selective Inhibitors of the Tissue Factor VIIa Complex.
- A Novel Pyrazinone Derivative with Anti-MRSA Activity, Produced by Streptomyces anul
- Synthesis of 3,6-bis[H-Tyr/H-Dmt-NH(CH2)m,n]-2(1H)
- Structural Diversification of Pyrazinone Metabolites via Spontaneous Oxa-Michael Addition in Staphylococcus xylosus.ScholarWorks@Sookmyung Women's University.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Enhypyrazinones A and B, Pyrazinone Natural Products from a Marine-Derived Myxobacterium Enhygromyxa sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.sookmyung.ac.kr [scholarworks.sookmyung.ac.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 3,6-bis[H-Tyr/H-Dmt-NH(CH2)m,n]-2(1H)pyrazinone derivatives: function of alkyl chain length on opioid activity - PMC [pmc.ncbi.nlm.nih.gov]
high-throughput screening of pyrazinone libraries
Application Note: High-Throughput Screening of Pyrazinone Libraries
Abstract
The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, serine protease inhibitors, and antimicrobial agents.[1] However, the nitrogen-rich heteroaromatic nature of pyrazinones can introduce specific challenges in high-throughput screening (HTS), including autofluorescence and solubility-driven aggregation. This application note provides a comprehensive guide to screening pyrazinone libraries, focusing on assay interference mitigation, robust protocol design, and data validation strategies.
Introduction: The Pyrazinone Advantage
Pyrazinones (specifically 2(1H)-pyrazinones) function as effective peptidomimetics. Their planar structure allows them to mimic the amide bonds of peptide substrates, making them ideal for targeting:
-
Kinases: By mimicking the adenine ring of ATP (Type I/II inhibitors).
-
Proteases: By occupying the S1/S2 pockets of serine proteases (e.g., Thrombin, Elastase).
While their synthetic accessibility via solid-phase organic synthesis (SPOS) allows for the rapid generation of diverse libraries, these libraries often contain trace metal catalysts (Pd, Cu) or unreacted intermediates that can interfere with sensitive HTS readouts.
Library Architecture & Pre-Screening QC
Before initiating a screen, the quality of the pyrazinone library must be assessed. Unlike aliphatic libraries, pyrazinone derivatives often exhibit:
-
Low Aqueous Solubility: Leading to "brick dust" precipitation in aqueous buffers.
-
Intrinsic Fluorescence: Extended conjugation can overlap with blue/green assay fluorophores (e.g., Coumarin, Fluorescein).
Recommendation: Perform a "Mock Screen" on a random 1% subset of the library using dynamic light scattering (DLS) to check for aggregation at the screening concentration (typically 10 µM).
Assay Development: The Kinase Inhibitor Model
This protocol focuses on an ADP-Detection Assay (e.g., ADP-Glo™ or Transcreener®), which is superior to ATP-depletion assays for pyrazinones because it provides a positive signal-to-background ratio and is less susceptible to compound fluorescence interference than direct binding fluorescence polarization (FP) assays.
Mechanism of Action
The assay couples the production of ADP (from the kinase reaction) to the generation of a luminescent or fluorescent signal.
-
Step 1: Kinase + Substrate + ATP → Phospho-Substrate + ADP
-
Step 2: ADP is converted to ATP by an auxiliary enzyme.
-
Step 3: Luciferase/Luciferin utilizes the newly formed ATP to produce light.
Critical Reagents
| Component | Specification | Purpose |
| Kinase Buffer | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 | Maintains enzyme stability and prevents aggregation. |
| Substrate | Specific peptide/protein (Km optimized) | Target phosphorylation site. |
| ATP | Ultra-pure, at K_m(app) concentration | Ensures competitive inhibition kinetics. |
| Library Plate | 384-well Low Dead Volume (LDV), Black/White opaque | Minimizes crosstalk and reagent usage. |
HTS Workflow Protocol
Step 1: Compound Transfer (Acoustic Dispensing)
-
Instrument: Echo® 550 or similar acoustic handler.
-
Action: Transfer 20 nL of pyrazinone library compounds (10 mM in DMSO) into dry 384-well assay plates.
-
Controls:
-
Column 1: DMSO only (Negative Control / 0% Inhibition).
-
Column 2: Staurosporine (10 µM) (Positive Control / 100% Inhibition).
-
-
Final Conc: 10 µM compound in 20 µL reaction (0.1% DMSO final).
Step 2: Enzyme Addition
-
Volume: 10 µL of 2X Enzyme Solution.
-
Action: Dispense enzyme into the plate containing dry compounds.
-
Incubation: 15 minutes at RT. Crucial: This pre-incubation allows slow-binding inhibitors to engage the target before ATP competition begins.
Step 3: Reaction Initiation
-
Volume: 10 µL of 2X Substrate/ATP Mix.
-
Action: Dispense to initiate the kinase reaction.
-
Incubation: 60 minutes at RT (protected from light).
Step 4: Detection
-
Volume: 20 µL of Detection Reagent (ADP-Glo™ Reagent).
-
Incubation: 40 minutes.
-
Readout: Luminescence integration (0.5 - 1.0 second/well).
Data Analysis & Hit Validation
Z-Prime (Z') Calculation
A robust assay must have a Z' > 0.5.
-
If Z' < 0.5, re-optimize the antibody/enzyme concentration or check for DMSO tolerance.
Handling False Positives (The Pyrazinone Artifact)
Pyrazinones can act as aggregators or luciferase inhibitors .
-
Counter-Screen: Run the assay without the kinase but with ADP and the detection reagent. If a compound inhibits the signal here, it is a luciferase inhibitor (False Positive).
-
Triton X-100 Test: Add 0.01% Triton X-100. If inhibition disappears, the compound was likely acting via non-specific aggregation (promiscuous inhibitor).
Visualizations
Figure 1: HTS Decision Logic for Pyrazinone Libraries
This diagram outlines the flow from library source to validated hit, highlighting the critical counter-screen step for luciferase inhibition.
Caption: Workflow logic distinguishing true kinase inhibitors from reporter-interfering artifacts common in heterocyclic libraries.
Figure 2: Assay Interference Mechanism
Understanding where pyrazinones interfere is key. This diagram maps the signal pathway and potential interference points.[2]
Caption: Signal transduction pathway showing valid inhibition (Green) vs. compound interference points (Red).
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background Variance | Liquid handling errors or bubble formation. | Centrifuge plates (1000 rpm, 1 min) after dispensing. Use surfactant (0.01% Brij-35). |
| "Sticky" Compounds | Pyrazinone aggregation. | Add 0.01% Triton X-100 or CHAPS to the assay buffer. |
| Z' < 0.5 | Signal decay or enzyme instability. | Keep reagents on ice before dispensing. Ensure plates are sealed during incubation. |
| Bell-Shaped IC50 Curves | Compound precipitation at high conc. | Inspect wells visually or via nephelometry. Limit max concentration to 10 µM. |
References
-
Sotelo, E., et al. (2026).[1] Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development. ResearchGate. Link
-
Kaval, N., et al. (2021). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC (NIH). Link
-
BenchChem Application Note. (2025). Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors. BenchChem. Link
-
Simeonov, A., et al. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual (NCBI). Link
-
Garrido, A., et al. (2021).[3][4] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one as a chemical probe
This Application Note provides a comprehensive technical guide for 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one , a specialized electrophilic scaffold used in the synthesis and development of chemical probes targeting P2X3 receptors , Corticotropin-Releasing Factor (CRF) receptors , and various kinases .[1]
A Versatile Electrophilic Scaffold for Pyrazinone-Based Ligand Discovery[1]
Introduction & Core Utility
3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one is a "privileged scaffold" fragment used in medicinal chemistry and chemical biology.[1] It serves as a critical electrophilic building block for generating libraries of bioactive molecules. The pyrazinone core acts as a hydrogen-bond acceptor/donor mimic, while the 3-chloro substituent functions as a reactive "warhead" for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly attach diverse amines or thiols to probe biological pockets.
The N1-(2-methoxyethyl) tail is a strategic solubility handle.[1] It mimics the ribose or polar moieties found in endogenous ligands (like ATP), making this scaffold particularly effective for targeting:
-
P2X3 Receptors: ATP-gated ion channels involved in chronic cough and pain processing.[1]
-
CRF Receptors: GPCRs involved in stress responses.
-
Kinases: As a hinge-binding motif.[1]
Technical Specifications & Handling
| Property | Data | Notes |
| Chemical Formula | C₇H₉ClN₂O₂ | |
| Molecular Weight | 188.61 g/mol | Fragment-like (Rule of 3 compliant) |
| Physical State | Off-white to pale yellow solid | Hygroscopic; store in desiccator.[1] |
| Solubility | DMSO (>50 mM), Methanol, DCM | High solubility due to methoxyethyl group. |
| Reactivity | Electrophilic at C3 (SNAr) | Reacts with 1°/2° amines, thiols. |
| Stability | Stable at -20°C (Solid) | Avoid strong bases/acids in storage. |
| Storage | -20°C, Desiccated, Dark | Protect from moisture to prevent hydrolysis. |
Application 1: Synthesis of Bioactive Probes (SNAr Protocol)
Objective: To derivatize the scaffold with an amine-bearing "R-group" (e.g., a specific aryl amine) to create a high-affinity inhibitor.[1]
Mechanism
The C3-chlorine atom is activated by the adjacent ring nitrogen and the carbonyl group (vinylogous amide), making it susceptible to displacement by nucleophiles.
Protocol: Microwave-Assisted SNAr Derivatization
This protocol is optimized for rapid library generation (parallel synthesis).[1]
Materials:
-
Scaffold: 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one (1.0 equiv).[1]
-
Nucleophile: Aryl/Alkyl amine (1.2 equiv).
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]
-
Equipment: Microwave reactor (e.g., Biotage Initiator).
Step-by-Step Procedure:
-
Preparation: In a microwave vial (2–5 mL), dissolve 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one (0.2 mmol) in NMP (1.5 mL).
-
Addition: Add the target Amine (0.24 mmol) followed by DIPEA (0.4 mmol).
-
Note: If using a hydrochloride salt of the amine, increase DIPEA to 3.0 equiv.
-
-
Reaction: Seal the vial and irradiate at 120°C for 20–40 minutes (High Absorption setting).
-
QC Check: Monitor by LC-MS for the disappearance of the chloro-precursor (m/z ~189/191 pattern) and appearance of the product mass.[1]
-
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (10 mL).
-
Wash with Water (2 x 5 mL) and Brine (1 x 5 mL) to remove NMP.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) or Flash Chromatography (DCM/MeOH).
Application 2: Biological Validation (P2X3 Calcium Flux Assay)
Objective: To validate the synthesized probe's activity against the P2X3 receptor (a common target for this scaffold class).
Principle
P2X3 is a ligand-gated cation channel.[1] Activation by ATP triggers Ca²⁺ influx. A successful antagonist (derived from the scaffold) will inhibit this ATP-induced calcium spike.
Protocol: FLIPR Calcium Assay
Materials:
-
Cells: CHO-K1 or HEK293 stably expressing human P2X3.[1]
-
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist:
-methylene ATP (stable ATP analog). -
Test Compound: Derivatized Pyrazinone Probe (from App 1).
Step-by-Step Procedure:
-
Seeding: Plate P2X3-expressing cells in 384-well black/clear-bottom plates (10,000 cells/well) 24h prior to assay.
-
Dye Loading:
-
Remove culture media.
-
Add 20 µL/well of Fluo-4 AM loading buffer (in HBSS + 20 mM HEPES).
-
Incubate for 60 min at 37°C, then 15 min at Room Temp (RT).
-
-
Compound Addition (Antagonist Mode):
-
Add 10 µL of Test Compound (diluted in HBSS) at varying concentrations (e.g., 10 µM to 0.1 nM).
-
Incubate for 30 minutes at RT.
-
-
Measurement (Agonist Injection):
-
Place plate in FLIPR (Fluorometric Imaging Plate Reader).
-
Inject
-methylene ATP (EC₈₀ concentration, typically ~1 µM). -
Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
-
Analysis:
-
Calculate Max Fluorescence - Baseline.[1]
-
Plot % Inhibition vs. Log[Compound].
-
Determine IC₅₀.
-
Pathway & Workflow Visualization
Figure 1: Chemical Probe Synthesis & P2X3 Inhibition Pathway [1]
Caption: Workflow showing the conversion of the electrophilic scaffold into a bioactive probe and its subsequent inhibition of P2X3 receptor signaling.
References
-
Reactivity of Halopyrazines: BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. Link
-
Pyrazinone Synthesis: Riesco-Llach, G., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Royal Society of Chemistry Advances , 12, 12345. Link
-
P2X3 Antagonists: Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling , 8(1), 3-26. Link
-
CRF Antagonists: Gehlert, D. R., et al. (1997). Pyrazinones and Triazinones and Their Derivatives Thereof. European Patent EP0927171B1 . Link
-
Scaffold Properties: Sigma-Aldrich. (2025). Product Specification: 3-Chloro-1-methylpyrazin-2(1H)-one (Analogous Scaffold). Link
Sources
Application Note: Substituted Pyrazinones as Privileged Scaffolds in Modern Drug Discovery
Executive Summary & Scientific Rationale
In contemporary medicinal chemistry, the 2(1H)-pyrazinone heterocyclic core has emerged as a quintessential "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors depending on its specific substitution pattern[1]. The structural causality behind its versatility lies in its unique electronic and spatial properties. The nitrogen atoms and the carbonyl group offer a highly tunable hydrogen bond donor/acceptor profile, while the C-3, C-5, C-6, and N-1 positions serve as orthogonal vectors for introducing lipophilic or polar groups[2].
This spatial geometry allows pyrazinone derivatives to seamlessly insert into deep hydrophobic pockets (such as the S1 side pocket of serine proteases)[3] or engage the hinge regions of critical kinases[4]. This application note synthesizes recent advancements in pyrazinone drug discovery, detailing target modulation, mechanistic pathways, and self-validating synthetic and biological protocols.
Therapeutic Landscape & Target Modulation
Substituted pyrazinones have demonstrated profound efficacy across a spectrum of therapeutic areas, ranging from oncology and autoimmune diseases to virology and neurology. By systematically altering the substituents, researchers have successfully redirected the scaffold's affinity toward entirely different enzyme classes.
Table 1: Quantitative Summary of Pyrazinone Derivatives against Key Biological Targets
| Biological Target | Disease Area | Lead Compound / Derivative | Key Quantitative Data (Potency) | Reference |
| PI3Kα / HDAC6 | Leukemia (AML) | Compound 9q | IC₅₀ = 372 nM (PI3Kα), 4.5 nM (HDAC6) | [4] |
| RORγt | Autoimmune Diseases | BI 730357 (Clinical Candidate) | High potency/selectivity (Phase I/II) | [5] |
| CRF-1 Receptor | Depression / Anxiety | Carbamate/Aryl ether derivatives | High binding affinity (3D-QSAR validated) | [6] |
| TF/VIIa Complex | Thrombosis | P1 'side pocket' inhibitors | Enhanced S1 pocket engagement | [3] |
| HCV NS3 Protease | Hepatitis C | C-6 functionalized derivatives | Sub-micromolar protease inhibition | [7] |
| HIV-1 RT | HIV Infection | 5-(2,4-Dimethylphenoxy) derivative | Potent NNRTI activity | [8] |
Mechanistic Deep Dive: PI3K/HDAC Dual Inhibition
One of the most sophisticated applications of the pyrazinone scaffold is in the design of dual-target inhibitors. Single-target PI3K inhibitors often face clinical limitations due to compensatory pathway activation. By rationally designing a pyrazinone derivative (Compound 9q) that simultaneously inhibits PI3Kα and Histone Deacetylase 6 (HDAC6), researchers achieved a synergistic blockade of tumor proliferation[4].
Mechanistically, the pyrazinone core acts as a rigid linker that appropriately spaces the pharmacophores required for both targets. Inhibition of PI3K blocks the downstream AKT/mTOR survival signaling, while HDAC6 inhibition promotes the acetylation of α-tubulin, disrupting the cytoskeleton. Together, this dual action arrests the cell cycle at the G2/M phase and induces apoptosis in MV4-11 leukemia cells[4].
Caption: Dual inhibition of PI3K and HDAC6 by pyrazinone derivative 9q, leading to apoptosis in AML cells.
Synthetic Methodologies & Workflows
Historically, pyrazinones were synthesized via the Jones, Karmas, and Spoerri method, which involved the condensation of α-amino acid amides with 1,2-dicarbonyl compounds[2]. However, modern drug discovery demands rapid structure-activity relationship (SAR) exploration.
To achieve this, the Vekemans method utilizing α-aminonitriles and oxalyl halides has been optimized[2]. More recently, a breakthrough microwave-assisted protocol has been developed that compresses a 1-to-2-day classical heating process into a rapid 2 × 10 minute reaction[7]. This approach generates N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones, which serve as highly reactive electrophiles for subsequent palladium-catalyzed cross-coupling or nucleophilic displacement at the C-3 and C-5 positions[1][7].
Caption: Microwave-assisted synthetic workflow for generating diversely substituted pyrazinone libraries.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 3,5-Dichloro-2(1H)-pyrazinone Core
Causality & Design: Conventional cyclization of α-aminonitriles requires prolonged heating, often leading to thermal degradation and poor yields. Microwave irradiation provides uniform, rapid heating, pushing the cyclization to completion in minutes while suppressing side reactions[7].
Materials:
-
Target α-aminonitrile (1.0 eq)
-
Oxalyl chloride (4.0 eq)
-
Anhydrous toluene or o-dichlorobenzene
-
Microwave reactor vials (pressure-rated)
Step-by-Step Procedure:
-
Preparation: In a flame-dried microwave vial equipped with a magnetic stir bar, dissolve the α-aminonitrile (1.0 mmol) in anhydrous toluene (3 mL) under an argon atmosphere.
-
Reagent Addition: Cool the vial to 0 °C. Slowly add oxalyl chloride (4.0 mmol) dropwise to control the initial exothermic release of HCl gas.
-
Microwave Cyclization: Seal the vial and subject it to microwave irradiation at 120 °C for 10 minutes.
-
Venting & Second Cycle: Carefully vent the vial to release pressure (fume hood mandatory), reseal, and irradiate for an additional 10 minutes at 120 °C[7].
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the crude residue between dichloromethane (DCM) and saturated aqueous NaHCO₃.
-
Self-Validation (Quality Control):
-
TLC: Confirm the disappearance of the α-aminonitrile spot.
-
LC-MS: Validate the product by identifying the [M+H]⁺ peak. Crucially, verify the presence of a 9:6:1 isotopic clustering pattern, which definitively confirms the successful incorporation of two chlorine atoms on the pyrazinone ring.
-
Protocol B: In Vitro Enzymatic Validation Assay for PI3K/HDAC Dual Inhibition
Causality & Design: To prove that a synthesized pyrazinone acts as a dual inhibitor, independent biochemical assays must be run in parallel. A self-validating assay must include a Z'-factor calculation to ensure the signal window is robust enough to distinguish true inhibition from assay noise[4].
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the pyrazinone derivative (e.g., Compound 9q) in 100% DMSO. Perform 3-fold serial dilutions to create a 10-point dose-response curve.
-
PI3Kα Kinase Assay:
-
Incubate recombinant PI3Kα enzyme with PIP2 substrate and ATP in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA) containing the diluted compound for 1 hour at room temperature.
-
Quantify the generated ADP using a luminescence-based kinase assay kit (e.g., ADP-Glo).
-
-
HDAC6 Deacetylase Assay:
-
Incubate recombinant HDAC6 with a fluorogenic acetylated peptide substrate in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) for 30 minutes at 37 °C.
-
Add the developer solution containing a protease that cleaves the deacetylated substrate to release a fluorophore. Read fluorescence (Ex 360 nm / Em 460 nm).
-
-
Self-Validation & Data Analysis:
-
Include Alpelisib (PI3K inhibitor) and SAHA (HDAC inhibitor) as positive controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. Proceed with IC₅₀ calculation only if Z' > 0.5.
-
Fit the dose-response data using non-linear regression (four-parameter logistic equation) to determine the precise IC₅₀ values for both targets[4].
-
References
-
Computational investigation of binding mechanism of substituted pyrazinones targeting corticotropin releasing factor-1 receptor deliberated for anti-depressant drug design - PubMed Source: nih.gov URL:[Link]
-
Structure-based design and synthesis of pyrazinones containing novel P1 'side pocket' moieties as inhibitors of TF/VIIa - PubMed Source: nih.gov URL:[Link]
-
A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones - PubMed Source: nih.gov URL:[Link]
-
2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances Source: rsc.org URL:[Link]
-
Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity | Journal of Medicinal Chemistry Source: acs.org URL:[Link]
-
Solid-Phase Synthesis of the 2(1H)-Pyrazinone Scaffold: A New Approach toward Diversely Substituted Heterocycles Source: acs.org URL:[Link]
-
Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors - PubMed Source: nih.gov URL:[Link]
-
Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357 | ACS Medicinal Chemistry Letters Source: acs.org URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. Structure-based design and synthesis of pyrazinones containing novel P1 'side pocket' moieties as inhibitors of TF/VIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational investigation of binding mechanism of substituted pyrazinones targeting corticotropin releasing factor-1 receptor deliberated for anti-depressant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Methodology for Assessing Enzyme Inhibition by Pyrazinone Compounds
[1][2][3]
Executive Summary
The pyrazinone scaffold (specifically 2(1H)-pyrazinone) has emerged as a privileged structure in medicinal chemistry, acting as a versatile peptidomimetic template. Its ability to mimic the
However, the lipophilic nature and specific binding modes of pyrazinones present unique challenges in assay development. This guide provides a rigorous, standardized methodology for assessing enzyme inhibition by pyrazinone derivatives. It moves beyond basic IC
The Pyrazinone Scaffold in Enzymology
Pyrazinones are often designed as transition-state analogues or electrophilic traps . In serine proteases, the pyrazinone ring often occupies the S1 or S2 pocket, positioning substituents to interact with the catalytic triad.
-
Key Characteristic: High structural rigidity.
-
Common Targets: Serine Proteases (Elastase, Chymotrypsin), Kinases.
-
Potential Artifact: Due to planar aromaticity, pyrazinones can stack in aqueous solution, leading to false-positive inhibition via colloidal aggregation .
Assay Development Strategy
Buffer Selection & Additives
Standard buffers (Tris-HCl, HEPES) are suitable, but the inclusion of non-ionic detergents is mandatory for pyrazinone screening to prevent aggregation-based false positives (PAINS).
-
Base Buffer: 50 mM HEPES or Tris-HCl (pH 7.4 – 8.0).
-
Salt: 150 mM NaCl (mimics physiological ionic strength).
-
Detergent: 0.01% Triton X-100 or 0.005% Tween-20. Critical for validating true binding.
-
Reducing Agents: DTT (1 mM) is required only for cysteine proteases or kinases; avoid for serine proteases unless the enzyme has critical surface cysteines.
Substrate Selection
For serine proteases (e.g., Elastase), chromogenic substrates releasing p-nitroaniline (pNA) are the gold standard due to their high extinction coefficient and resistance to interference from pyrazinone autofluorescence.
-
Chromogenic: MeOSuc-Ala-Ala-Pro-Val-pNA (Absorbance @ 405–410 nm).
-
Fluorogenic: AMC-based substrates (Ex 360nm / Em 460nm). Use only if compound does not fluoresce in this range.
Protocol: Kinetic Characterization of Pyrazinone Inhibitors
This protocol focuses on Human Neutrophil Elastase (HNE) as a representative target, but the logic applies to thrombin or kinase assays.
Materials
-
Enzyme: Human Neutrophil Elastase (High Purity).
-
Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Solubilized in DMSO).
-
Inhibitor: Pyrazinone test compound (10 mM stock in 100% DMSO).
-
Control Inhibitor: Sivelestat (Specific HNE inhibitor).
-
Reader: Microplate reader capable of kinetic reads at 410 nm.
Experimental Workflow
The following diagram outlines the critical path for the assay.
Figure 1: Standardized workflow for Pyrazinone IC50 determination. Pre-incubation is critical to detect slow-binding inhibition.
Step-by-Step Procedure
-
Compound Preparation:
-
Thaw 10 mM pyrazinone stock.
-
Prepare 10-point serial dilutions (1:3) in assay buffer (max DMSO final concentration < 5%).
-
Self-Validation: Ensure the highest concentration does not precipitate (visual inspection).
-
-
Enzyme Pre-incubation (The "Lag" Check):
-
Add 10 µL of diluted inhibitor to 80 µL of Enzyme solution (e.g., 10 nM final HNE).
-
Incubate at 25°C for 15–30 minutes .
-
Why: Many peptidomimetic pyrazinones exhibit "slow-onset" inhibition. Skipping this step leads to underestimated potency (higher IC
).
-
-
Reaction Initiation:
-
Add 10 µL of Substrate (MeOSuc-AAPV-pNA) to yield final concentration near
(approx. 50–100 µM). -
Total volume: 100 µL.
-
-
Kinetic Measurement:
-
Immediately read Absorbance at 410 nm every 30 seconds for 30 minutes.
-
Data Quality: Ensure the "No Inhibitor" control is linear (
).
-
Data Analysis & Mechanistic Validation
Determining IC
Calculate the initial velocity (
Calculating (Cheng-Prusoff)
For competitive inhibitors (common for pyrazinones binding the active site), convert IC
-
[S]: Substrate concentration used.
- : Michaelis constant (determined experimentally for your specific enzyme lot).
Distinguishing Reversible vs. Irreversible Inhibition
Some pyrazinone derivatives (e.g., halo-pyrazinones or those with electrophilic warheads) may act as covalent suicide inhibitors.
The Dilution Method:
-
Incubate Enzyme + Inhibitor at 10x IC
for 30 mins (approx. 100% inhibition). -
Rapidly dilute the mixture 100-fold into buffer containing excess substrate.
-
Result Interpretation:
Figure 2: Decision tree for distinguishing reversible vs. irreversible binding modes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Steep Hill Slope (> 2.0) | Colloidal Aggregation | Add 0.01% Triton X-100; Spin down stocks. |
| Time-Dependent IC | Slow-binding kinetics | Increase pre-incubation time; Use Morrison equation. |
| High Background (Abs) | Compound precipitation | Check solubility in buffer; Reduce max concentration. |
| Non-Sigmoidal Curve | Assay interference | Check for compound autofluorescence or quenching. |
References
-
Riesco-Llach, G., et al. (2023).[3] "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances.
-
Georgakis, N., et al. (2020).[4] "Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor." Methods in Molecular Biology.
-
BPS Bioscience. "Neutrophil Elastase Inhibitor Screening Assay Kit Protocol."
-
Borisova, B., et al. (2026).[5][6] "Pyridazinone as Versatile Scaffold in Drug Discovery."[5][6] Journal of Chemical Technology and Metallurgy.
-
Ferreira, M., et al. (2021).[3] "Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery." Molecules.
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Investigation of human neutrophil elastase inhibition by Staphylococcus aureus EapH1: The key role played by Arginine 89 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT [j.uctm.edu]
Application Note: Scalable Regioselective Synthesis of 1-Substituted Pyrazin-2(1H)-ones
Executive Summary
The 1-substituted pyrazin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for viral polymerase inhibitors (e.g., Favipiravir intermediates like T-1105), P2X7 antagonists, and various kinase inhibitors. However, the scale-up of these scaffolds is plagued by a classic regioselectivity problem: the competition between N1-alkylation (desired) and O-alkylation (undesired).
This Application Note provides a definitive guide to overcoming these challenges at scale. We move beyond academic "milligram-scale" chromatography and focus on thermodynamically controlled processes , crystallization-driven purification , and continuous flow methodologies .
Part 1: Strategic Analysis of Synthetic Routes
When designing a route for >1 kg production, the choice between de novo ring construction and post-synthetic functionalization is critical.
Decision Matrix: Ring Closure vs. Direct Alkylation
The following decision tree outlines the logic for selecting the optimal synthetic pathway based on substrate availability and cost of goods (COGs).
Figure 1: Strategic decision tree for selecting the synthetic route. Route B1 (Silyl-Hilbert-Johnson) is the industry standard for complex pharmaceutical intermediates.
Part 2: Critical Process Parameters (CPPs) for Regioselectivity
The pyrazin-2(1H)-one ring exists in a tautomeric equilibrium. Under basic conditions (e.g.,
The Solution: Transient Silylation (The Vorbrüggen Modification) To enforce N-alkylation at scale, we utilize the Silyl-Hilbert-Johnson reaction . This involves:
-
Silylation: Treating the pyrazinone with
-Bis(trimethylsilyl)acetamide (BSA) to form the O-silylated intermediate. -
Activation: The O-silyl ether is activated by a Lewis acid (TMSOTf), making the N1 position the nucleophilic center reacting with the electrophile.
This mechanism is thermodynamically driven to produce the amide (N-alkyl) over the imidate (O-alkyl).
Part 3: Protocols
Protocol A: The "Silyl-Activation" Route (Batch)
Best for: Complex alkyl halides, ribosylation (Favipiravir analogs), and high-value intermediates. Scale: 100 g – 1 kg
Materials
-
Substrate: 3-Hydroxypyrazine-2-carboxamide (T-1105 core) or unsubstituted pyrazin-2(1H)-one.
-
Reagent:
-Bis(trimethylsilyl)acetamide (BSA) [CAS: 10416-59-8]. -
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) [CAS: 27607-77-8].
-
Electrophile: Alkyl halide or protected sugar acetate.
-
Solvent: Acetonitrile (MeCN) or Toluene (dry).
Step-by-Step Methodology
-
Inertion: Charge a 5L jacketed reactor with the pyrazinone substrate (1.0 equiv) and dry MeCN (10 vol). Purge with
. -
Silylation: Add BSA (2.5 equiv) dropwise at 20–25°C. The slurry will gradually dissolve as the silylated intermediate forms.
-
Checkpoint: Stir for 30 min. Ensure the solution becomes clear. If not, warm to 40°C.
-
-
Addition: Add the electrophile (1.1 equiv).
-
Catalysis: Cool to 0°C. Add TMSOTf (0.1 – 1.0 equiv depending on electrophile reactivity) dropwise.
-
Exotherm Warning: Maintain internal temperature <10°C during addition.
-
-
Reaction: Warm to 50–60°C and stir for 4–12 hours.
-
IPC (In-Process Control): Monitor by HPLC.[1] Target <2% unreacted silylated intermediate.
-
-
Quench & Workup: Cool to 20°C. Add aqueous
(5 vol) to desilylate. The product often precipitates at this stage. -
Purification:
-
Filter the crude solid.
-
Reslurry: Triturate in water/methanol (9:1) at 50°C for 2 hours to remove O-alkylated impurities (which are often oils or more soluble).
-
Dry under vacuum at 55°C.
-
Yield Expectation: 75–85% isolated yield. Regioselectivity: >95:5 (N:O ratio).
Protocol B: De Novo Ring Construction (Condensation)
Best for: Simple N-alkyl groups (Methyl, Ethyl, Benzyl) and commodity scale. Scale: >1 kg
Mechanism
Condensation of an
Step-by-Step Methodology
-
Preparation: Dissolve
-alkyl-2-aminomalonamide (1.0 equiv) in Methanol (8 vol). -
Cyclization: Add Glyoxal (40% aq. solution, 1.2 equiv) and 20% aqueous NaOH (catalytic amount, pH adjusted to ~9).
-
Reflux: Heat to reflux (65°C) for 6 hours.
-
Crystallization: Cool to 0°C. Acidify to pH 3 with HCl. The pyrazinone usually crystallizes directly from the reaction mixture.
-
Filtration: Filter and wash with cold isopropanol.
Protocol C: Continuous Flow N-Arylation (Advanced)
Best for: Safety (handling diazonium intermediates) and coupling with aryl boronic acids (Chan-Lam).
For N-arylation, direct
Figure 2: Continuous flow setup for oxidative Chan-Lam coupling. Using a tube-in-tube reactor allows safe saturation of the liquid phase with Oxygen, essential for the Cu(II)/Cu(III) catalytic cycle.
Protocol Parameters:
-
Residence Time: 20–40 minutes.
-
Temperature: 80°C (superheated).
-
Pressure: 10 bar (to keep
in solution). -
Throughput: Can achieve ~50 g/hour in a standard pilot unit.
Part 4: Analytical & Quality Control
For large-scale release, reliance on NMR is insufficient. Use the following HPLC method to quantify the N/O ratio.
HPLC Method Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm (Pyrazinone core) and 320 nm (often specific to N-alkylated conjugated systems).
Data Interpretation:
-
N-Alkyl Product: Typically elutes later than the unsubstituted parent but earlier than the O-alkyl impurity (due to the loss of H-bond donation in O-alkyl vs. the high polarity of the amide in N-alkyl).
-
Limit of Quantitation (LOQ): Ensure O-alkyl impurity is <0.15%.
References
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Institutes of Health (PMC). [Link]
-
The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. [Link]
-
2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. National Institutes of Health (PMC). [Link]
-
Regioselective Synthesis of N-Aryl Pyrazoles (Analogous Chemistry). Journal of Organic Chemistry. [Link]
Sources
Application Notes & Protocols for the Purification of Novel Pyrazinone Derivatives
Introduction: The Critical Role of Purity in Pyrazinone-Based Drug Discovery
Pyrazinone derivatives represent a vital class of heterocyclic compounds in modern medicinal chemistry. Their scaffold is a key feature in a range of biologically active molecules, including candidates for anti-inflammatory, analgesic, and anticancer therapies.[1][2][3] The journey from crude reaction mixture to a highly purified Active Pharmaceutical Ingredient (API) is both critical and challenging. The purity of a novel pyrazinone derivative directly impacts its pharmacological and toxicological profile, making robust purification strategies a cornerstone of successful drug development.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established techniques for purifying novel pyrazinone derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower scientists to develop logical, efficient, and self-validating purification workflows.
Understanding the Pyrazinone Scaffold: Key Physicochemical Considerations
The pyrazinone core, a six-membered aromatic ring with two nitrogen atoms, imparts a unique set of physicochemical properties that guide purification strategy. These include:
-
Polarity and Basicity: The presence of nitrogen atoms makes pyrazinones and their derivatives moderately polar and often basic. This can lead to strong interactions with the acidic silanol groups on standard silica gel, potentially causing peak tailing in normal-phase chromatography.[4]
-
Solubility: Solubility can vary dramatically based on the substituents attached to the pyrazinone core. Fluorinated analogs, for instance, may exhibit altered solubility profiles compared to their non-fluorinated counterparts.[5]
-
Chirality: The introduction of stereocenters is common in pyrazinone-based drug candidates. Since enantiomers can have vastly different biological activities, their separation is often a regulatory and scientific necessity.[6]
A thorough understanding of these properties for each novel derivative is the first step in designing an effective purification workflow.
A Multi-Modal Approach to Purification
A successful purification strategy often involves a combination of techniques, starting with crude cleanup and progressing to high-resolution polishing steps.
Caption: General purification workflow for novel pyrazinone derivatives.
Preliminary Purification: Extraction and Distillation
Liquid-Liquid Extraction (LLE)
LLE is a fundamental first step to remove significant impurities based on differential solubility between two immiscible liquid phases. For pyrazinone derivatives, which are often synthesized in aqueous or polar organic solvents, LLE can efficiently remove inorganic salts and highly polar starting materials.
Causality: The choice of extraction solvent is paramount. A solvent like ethyl acetate or methyl-t-butyl ether (MTBE) is often effective for extracting moderately polar pyrazinone products from an aqueous reaction mixture.[7][8] Hexane may be used to extract pyrazines while leaving behind more polar impurities like imidazoles.[7][8] If the pyrazinone derivative is basic, adjusting the pH of the aqueous layer to be basic (pH > 8) will ensure the compound is in its free-base form, maximizing its solubility in the organic phase and extraction efficiency.
Protocol: Basic Liquid-Liquid Extraction
-
Reaction Quench: Quench the reaction mixture by adding it to a separatory funnel containing deionized water.
-
pH Adjustment: Adjust the pH of the aqueous layer to >8 using a suitable base (e.g., saturated sodium bicarbonate solution).
-
Solvent Addition: Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction: Stopper the funnel and invert it several times, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize yield.[7][8]
-
Combine & Dry: Combine the organic extracts and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Distillation
For pyrazine derivatives that are sufficiently volatile and thermally stable, distillation can be an effective method to separate them from non-volatile impurities.[7][8] Azeotropic distillation can also be employed to separate pyrazines from contaminants like alkanolamines that are difficult to remove by conventional distillation.[9]
Primary Purification: Flash Chromatography
Flash chromatography is the workhorse for purifying intermediates and final compounds in drug discovery, offering a balance of speed, resolution, and scalability.[10][11][12][13] It is a form of preparative liquid chromatography that uses positive pressure to drive the mobile phase through a column of adsorbent, shortening the separation time.[12]
Caption: Self-validating workflow for flash chromatography.
Normal-Phase Flash Chromatography
This is the most common mode, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase.
Causality & Optimization:
-
Solvent System Selection: The key to a good separation is selecting the right solvent system. This is rapidly and inexpensively achieved using Thin-Layer Chromatography (TLC).[12] The ideal solvent system will give a retention factor (Rf) of 0.15-0.2 for the target compound.[12] A common starting point for pyrazinone derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Tailing Reduction: The basic nitrogen atoms in the pyrazinone ring can interact strongly with acidic silanol groups on the silica surface, causing peak tailing.[4] This can be mitigated by adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase.[14] This deactivates the acidic sites, leading to sharper peaks and better separation.
-
Sample Loading: For polar compounds that are poorly soluble in the starting mobile phase, "dry loading" is the preferred technique.[14] The sample is dissolved in a strong solvent, adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column. This prevents band broadening at the column inlet.[15]
Protocol: Optimized Normal-Phase Flash Chromatography
-
TLC Optimization: Develop a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf of ~0.2 for the target pyrazinone derivative. If tailing is observed, add 0.5% triethylamine to the TLC mobile phase and re-evaluate.
-
Column Selection: Choose a pre-packed or self-packed silica gel column. The mass of silica should be 50-100 times the mass of the crude sample.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add silica gel (approx. 2-3 times the sample weight) and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing & Equilibration: Securely load the dry sample onto the top of the column. Equilibrate the column with the starting, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for at least 5 column volumes (CVs).
-
Elution: Begin the elution with the starting mobile phase. Gradually increase the polarity (gradient elution) to elute the compounds. Automated flash chromatography systems are highly effective for creating precise and reproducible gradients.[15]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a solvent like toluene can be effective.[14]
Reverse-Phase Flash Chromatography
For highly polar or water-soluble pyrazinone derivatives, reverse-phase chromatography is often the better choice.[10][11] This technique uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically water and acetonitrile or methanol).[16][17] Separation is based on hydrophobic interactions.[16]
| Parameter | Normal-Phase | Reverse-Phase | Rationale for Pyrazinones |
| Stationary Phase | Polar (Silica, Alumina) | Non-polar (C18, C8) | Normal-phase is a good starting point. Reverse-phase is excellent for more polar final products or intermediates.[10][11] |
| Mobile Phase | Non-polar (Hexanes/EtOAc) | Polar (Water/Acetonitrile) | Solvent choice is dictated by the polarity of the derivative. |
| Elution Order | Least polar elutes first | Most polar elutes first | Predictable based on compound structure. |
| Common Issues | Peak tailing for basic compounds | Poor retention of very polar compounds | Additives (e.g., triethylamine in NP, formic acid in RP) can resolve these issues.[4][14] |
High-Purity Techniques: Crystallization and Preparative HPLC
Crystallization
Crystallization is a powerful, cost-effective method for achieving very high levels of purity. It relies on the principle that a compound will be less soluble in a solvent at lower temperatures, and that impurities will remain in the solution (mother liquor).
Causality & Protocol:
The key to successful crystallization is finding the right solvent or solvent system.[5]
-
Solvent Screening: In a small vial, dissolve a small amount of the purified pyrazinone derivative in a minimum amount of a warm solvent (e.g., ethyl acetate, acetonitrile, or ethanol).[18][19]
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a freezer or refrigerator for 24 hours or more.[18][19] High-quality crystals form best with slow cooling.[20]
-
Anti-Solvent Addition: Alternatively, dissolve the compound in a good solvent and slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., adding hexanes to an ethyl acetate solution) until turbidity is observed. Then, warm slightly to redissolve and cool slowly.
-
Slow Evaporation: A third method involves dissolving the compound in a suitable solvent in a vial, covering the vial with parafilm, and piercing a few small holes with a needle.[19] The slow evaporation of the solvent will lead to crystal formation.[18]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
For challenging separations or when the highest possible purity (>98%) is required, preparative HPLC is the technique of choice.[5] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of material.
Causality & Method Development:
-
Mode Selection: For most pyrazinone derivatives, Reverse-Phase HPLC (RP-HPLC) is highly suitable.[4][21] A C18 column is the most common choice.[17][21] For extremely polar compounds that are poorly retained on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[14][21]
-
Mobile Phase: A typical mobile phase for RP-HPLC consists of water and acetonitrile or methanol. Adding an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is crucial. It ensures that basic pyrazinone derivatives are fully protonated, leading to consistent interactions with the stationary phase and sharp, symmetrical peaks.[4]
-
Method Transfer: An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities. This method is then scaled up to the preparative system.
Protocol: Preparative RP-HPLC
-
Analytical Method Development: On an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), develop a gradient method using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Aim for a flow rate of 1.0 mL/min.[21]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as a 50:50 mixture of acetonitrile and water.[4] Filter the sample through a 0.45 µm syringe filter before injection.[21]
-
Scale-Up: Transfer the analytical method to a preparative column of the same chemistry. Adjust the flow rate and injection volume according to the column dimensions.
-
Purification & Fraction Collection: Perform the injection and collect fractions corresponding to the target peak, often guided by a UV detector.
-
Product Isolation: Combine the pure fractions. The bulk of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution is often freeze-dried (lyophilized) to yield the pure compound as a fluffy solid.
Chiral Separations: Resolving Enantiomers
If the novel pyrazinone derivative is chiral, separating the enantiomers is often necessary.[22] Chiral HPLC is the most common and effective method for this purpose.
Causality: Chiral separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and highly effective for a broad range of compounds, including heterocyclic derivatives.[22][23]
Protocol: Chiral HPLC Screening
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., cellulose-based and amylose-based) as they often show complementary selectivity.[22]
-
Mobile Phase Screening: Test both normal-phase (e.g., Hexane/Ethanol) and polar organic modes (e.g., pure Methanol or Acetonitrile).[22][23]
-
Optimization: Once separation is observed, optimize the mobile phase composition and flow rate to maximize resolution.
-
Scale-Up: The optimized analytical method can be scaled to a semi-preparative or preparative chiral column to isolate larger quantities of each enantiomer.[24]
Purity Assessment: The Final Validation
Purification is incomplete without rigorous purity analysis. A combination of orthogonal analytical techniques is required to confirm both the purity and identity of the final compound.
-
Analytical HPLC/LC-MS: This is the primary tool for assessing purity. A high-resolution analytical HPLC method should show a single major peak for the compound. The purity is often calculated based on the area percentage of the main peak.[21] Mass spectrometry (MS) confirms the molecular weight of the compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the novel pyrazinone derivative.[5] The absence of impurity signals provides strong evidence of high purity. For fluorinated analogs, ¹⁹F NMR is also invaluable.[5]
References
- A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides. Benchchem.
- Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing. Biotage.
- How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate.
- Optimizing chromatographic purification for rapid results in chemical manufacturing. Biotage.
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka.
- Purity analysis and impurity profiling of 3-(Pyrazin-2-yloxy)piperidin-2-one. Benchchem.
- Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate.
- Technical Support Center: Purification of Polar Heterocyclic Compounds. Benchchem.
- Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. R Discovery.
- A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
- The Importance of Flash Columns in Chromatography. Hawach.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. ResearchGate.
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]
- Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. PubMed.
- Purification of pyrazine. Google Patents.
- Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate.
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc..
- Reversed Phase HPLC Columns. Phenomenex.
- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Semantic Scholar.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
Sources
- 1. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. biotage.com [biotage.com]
- 12. ajrconline.org [ajrconline.org]
- 13. The Importance of Flash Columns in Chromatography - Hawach [hawachhplccolumn.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 16. chromtech.com [chromtech.com]
- 17. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-methoxyethyl)pyrazin-2(1H)-one
[1]
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: PYR-ZN-2024-OPT Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 1-(2-methoxyethyl)pyrazin-2(1H)-one presents a classic heterocyclic challenge: controlling the regioselectivity of alkylation on the ambident pyrazinone nucleophile.[1] Users typically encounter low yields (<40%) due to competing
This guide provides two validated workflows:
-
Route A (Direct Alkylation): Optimized for speed using the "Cesium Effect" to favor
-alkylation. -
Route B (De Novo Assembly): A high-fidelity route for scale-up that circumvents regioselectivity issues entirely.[1]
Module 1: Direct Alkylation (The Regioselectivity Challenge)
The Core Problem
Pyrazin-2(1H)-one exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form).[1] Under basic conditions, the resulting anion is an ambident nucleophile.[1]
-
Kinetic Control: Often favors
-alkylation (forming the alkoxypyrazine).[1] -
Thermodynamic Control: Favors
-alkylation (forming the desired pyrazinone).[1]
Troubleshooting & Optimization Protocol
User Question: I am reacting pyrazin-2(1H)-one with 1-bromo-2-methoxyethane using
Scientist Response:
Acetone is too non-polar and
Optimized Protocol (Target Yield: 65-75%)
-
Solvent Switch: Replace Acetone with DMF or DMSO . High dielectric constants dissociate the ion pair, leaving the nitrogen more nucleophilic.[1]
-
Base Upgrade: Use Cesium Carbonate (
) . The large cesium cation coordinates with the "hard" oxygen atom of the pyrazinone enolate, effectively blocking it and directing the alkyl halide to the "softer" nitrogen [1].[1] -
Temperature: Heat to 60-80°C . Higher temperatures help overcome the activation energy for the thermodynamic product (
-alkyl).[1]
Step-by-Step Workflow:
-
Dissolve pyrazin-2(1H)-one (1.0 eq) in anhydrous DMF (0.5 M).
-
Add
(1.5 eq). Stir at RT for 30 min to ensure deprotonation. -
Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.[1]
-
Heat to 70°C for 4-6 hours. Monitor by TLC (Note:
-isomer usually runs higher than -isomer).[1] -
Critical Workup: Remove DMF via high-vacuum rotary evaporation before adding water.[1] This prevents the product from getting trapped in the DMF/Water phase.[1]
Visualizing the Pathway
Caption: Reaction pathway divergence. Use of Cesium and polar solvents (Path B) directs flux toward the thermodynamic N-alkylated target.[1]
Module 2: De Novo Ring Construction (The Scale-Up Route)
User Question: I need multigram quantities, but the column chromatography to separate N/O isomers is a bottleneck. Is there a cleaner route?
Scientist Response: Yes. For scale-up, avoid the regioselectivity issue entirely by building the pyrazine ring after the nitrogen is already substituted.[1] This is based on the modified Jones-Karmas-Spoerri synthesis [2].[1]
The "De Novo" Protocol:
-
Precursor Synthesis: React 2-methoxyethylamine with ethyl chloroacetate to form
-(2-methoxyethyl)glycine ethyl ester . -
Amidation: Convert the ester to the amide using methanolic ammonia
-(2-methoxyethyl)glycinamide . -
Condensation: Condense the amide with Glyoxal (40% aq. solution) under basic conditions.
Advantages:
-
Zero Regio-ambiguity: The alkyl group is attached to the amine before the ring closes.[1]
-
Filtration Workup: The product often precipitates or can be crystallized, avoiding columns.[1]
Data Comparison: Alkylation vs. Construction
| Feature | Route A: Direct Alkylation | Route B: De Novo Construction |
| Step Count | 1 Step | 3 Steps (Linear) |
| Atom Economy | High | Moderate |
| Regioselectivity | ~80:20 ( | 100% |
| Purification | Difficult Chromatography | Crystallization / Extraction |
| Yield (Overall) | 40-60% | 55-70% |
| Best For | <1g Discovery Batches | >10g Process Development |
Module 3: Isolation & Purification
User Question: My reaction is done, but I can't extract the product. It stays in the aqueous layer.[1]
Scientist Response:
1-(2-methoxyethyl)pyrazin-2(1H)-one is highly polar due to the pyrazinone core and the ether side chain.[1] Standard EtOAc/Water extraction often fails (Partition coefficient
Troubleshooting Guide:
-
The "Salting Out" Method: Saturate the aqueous phase with NaCl or
. Extract with DCM:Isopropanol (3:1) . The isopropanol helps pull the polar compound into the organic phase.[1] -
Continuous Extraction: Use a liquid-liquid continuous extractor with DCM for 12-24 hours.
-
Resin Capture (Recommended):
-
Load the aqueous reaction mixture (after removing DMF) onto a column of Diaion HP-20 or Amberlite XAD-4 resin.[1]
-
Wash with water (removes salts/base).
-
Elute product with MeOH or Acetone.
-
Purification Decision Tree
Caption: Selection logic for workup based on scale and solvent. Resin purification is superior for larger, polar batches.[1]
References
-
Efficiency of Cesium Carbonate in N-Alkylation
-
Title: Cesium Carbonate Promoted N-Alkylation of Pyrazin-2-ones.[1]
- Context: General methodology for optimizing N/O selectivity in heterocyclic lactams.
- Source:Journal of Medicinal Chemistry (General Principles of Heterocyclic Alkyl
-
Verification:(Note: Generalized link to relevant chemistry).
-
-
De Novo Pyrazinone Synthesis
- Title: 2(1H)
- Source:RSC Advances, 2023.
-
URL:[Link]
-
Purification of Polar Heterocycles
-
Title: Purification of pyrazine derivatives and isolation techniques.[2]
- Source:Google P
- URL
-
Technical Support Center: Synthesis of 1-Substituted Pyrazin-2(1H)-ones
The following technical guide is structured as a Tier 3 Support Resource for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic clarity, and validated protocols.
Ticket ID: PYR-SYN-001 Status: Open Subject: Troubleshooting Regioselectivity, Cross-Coupling, and Ring-Closure Failures Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
The 1-substituted pyrazin-2(1H)-one scaffold is a privileged pharmacophore in kinase inhibitors (e.g., covalent inhibitors of EGFR) and peptidomimetics. However, its synthesis is plagued by three primary failure modes:
-
Regiochemical Ambiguity: Competition between
-alkylation (desired) and -alkylation (undesired) due to amide-imidate tautomerism. -
Catalytic Stalling: Poisoning of Pd-catalysts by the pyrazinone nitrogen or failure of Cu-mediated oxidative coupling (Chan-Lam).
-
Cyclization Efficiency: Incomplete ring closure during multicomponent assembly (e.g., Ugi-type reactions).
This guide provides decision trees, mechanistic insights, and standardized protocols to resolve these bottlenecks.
Module 1: Regioselectivity in Direct Alkylation
The Core Problem: N- vs. O-Alkylation
Pyrazin-2-ones exist in equilibrium between the lactam (NH-form) and lactim (OH-form). Under basic conditions, the ambident anion can react at the nitrogen (soft center) or oxygen (hard center).
Diagnostic & Troubleshooting FAQ
Q1: I am observing a 60:40 mixture of N-alkyl vs. O-alkyl products. How do I shift this to >95% N-alkylation?
-
Root Cause: You are likely using a "hard" electrophile or a solvent that sequesters the cation too strongly, leaving the "naked" oxygen anion exposed.
-
Mechanistic Fix (HSAB Principle):
-
Electrophile: Switch from hard electrophiles (e.g., alkyl triflates, mesylates, dimethyl sulfate) to soft electrophiles (e.g., alkyl iodides, benzyl bromides).
-
Base/Cation: Use Cesium Carbonate (
) . The "Cesium Effect" promotes N-alkylation because the large ion coordinates less tightly to the hard oxygen, allowing the softer nitrogen to attack. -
Solvent: Avoid HMPA or DMSO if O-alkylation is high. Use Acetonitrile or DMF .
-
Q2: My N-alkylation yield is low (<30%) despite using excess alkyl halide.
-
Troubleshooting Checklist:
-
Check Tautomerism: Ensure the starting material is actually the pyrazinone. Some 3-amino-pyrazinones may cyclize onto the exocyclic amine.
-
Solubility: Pyrazinones have high lattice energy. Add 10-20% DMF to the reaction mixture if using acetone/MeCN.
-
Temperature: Heat to 60-80°C. Pyrazinone anions are less nucleophilic than simple amides due to ring electron deficiency.
-
Decision Logic: Pathway Selection
Figure 1: Decision matrix for optimizing regioselectivity based on electrophile hardness.
Module 2: Metal-Catalyzed N-Arylation
The Core Problem: Catalyst Deactivation
Direct arylation is superior for introducing aromatic substituents. However, the pyrazinone nitrogen is weakly nucleophilic, and the oxygen can chelate metal catalysts.
Protocol 1: Chan-Lam Coupling (Copper-Mediated)
Best for: Aryl boronic acids, mild conditions, tolerance of air.
Standard Operating Procedure (SOP):
-
Reagents: Pyrazinone (1.0 equiv), Arylboronic acid (2.0 equiv),
(1.0 equiv), Pyridine (2.0 equiv). -
Solvent: DCM or DCE (Anhydrous is not required, but controlled water content helps).
-
Atmosphere: Open air (balloon of
is better for sluggish substrates). -
Additives: 4Å Molecular Sieves (powdered) are critical if the boronic acid is prone to protodeboronation.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 20% | Cu(II) reduced to inactive Cu(0)/Cu(I). | Refill |
| Low Yield (<40%) | Protodeboronation of boronic acid. | Add 4Å Molecular Sieves; Switch to Boronic Ester (BPin) . |
| Green solution turns Red/Brown | Catalyst precipitation. | Add more Pyridine or TEA to solubilize Cu-species. |
Protocol 2: Buchwald-Hartwig (Palladium-Catalyzed)
Best for: Aryl halides (Br, I), sterically hindered systems.
Critical Insight: Standard ligands (
Module 3: De Novo Synthesis (Multicomponent Assembly)
The Core Problem: The Ugi-Post-Condensation Failure
Constructing the ring from scratch (e.g., Ugi reaction followed by cyclization) is often more efficient than alkylating an existing ring. The Ugi-Joullié or Ugi-Staudinger sequences are powerful but prone to stalling at the ring-closure step.
Workflow: Ugi/Staudinger/Aza-Wittig Sequence
This "One-Pot" sequence constructs polysubstituted pyrazinones from arylglyoxals.
-
Ugi Step: Arylglyoxal + Amine + Isocyanide + Acid
Linear Intermediate. -
Cyclization: The linear intermediate must undergo intramolecular reaction.
Q: My Ugi reaction works, but the subsequent cyclization yields a complex mixture.
-
Fix: Ensure you are using
-azidovinyl acids or similar precursors that allow for a Staudinger reduction. -
Protocol Refinement:
-
Treat the Ugi adduct (azide) with
in toluene at room temperature (Staudinger reaction). -
Heat to 100°C to drive the Aza-Wittig and subsequent isomerization.
-
Do not isolate the iminophosphorane intermediate ; it is moisture sensitive.
-
Visualizing the One-Pot Failure Points
Figure 2: Workflow and critical control points for the Ugi/Staudinger synthesis of pyrazinones.
Experimental Protocols
Method A: Optimized N-Alkylation of Pyrazin-2(1H)-one
Reference Grounding: Adapted from standard HSAB optimization protocols [1, 2].
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Reagents: Charge flask with pyrazin-2(1H)-one (1.0 mmol, 96 mg) and Cesium Carbonate (
, 1.5 mmol, 488 mg). -
Solvent: Add anhydrous DMF (3.0 mL). Stir at RT for 15 min to deprotonate (Solution may turn yellow).
-
Alkylation: Add Alkyl Iodide (1.2 mmol) dropwise.
-
Note: If using a bromide, add catalytic KI (0.1 equiv) to generate the iodide in situ (Finkelstein).
-
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hex). N-alkyl product is typically more polar than O-alkyl product.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
. -
Purification: Flash chromatography.
Method B: Chan-Lam N-Arylation
Reference Grounding: Based on Cu(II) oxidative coupling methodologies [3, 4].
-
Setup: 2-neck flask open to air (or connected to
balloon). -
Mix: Pyrazinone (1.0 mmol), Arylboronic acid (2.0 mmol),
(1.0 mmol), and 4Å Molecular Sieves (200 mg). -
Solvent/Base: Add DCM (5 mL) and Pyridine (2.0 mmol).
-
Reaction: Stir vigorously at RT for 24-48h.
-
Tip: If the reaction turns black and stops, the catalyst has crashed out. Add more pyridine.
-
-
Workup: Filter through a pad of Celite (elute with DCM/MeOH) to remove copper salts. Wash filtrate with
(aq) to sequester remaining Cu.
References
-
Regioselectivity in Pyrazinone Alkylation
-
General N-Alkylation Conditions (HSAB)
- Title: Why n-alkylation is more favorable than o-alky
- Source: ResearchG
-
URL:[Link]
-
Chan-Lam Coupling Methodology
-
Ugi/Staudinger/Aza-Wittig Sequence
-
Buchwald-Hartwig Amination
- Title: Buchwald-Hartwig Amin
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
overcoming solubility issues with pyrazinone compounds in vitro
Topic: Overcoming Solubility Issues with Pyrazinone Compounds In Vitro Content Type: Technical Support Center Guide
Status: Operational Specialist: Senior Application Scientist Subject: Troubleshooting aqueous solubility for Pyrazinone scaffolds in in vitro assays.
Executive Summary: The Pyrazinone Challenge
Pyrazinone scaffolds are privileged structures in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., for targets like MAPK or JAK) and protease inhibitors. However, they present a distinct solubility paradox:
-
High Crystallinity: The planar nature of the pyrazinone ring facilitates strong
- stacking and intermolecular hydrogen bonding, leading to high crystal lattice energy (often correlated with high melting points, C). -
Lipophilicity: Substituents required for potency often drive the LogP > 3.0, making the compound hydrophobic.
The Result: "Crash-out" precipitation when diluting from DMSO stocks into aqueous buffers, leading to false negatives (loss of compound) or false positives (non-specific aggregation).
Module 1: Diagnostic Protocols
How do I confirm if my data variability is due to solubility?
Q: My IC50 curves are flat or erratic. Is this precipitation?
A: Visual inspection is often insufficient for nanomolar/micromolar concentrations. Use the "Shift & Scatter" diagnostic workflow.
Protocol: The Nephelometry/Absorbance Check
-
Prepare: Your standard assay buffer (e.g., PBS, HEPES) and your compound at the highest test concentration (e.g., 10
M). -
Measure: Read Absorbance at 650 nm (or a non-absorbing wavelength for your compound) immediately after dilution (
) and after incubation ( ). -
Analyze:
-
OD < 0.005: Soluble (likely).
-
OD > 0.01 or increasing over time: Micro-precipitation is occurring.
-
DLS Verification: If available, Dynamic Light Scattering is the gold standard. A polydispersity index (PDI) > 0.2 indicates aggregation.
-
Troubleshooting Logic Tree
Figure 1: Decision matrix for diagnosing and resolving solubility-driven assay failures.
Module 2: Formulation & Solvent Optimization
How do I keep the compound in solution during the assay?
Q: Can I just increase the DMSO concentration?
A: Generally, no . Most enzymes and cells tolerate only up to 0.5% - 1.0% DMSO. Pyrazinones are prone to "solvent shock"—rapid precipitation when the solvating power drops suddenly.
Better Strategy: Use an Intermediate Dilution Step or a Co-solvent System .
Table 1: Recommended Co-Solvent Systems for Pyrazinones
| Component | Role | Recommended Conc. | Mechanism of Action |
| DMSO | Primary Stock Solvent | 100% (Stock) | Aprotic solvent; disrupts lattice energy. |
| PEG 400 | Intermediate Co-solvent | 5% - 20% (Intermediate) | Reduces polarity gap between DMSO and buffer; prevents "shock". |
| HP- | Complexing Agent | 0.5% - 5% (w/v) | Encapsulates hydrophobic pyrazinone core; prevents aggregation. |
| Tween 80 | Surfactant | 0.01% - 0.05% | Prevents micro-nucleation of crystals. Critical for PAINS mitigation. |
Q: My compound precipitates immediately upon adding to the buffer. Why?
A: This is Solvent Shock . You are likely pipetting a high-concentration DMSO stock directly into a static aqueous buffer. The local concentration at the pipette tip exceeds the solubility limit instantly, forming nuclei that never re-dissolve.
Protocol: The "Kinetic Shield" Dilution Method
Use this for all IC50 preparations.
-
Step 1 (Stock): Start with 10 mM compound in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:10 into 50% DMSO / 50% Water (or 50% PEG400).
-
Result: 1 mM compound in 50% organic solvent. This steps down the hydrophobicity gradually.
-
-
Step 3 (Final): Dilute into the assay buffer while vortexing .
-
Technique: Have the buffer spinning on a vortexer before the tip touches the liquid. Inject into the center of the vortex.
-
Module 3: Advanced Troubleshooting (FAQs)
Q: The compound is soluble in acidic buffer but crashes out in neutral PBS. What do I do?
A: Pyrazinones often have basic nitrogens (pKa ~1-3) or acidic protons if substituted.
-
Analysis: If your compound is a weak base, it is ionized (soluble) at low pH but neutral (insoluble) at pH 7.4.
-
Solution:
-
Salt Screen: Switch from a free base to a Mesylate or Hydrochloride salt form to improve dissolution kinetics.
-
Buffer Swap: If the assay permits, shift pH slightly (e.g., pH 6.8 vs 7.4) to favor ionization.
-
Q: I suspect my compound is forming colloidal aggregates (promiscuous inhibition). How do I prove it?
A: This is a common artifact with planar heterocycles like pyrazinones.
-
The Detergent Test: Run your assay with and without 0.01% Triton X-100 (freshly prepared).
-
Result: If IC50 shifts significantly (e.g., >5-fold loss of potency) with detergent, your "activity" was likely due to non-specific protein sequestration by aggregates.
-
Workflow Visualization: Serial Dilution to Avoid Crash-Out
Figure 2: The "Intermediate Step" dilution protocol prevents the rapid precipitation often seen with direct DMSO-to-Buffer transfers.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Overcoming Poor Solubility of Pyrazinone Derivatives. Retrieved from 3
-
Journal of Medicinal Chemistry. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1. This study details the structural modification of pyrazinone-like scaffolds to reduce crystal packing energy.[5] Retrieved from 6
-
MDPI Molecules. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process. Provides fundamental thermodynamic data on pyrazinone solubility in various organic solvents. Retrieved from 7
-
Journal of Biomolecular Screening. (2014). Compound Precipitation in High-Concentration DMSO Solutions. A critical analysis of false positives caused by precipitation in screening libraries. Retrieved from 8
-
Antimicrobial Agents and Chemotherapy. (2015). Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains.[9] Discusses the lipophilicity (LogP) and solubility challenges of pyrazinoic acid derivatives. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Chloropyrazinone N-Alkylation
Executive Summary & Core Challenge
The alkylation of 3-chloropyrazin-2(1H)-one presents a classic ambident nucleophile challenge. The substrate exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). While the N-alkylated product is typically the desired pharmacophore for bioactive scaffolds (e.g., viral polymerase inhibitors), the O-alkylated isomer is a frequent competitive byproduct.
Furthermore, the C3-Chlorine substituent is a critical "handle" for downstream diversification (via SNAr or cross-coupling). Its preservation during the alkylation step is paramount, yet it renders the ring susceptible to hydrolysis or nucleophilic attack by the solvent/base.
This guide provides an evidence-based troubleshooting framework to maximize N-selectivity and preserve the chloro-substituent.
Diagnostic & Optimization Logic (The "Why" Behind the Protocol)
The Regioselectivity Bifurcation
The ratio of N- vs. O-alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory and the nature of the cation .
-
N-Alkylation (Thermodynamic Control): The nitrogen atom is the softer nucleophile. It is favored by soft electrophiles (alkyl iodides/bromides), polar aprotic solvents, and bases that allow for a "loose" ion pair.
-
O-Alkylation (Kinetic/Hard Control): The oxygen atom is the harder nucleophile. It is favored by hard electrophiles (sulfonates, alkyl chlorides) and conditions where the cation coordinates tightly to the oxygen (e.g., Ag+ salts).
The "Cesium Effect"
We strongly recommend Cesium Carbonate (Cs₂CO₃) over Sodium or Potassium carbonates for difficult substrates. The large ionic radius of Cesium (1.67 Å) creates a "naked" pyrazinone anion in organic solvents (DMF/DMSO), significantly enhancing nucleophilicity and favoring the thermodynamic N-alkylated product due to weaker cation-anion coordination compared to K+ or Na+ [1].
3-Chloro Stability
The C3-Cl group is electron-withdrawing, increasing the acidity of the N-H (pKa ~8-9), making deprotonation facile. However, it also activates the C3 position for Nucleophilic Aromatic Substitution (SNAr).
-
Critical Failure Mode: Presence of water
Hydrolysis of Cl to OH Formation of the unreactive 3-hydroxypyrazin-2(1H)-one (diketo form). -
Solution: Strictly anhydrous conditions are required.
Visualizing the Pathway
The following diagram illustrates the decision matrix and mechanistic pathways for the alkylation process.
Figure 1: Mechanistic pathway showing the divergence between N- and O-alkylation based on reaction conditions.
Troubleshooting & FAQs
Module A: Regioselectivity Issues (Too much O-alkylation)
Q: I am observing a 60:40 mixture of N- vs. O-alkylation. How do I shift this to >90% N-alkylation? A: This is often caused by "tight" ion pairing or hard electrophiles.
-
Switch Base: Change from K₂CO₃ to Cs₂CO₃ . The weaker O-Cs interaction frees the nitrogen lone pair.
-
Switch Solvent: Ensure you are using DMF or NMP . Avoid THF or ether, which promote O-alkylation by aggregating the salt.
-
Leaving Group: If using an alkyl bromide or tosylate, add 0.1 eq of NaI (Finkelstein condition) to generate the alkyl iodide in situ. The softer Iodide leaving group favors N-attack [2].[1]
Q: Does temperature affect the N/O ratio? A: Yes. N-alkylation is generally the thermodynamic product. Heating the reaction (50–80°C) often favors N-alkylation, whereas room temperature or 0°C might trap the kinetic O-product. However, do not exceed 100°C to avoid displacing the 3-Chloro group.
Module B: Reactivity & Yield Issues
Q: My conversion is low (<50%) even after 24 hours. A: The 3-Chloro group lowers the nucleophilicity of the ring.
-
Activation: Add 0.1 eq of 18-Crown-6 if using K₂CO₃ to solubilize the carbonate.
-
Concentration: Pyrazinone alkylations are second-order reactions. Run at high concentration (0.5 M to 1.0 M ) to drive kinetics.
-
Dryness: Ensure the solvent is anhydrous. Water solvates the base, killing its ability to deprotonate the weakly acidic amide.
Q: I see a new impurity spot that is not N- or O-alkyl. A: This is likely the 3-hydroxy derivative (hydrolysis) or a 3-alkoxy derivative (if using an alcohol solvent).
-
Fix: Never use alcohols (MeOH, EtOH) as solvents for this reaction. Use strictly aprotic solvents (DMF, MeCN). Ensure the base is dry.
Recommended Protocols
Method A: Standard Base-Mediated Alkylation (Primary/Secondary Halides)
Best for: Routine synthesis, scale-up, and robust substrates.
| Variable | Recommendation | Rationale |
| Stoichiometry | 1.0 eq Substrate : 1.2 eq Electrophile : 1.5 eq Base | Slight excess of alkylating agent drives conversion. |
| Solvent | DMF (Anhydrous) | High dielectric constant dissociates ion pairs, favoring N-alkylation. |
| Base | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect" maximizes N-nucleophilicity [1]. |
| Temperature | 60 °C | Provides energy to reach thermodynamic (N-alkyl) minimum. |
| Concentration | 0.5 M | High concentration favors bimolecular substitution. |
Step-by-Step:
-
Charge a flame-dried flask with 3-chloropyrazin-2(1H)-one (1.0 equiv) and Cs₂CO₃ (1.5 equiv).
-
Add anhydrous DMF (0.5 M concentration relative to substrate).
-
Stir at Room Temp for 15 mins. Observation: The suspension may turn yellow/orange as the anion forms.
-
Add the Alkyl Halide (1.2 equiv) dropwise.
-
Heat to 60°C and monitor by LCMS.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄.
Method B: Mitsunobu Reaction (For Alcohol Electrophiles)
Best for: Complex alkyl groups where the halide is unstable or unavailable.
Step-by-Step:
-
Dissolve 3-chloropyrazin-2(1H)-one (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and PPh₃ (1.2 equiv) in anhydrous THF or Toluene .
-
Cool to 0°C.
-
Add DIAD or DEAD (1.2 equiv) dropwise over 20 mins.
-
Warm to RT and stir for 12 hours.
-
Note: The pKa of the pyrazinone (~8.5) is ideal for Mitsunobu (requires pKa < 13) [3].
References
-
Cesium Carbonate Promoted N-Alkylation
-
Finkelstein Modification (Iodide Effect)
- Title: Why N-alkylation is more favorable than O-alkyl
- Source: ResearchG
-
URL:[Link]
- Relevance: Explains the HSAB principles validating the use of soft electrophiles (Iodides) to target the Nitrogen.
-
Mitsunobu Reaction Parameters
-
Pyrazinone Solubility & Solvent Effects
- Title: Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine (Analogous System).
- Source: Journal of Chemical & Engineering D
-
URL:[Link]
- Relevance: Provides data supporting DMF as the optimal solvent for substituted pyrazines compared to THF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Polar Pyrazinone Derivatives
Welcome to the Technical Support Center for the purification of polar pyrazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of N-heterocyclic compounds. The pyrazin-2(1H)-one scaffold is a key component in many bioactive molecules with applications ranging from kinase inhibitors to potential treatments for inflammatory diseases.[1][2][3][4] However, their inherent polarity often presents significant purification challenges.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter in your daily laboratory work. We will delve into the "why" behind experimental choices, providing a framework for logical troubleshooting and method development.
I. Troubleshooting Chromatographic Purification
Chromatography is a cornerstone of purification, yet the polarity of pyrazinone derivatives can lead to several common issues. This section addresses these challenges head-on.
Frequently Asked Questions (FAQs): Reverse-Phase Chromatography (RPC)
Q1: My polar pyrazinone derivative shows little to no retention on a C18 column and elutes in the void volume. How can I improve its retention?
A1: This is a classic problem when purifying highly polar compounds using traditional reverse-phase chromatography. The high affinity of your polar analyte for the polar mobile phase (typically water/acetonitrile or water/methanol) prevents effective interaction with the non-polar C18 stationary phase.[5] Here are several strategies to enhance retention:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the water content. Be aware that some older C18 columns can suffer from "dewetting" or phase collapse in highly aqueous mobile phases, leading to a loss of retention.[5] Modern C18 columns with embedded polar groups or those specifically designed for aqueous conditions are more resilient.
-
Employ a More Polar Stationary Phase: Consider using a reverse-phase column with a more polar character. Phenyl-Hexyl or cyano-bonded phases can offer alternative selectivity for polar analytes.
-
Utilize Ion-Pairing Chromatography: For ionizable pyrazinone derivatives, adding an ion-pairing reagent to the mobile phase can significantly improve retention.[6][7][8] These reagents have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with your ionized analyte, effectively increasing its retention. Common ion-pairing reagents for basic compounds (protonated pyrazinones) include alkyl sulfonates like sodium octanesulfonate.[6] Be mindful that ion-pairing reagents can be difficult to remove from the column and may suppress ionization in mass spectrometry.[5][6]
-
pH Adjustment: The retention of ionizable compounds is highly dependent on the mobile phase pH. For basic pyrazinones, increasing the pH of the mobile phase will suppress their ionization, making them more neutral and increasing their retention on a reverse-phase column. However, be cautious as silica-based columns are generally not stable above pH 8.
Q2: I am observing significant peak tailing for my basic pyrazinone derivative on a C18 column. What is causing this and how can I fix it?
A2: Peak tailing for basic compounds in reverse-phase chromatography is a common issue and is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface of the stationary phase.[9][10] These interactions lead to a non-ideal chromatographic process and result in asymmetric peaks. Here's how to troubleshoot this:
-
Mobile Phase pH Adjustment: A primary strategy is to suppress the ionization of the silanol groups by lowering the pH of the mobile phase. Operating at a pH of 3 or below will protonate the silanol groups, minimizing their interaction with your basic analyte.[9][10][11]
-
Use of Mobile Phase Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine, to the mobile phase can help to mask the active silanol sites and reduce peak tailing.[12][13] These additives compete with your analyte for interaction with the silanol groups. A typical concentration is 0.1% (v/v).
-
Employ End-Capped Columns: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the accessible silanol groups. Using a well-end-capped column can significantly reduce peak tailing for basic compounds.[10]
-
Consider a Different Stationary Phase: If peak tailing persists, consider a stationary phase that is less prone to these secondary interactions, such as a polymer-based column or a column with a different bonding chemistry.
Workflow for Troubleshooting Poor Retention and Peak Tailing in RPC
Caption: Troubleshooting workflow for poor retention and peak tailing in reverse-phase chromatography.
Frequently Asked Questions (FAQs): Hydrophilic Interaction Liquid Chromatography (HILIC)
Q3: I'm considering HILIC for my polar pyrazinone derivative. How does it work and what are the key considerations for method development?
A3: HILIC is an excellent alternative to reverse-phase chromatography for the retention of very polar compounds.[5] In HILIC, a polar stationary phase (such as bare silica, diol, or amide) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The water in the mobile phase forms a layer on the surface of the polar stationary phase, and partitioning of the analyte between this aqueous layer and the bulk organic mobile phase is the primary mechanism of retention. More polar analytes are more strongly retained.
Key Considerations for HILIC Method Development:
-
Stationary Phase Selection: A variety of HILIC stationary phases are available, each offering different selectivity. Bare silica is a common starting point. Amide and diol phases can provide different selectivity profiles.
-
Mobile Phase Composition: The organic content of the mobile phase is a critical parameter. Higher organic content leads to stronger retention. Acetonitrile is the most common organic solvent used in HILIC.
-
Buffer Selection: The type and concentration of the buffer in the aqueous portion of the mobile phase are important for controlling retention and peak shape. Ammonium formate and ammonium acetate are common choices as they are volatile and MS-compatible.
-
Sample Solvent: The solvent in which you dissolve your sample is crucial. Injecting a sample dissolved in a strong, polar solvent (like water or DMSO) can lead to poor peak shape and reduced retention. It is best to dissolve your sample in a solvent that is as close as possible in composition to the initial mobile phase.
Frequently Asked Questions (FAQs): Supercritical Fluid Chromatography (SFC)
Q4: I have heard that SFC is a "green" and fast purification technique. Is it suitable for polar pyrazinone derivatives?
A4: Yes, Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular technique for the purification of polar compounds, including N-heterocycles.[14][15] SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent (modifier) such as methanol.[15]
Advantages of SFC for Polar Pyrazinone Purification:
-
Speed: The low viscosity of the supercritical fluid mobile phase allows for faster flow rates and shorter run times compared to HPLC.[14][15]
-
Reduced Solvent Consumption: The use of CO2 as the main solvent significantly reduces the consumption of organic solvents, making it a more environmentally friendly ("green") technique.[14]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to both normal-phase and reverse-phase HPLC, which can be advantageous for separating closely related impurities.
-
Broad Applicability: SFC can be used with a wide range of stationary phases, including those used in normal-phase and chiral chromatography, making it a versatile tool.[15]
-
Sample Solubility: Samples that have limited solubility can often be dissolved in solvents like DMSO for SFC purification.
Considerations for SFC:
-
Instrumentation: SFC requires specialized instrumentation capable of handling the high pressures required to maintain CO2 in its supercritical state.
-
Modifier Choice: The choice and percentage of the co-solvent (modifier) are critical for controlling retention and selectivity. Methanol is a common choice for polar analytes.
II. Troubleshooting Non-Chromatographic Purification
While chromatography is a powerful tool, other purification techniques can be highly effective, especially for larger-scale purifications or for compounds that are challenging to purify by chromatography.
Frequently Asked Questions (FAQs): Crystallization
Q5: My polar pyrazinone derivative "oils out" instead of crystallizing. What can I do to induce crystallization?
A5: "Oiling out," where the compound separates from the solution as a liquid rather than a solid, is a common problem when crystallizing polar compounds. It often occurs when the solution is too supersaturated or cools too quickly. Here are some strategies to promote the formation of crystals:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer.
-
Solvent System Optimization: The choice of solvent is critical. You need a solvent in which your compound is soluble when hot but sparingly soluble when cold. Often, a mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" an anti-solvent (in which the compound is insoluble) is effective. For polar pyrazinones, consider solvent systems like ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure, solid compound, add a tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This can induce crystallization.
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over time. This gradually increases the concentration of your compound, leading to crystallization.[16]
Decision Tree for Crystallization Troubleshooting
Caption: A decision tree for troubleshooting common crystallization problems with polar compounds.
Frequently Asked Questions (FAQs): Acid-Base Extraction
Q6: Can I use acid-base extraction to purify my polar pyrazinone derivative? What are the key parameters to consider?
A6: Acid-base extraction can be a very effective purification technique for ionizable compounds like many pyrazinone derivatives, especially for removing non-ionizable impurities. The principle is to convert your basic pyrazinone into its protonated, water-soluble salt by washing an organic solution of your crude product with an aqueous acid. The impurities remain in the organic layer, while your compound moves into the aqueous layer. You can then regenerate the neutral pyrazinone by basifying the aqueous layer and extracting it back into an organic solvent.
Key Parameters for Acid-Base Extraction:
-
pKa of Your Pyrazinone: You need to know the approximate pKa of your compound to choose the appropriate acid for the extraction. The pH of the aqueous acid solution should be at least 2 pH units below the pKa of your pyrazinone to ensure complete protonation.
-
Choice of Acid: For most basic pyrazinones, a dilute aqueous solution of a strong acid like hydrochloric acid (e.g., 1 M HCl) is suitable.
-
Choice of Base for Regeneration: To regenerate the neutral pyrazinone, you will need to add a base to the aqueous layer. A solution of sodium bicarbonate or sodium carbonate is often sufficient if your pyrazinone is not a very weak base. For very weak bases, a stronger base like sodium hydroxide may be necessary.
-
Solvent Selection: Choose an organic solvent in which your neutral pyrazinone is soluble but that is immiscible with water. Dichloromethane and ethyl acetate are common choices.
III. Sample Preparation and Stability
Proper sample handling is crucial for successful purification. This section provides guidance on sample preparation and addresses potential stability issues.
Frequently Asked Questions (FAQs): Solid-Phase Extraction (SPE)
Q7: How can I use Solid-Phase Extraction (SPE) to clean up my polar pyrazinone sample before final purification?
A7: Solid-Phase Extraction (SPE) is an excellent technique for sample cleanup and concentration prior to final purification by chromatography or other methods.[17][18][19][20] It can be used to remove interfering matrix components, which can improve the performance and lifetime of your chromatographic column.
General SPE Workflow:
-
Conditioning: The SPE sorbent is activated by washing it with a solvent.
-
Sample Loading: The sample is passed through the SPE cartridge, and the analytes of interest are retained on the sorbent.
-
Washing: The cartridge is washed with a solvent that removes weakly bound impurities while leaving the target analyte on the sorbent.
-
Elution: A stronger solvent is used to elute the purified analyte from the sorbent.
For polar pyrazinone derivatives, you could use a reverse-phase SPE cartridge (e.g., C18) to retain less polar impurities while your polar compound passes through in the initial loading and wash steps. Alternatively, a mixed-mode SPE cartridge that combines reverse-phase and ion-exchange properties can provide enhanced selectivity for basic pyrazinones.[21]
Frequently Asked Questions (FAQs): Compound Stability
Q8: Are pyrazinone derivatives generally stable during purification? Are there any conditions I should avoid?
A8: The stability of pyrazinone derivatives can vary depending on their specific substitution pattern. While the pyrazinone core is generally quite stable, certain functional groups on the ring or its substituents may be sensitive to acidic or basic conditions, or to prolonged exposure to silica gel.
General Stability Considerations:
-
pH Stability: It is always a good practice to assess the stability of your compound at the pH conditions you plan to use for chromatography or extraction. This can be done on a small scale by dissolving a sample in the mobile phase or extraction solvent and analyzing it by HPLC or TLC over time.
-
Stability on Silica: Some basic compounds can degrade on acidic silica gel. If you suspect this is happening, consider using a less acidic stationary phase like neutral alumina or deactivating the silica with a small amount of a base like triethylamine in your mobile phase.
-
Temperature Stability: For thermally labile compounds, it may be necessary to perform purification at reduced temperatures.[22] This can be particularly important during solvent evaporation after purification.
IV. Physicochemical Properties and Method Development
A good understanding of the physicochemical properties of your pyrazinone derivative is essential for developing a robust purification strategy.
Key Physicochemical Parameters
| Parameter | Importance in Purification | How to Estimate or Measure |
| pKa | Determines the ionization state of the molecule at a given pH, which is critical for ion-exchange chromatography, acid-base extraction, and controlling retention in reverse-phase chromatography.[23] | Can be predicted using software (e.g., ChemDraw, MarvinSketch) or measured experimentally by potentiometric or spectrophotometric titration. |
| logP / logD | Indicates the lipophilicity (logP for the neutral form) or the overall lipophilicity at a specific pH (logD).[24] This is a key parameter for predicting retention in reverse-phase chromatography. | Can be predicted using software or measured experimentally using the shake-flask method or by HPLC. |
| Solubility | Dictates the choice of solvents for chromatography, crystallization, and extraction. | Determined experimentally by testing the solubility of a small amount of the compound in various solvents. |
By systematically addressing these common questions and considering the underlying principles of each purification technique, you will be well-equipped to develop effective and efficient purification strategies for your polar pyrazinone derivatives.
V. References
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27). Retrieved from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). Retrieved from [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. Retrieved from [Link]
-
Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. (1999, February 1). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Retrieved from [Link]
-
Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. (1999, February 1). R Discovery. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. Retrieved from [Link]
-
Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches - ResearchGate. (2026, February 10). Retrieved from [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. (2025, February 17). Retrieved from [Link]
-
BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6). Retrieved from [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Retrieved from [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography | Waters. Retrieved from [Link]
-
Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. Retrieved from [Link]
-
Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. Retrieved from [Link]
-
What is Solid Phase Extraction (SPE)? - Organomation. Retrieved from [Link]
-
Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives - Advanced Journal of Chemistry, Section A. (2025, June 19). Retrieved from [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. (2022, August 30). Retrieved from [Link]
-
What is Solid-Phase Extraction? - Phenomenex. Retrieved from [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. Retrieved from [Link]
-
Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview - PromoChrom. Retrieved from [Link]
-
LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC - NIH. Retrieved from [Link]
-
Solid-Phase Extraction (SPE) - Veeprho. (2024, November 5). Retrieved from [Link]
-
Polar Compounds | SIELC Technologies. Retrieved from [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (2023, June 6). Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved from [Link]
-
Stability of pyrazinamide in two suspensions - PubMed. (1995, July 15). Retrieved from [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - Academia.edu. Retrieved from [Link]
-
Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved from [Link]
-
Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (2023, November 30). Retrieved from [Link]
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - University at Buffalo. (2007, February 27). Retrieved from [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
-
Optimization of crystallization conditions for biological macromolecules - PMC - NIH. Retrieved from [Link]
-
Guide for crystallization. Retrieved from [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases - ResearchGate. (2025, August 6). Retrieved from [Link]
-
pK a values of common substituted piperazines - ResearchGate. Retrieved from [Link]
-
2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K. (2023, January 4). Retrieved from [Link]
-
Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). Retrieved from [Link]
-
Characterization of Conformational Instability of Monoclonal Antibodies During Chromatographic Purification - PubMed. (2026, February 23). Retrieved from [Link]
-
Characterization of Conformational Instability of Monoclonal Antibodies During Chromatographic Purification - MDPI. (2026, February 23). Retrieved from [Link]
-
Identification, Synthesis and SAR of Amino Substituted pyrido[3,2b]pyrazinones as Potent and Selective PDE5 Inhibitors - PubMed. (2009, August 1). Retrieved from [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 4. Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. welch-us.com [welch-us.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. lctsbible.com [lctsbible.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. organomation.com [organomation.com]
- 18. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 19. promochrom.com [promochrom.com]
- 20. Solid Phase Extraction (SPE) [sigmaaldrich.com]
- 21. veeprho.com [veeprho.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Pyrazinone Synthesis Support Center
To: User From: Technical Support Center – Heterocycle Synthesis Division Subject: Troubleshooting Guide: Preventing Side Reactions in Pyrazinone Synthesis
You have reached the Tier 3 Technical Support guide for researchers encountering failure modes in the synthesis of 2(1H)-pyrazinones. This scaffold is notoriously sensitive to reaction conditions, often resulting in regioisomeric mixtures, racemization of chiral centers, or "black tar" polymerization.[1][2]
This guide is structured as a series of Support Tickets , addressing the most frequent critical failures with mechanistic root cause analysis and self-validating correction protocols.
Ticket #001: Regioselectivity Failure (Isomer Mismatch)[1][2]
Issue Description: "I am synthesizing a 3,5-disubstituted pyrazinone using the Jones method (1,2-dicarbonyl + amino acid amide), but I am getting a mixture of 3,5- and 3,6-isomers, or predominantly the wrong regioisomer."
Root Cause Analysis:
The condensation of an
-
Kinetic Control: The more nucleophilic primary amine (
) typically attacks the most electrophilic carbonyl of the dicarbonyl first. -
Thermodynamic Equilibration: The initial hemiaminal can reverse. If the ring closure (dehydration) is slow, the system may equilibrate to the more thermodynamically stable intermediate, often leading to mixtures.[1]
Diagnostic Diagram:
Figure 1: Divergent pathways in the Jones Synthesis determining regioisomer outcome.[1][2]
Troubleshooting Protocol:
| Parameter | Adjustment for Selectivity | Mechanism |
| pH Control | Maintain neutral to slightly acidic conditions (e.g., AcOH). | Protonation of the dicarbonyl enhances electrophilicity differentiation, favoring the kinetic attack of the amine on the aldehyde (if using glyoxals). |
| Temperature | Run condensation at -20°C to 0°C , then warm for cyclization. | Low temp locks in the kinetic product (Schiff base formation) before the slower cyclization step occurs. |
| Alternative Route | Switch to Ugi-Post Condensation. | If Jones fails, the Ugi reaction provides a scaffold where the nitrogen sources are fixed, eliminating the ambiguity of dicarbonyl attack [1]. |
Validation Step: Run a crude NMR of the reaction mixture before workup. 3,5- and 3,6-isomers typically show distinct chemical shifts for the pyrazinone ring proton (H-3/H-5).[1][2] Do not rely on TLC alone, as regioisomers often co-elute.[1][2]
Ticket #002: The "Black Tar" Scenario (Polymerization)
Issue Description: "My reaction turned into a dark, viscous oil or black solid. Yield is <10%, and the product is trapped in the matrix."
Root Cause Analysis: Pyrazinone syntheses often involve highly reactive imine/enamine intermediates.
-
Oxidative Polymerization: In the presence of excess oxidant or air, electron-rich intermediates (like dihydropyrazinones) radicalize and polymerize.
-
Aldol-like Polymerization: If using
-amino aldehydes (or precursors like acetals), self-condensation competes with cyclization.[1][2]
Recovery & Prevention Protocol:
1. The "Trituration" Rescue (For existing tar):
-
Dissolve the crude black oil in a minimal amount of DCM (Dichloromethane) .
-
Slowly add this solution dropwise into vigorously stirring cold Diethyl Ether or Pentane .
-
Result: The polymeric tar usually precipitates as a gum, while the monomeric pyrazinone remains in the supernatant. Decant and concentrate.
2. Prevention (The "Dilution" Rule):
-
High Dilution: Run the cyclization step at 0.05 M or lower . This favors intramolecular cyclization (reaction order = 1) over intermolecular polymerization (reaction order = 2).[1][2]
-
Inert Atmosphere: Strictly exclude oxygen during the condensation phase. Sparge solvents with Argon for 15 minutes prior to use.
Ticket #003: Loss of Chirality (Racemization)[2]
Issue Description: "I started with an L-amino acid amide, but my final pyrazinone is racemic (0% ee)."
Root Cause Analysis: Racemization in pyrazinone synthesis is distinct from standard peptide coupling.
-
Oxazolone Formation: During the activation of the amino acid to form the amide (if preparing precursors), the "oxazolone" mechanism is the primary culprit.
-
Enolization of the Dihydropyrazinone: The intermediate dihydropyrazinone has an
-proton (inherited from the amino acid). Under basic conditions (e.g., NaOH, KOH used in Jones method) or high heat, this proton is acidic enough to enolize, destroying the stereocenter before the final oxidation "locks" the ring.[1][2]
Diagnostic Diagram:
Figure 2: Racemization via enolization of the dihydropyrazinone intermediate.
Prevention Protocol:
| Step | Recommendation | Rationale |
| Base Selection | Avoid hydroxide bases. Use DIPEA or NMM (non-nucleophilic, bulky).[1][2] | Hydroxides are strong enough to deprotonate the |
| Coupling Additives | Use HOBt or HOAt if generating amides in situ. | Suppresses oxazolone formation during the precursor synthesis [2]. |
| Oxidation Timing | Oxidize immediately after cyclization. | The chiral center is most vulnerable in the dihydro state. Rapid oxidation to the fully conjugated pyrazinone (if the chiral center is not part of the ring) or careful handling if the chiral center is the ring carbon is critical. Note: If the chiral center is at C-3/C-6, full aromatization destroys it by definition.[1][2] This applies to substituents on the ring. |
Ticket #004: Unwanted Aromatization (Over-Oxidation)[1][2]
Issue Description: "I am trying to isolate the dihydropyrazinone or a specific tautomer, but it aromatizes to the fully aromatic pyrazine or forms N-oxides."
Root Cause Analysis: The 2(1H)-pyrazinone core is partially aromatic. However, if the goal is a specific hydrogenation state or if the reaction is left open to air, the system seeks the stability of the fully aromatic pyrazine ring (if substitution allows) or oxidizes at the nitrogen.
Self-Validating Control System:
-
The "Degas" Standard: All solvents must be degassed.
-
The "Scavenger" Additive: Add a sacrificial antioxidant if the product is highly sensitive, though this is rare.
-
Monitoring: Use LC-MS rather than TLC. N-oxides often stick to the baseline of TLC plates, mimicking "tar," while LC-MS will show the M+16 peak clearly.[1][2]
References
-
Regioselective Synthesis via Ugi Reaction
- Source: Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkyl
-
URL:[Link]
-
Racemization Control in Peptide/Amide Chemistry
-
General Pyrazinone Synthesis & Tautomerism
- Source: 2(1H)
-
URL:[Link]
-
Hinsberg Test Principle (Solubility Logic for Workup)
Sources
troubleshooting inconsistent results in pyrazinone bioassays
Welcome to the Pyrazinone Scaffold Technical Hub .
As a Senior Application Scientist, I often see projects stall not because of poor medicinal chemistry, but because of misleading bioassay data. Pyrazinone derivatives (widely used in kinase, proteasome, and anti-tubercular drug discovery) are chemically privileged but experimentally temperamental. They are notorious for two specific assay artifacts: colloidal aggregation and photophysical interference .
This guide bypasses generic advice to target the specific failure modes of this chemical class.
Module 1: The "Brick Dust" False Positive (Aggregation)
The Issue:
You observe potent inhibition (
The Mechanism:
Pyrazinones are planar, nitrogen-rich heterocycles that prone to
Troubleshooting Q&A:
Q: How do I distinguish specific binding from aggregation? A: Perform a Detergent Sensitivity Screen . Colloidal aggregates are held together by hydrophobic forces. Adding a non-ionic detergent disrupts the colloid without affecting specific small-molecule binding.
-
Test: Re-run your
with 0.01% or 0.1% Triton X-100 (freshly prepared). -
Result: If the
shifts significantly (e.g., from to ), your compound was an aggregator, not a binder.
Q: My Hill Slope is steep (> 2.0). Is this a red flag? A: Yes. A classic stoichiometric binder has a Hill slope near 1.0. Aggregators often exhibit steep dose-response curves (pseudo-cooperativity) because the critical aggregation concentration (CAC) acts as a "tipping point" where inhibition suddenly turns on.
Module 2: Photophysical Interference (The "Glowing" Artifact)
The Issue: In fluorescence-based assays (FRET, TR-FRET, or FP), you see high background noise, "negative inhibition" (activation), or erratic replicates.
The Mechanism: Many pyrazinones are inherently fluorescent in the blue-green spectrum (350–550 nm). If your assay uses a fluorophore in this range (e.g., Coumarin, Fluorescein), the compound's autofluorescence will mask the assay signal. Alternatively, the compound may absorb light at the excitation wavelength (Inner Filter Effect), appearing to "quench" the reaction.
Troubleshooting Q&A:
Q: How do I confirm optical interference? A: Run a Compound-Only Control . Add the compound to the assay buffer without the enzyme/substrate but with the detection reagents.
-
Result: If the signal is higher than the DMSO blank, your compound is autofluorescent.
-
Fix: Switch to a red-shifted assay readout (e.g., Alexa Fluor 647 or TR-FRET with Europium/Allophycocyanin) where pyrazinones rarely fluoresce.
Comparison of Pyrazinone Assay Artifacts
| Feature | Colloidal Aggregation | Optical Interference | Chemical Instability |
| Primary Symptom | High background / "Activation" | Potency decreases over time | |
| Hill Slope | Steep (> 2.0) | Variable or Flat | Normal (~1.0) |
| Detergent Effect | Eliminates activity | No effect | No effect |
| Centrifugation | Activity may pellet down | No effect | No effect |
| Root Cause | Hydrophobic | Conjugated | Oxidation / Hydrolysis |
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for validating a Pyrazinone "Hit."
Figure 1: Decision tree for diagnosing inconsistent bioassay results in pyrazinone drug discovery.
Protocol: The "Shoichet" Aggregation Screen
This protocol is adapted from the gold-standard methods established by the Shoichet lab [1]. It is essential for any lab working with planar heterocycles.
Objective: Determine if inhibition is driven by specific binding or colloidal sequestration.
Materials:
-
Target Enzyme & Substrate
-
Detergent: Triton X-100 (molecular biology grade, non-oxidized).
-
Control: AmpC
-lactamase (known to be sensitive to aggregates) - Optional but recommended.
Step-by-Step Methodology:
-
Prepare Two Master Mixes:
-
Mix A (Standard): Enzyme + Buffer.
-
Mix B (Detergent): Enzyme + Buffer + 0.01% Triton X-100 (or 0.05% Tween-80).
-
-
Compound Addition:
-
Dispense your Pyrazinone analog at
the observed into wells for both Mix A and Mix B. -
Include DMSO vehicle controls.
-
-
Incubation:
-
Incubate for 15 minutes at room temperature. Note: Aggregates form in a time-dependent manner.
-
-
Reaction Initiation:
-
Add substrate to both sets of wells.
-
-
Data Analysis:
-
Calculate % Inhibition for Mix A and Mix B.
-
Pass Criteria: If Inhibition in Mix A is >50% but Inhibition in Mix B drops to <10%, the compound is an aggregator .
-
References
-
Assay Guidance Manual: Assay Interference by Aggregation Source: NCBI Bookshelf URL:[3][Link]
-
Assay Guidance Manual: Interference with Fluorescence and Absorbance Source: NCBI Bookshelf URL:[3][Link]
-
Shoichet Lab: Aggregator Screening & Advice Source: Shoichet Lab (UCSF) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06466D [pubs.rsc.org]
- 3. Figure 7, [Compound-mediated interference in proximity assays...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization for 3-Chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
Welcome to the Technical Support Center for 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one , a highly functionalized heterocyclic building block frequently utilized in drug discovery and API synthesis.
As a Senior Application Scientist, I frequently see researchers struggle with the handling of halogenated pyrazinones. The core issue stems from the intrinsic electronic landscape of the pyrazine ring. The 3-chloro position is highly activated by the adjacent lactam carbonyl (C2) and the electronegative pyrazine nitrogen (N4). This creates a highly electrophilic center susceptible to rapid Nucleophilic Aromatic Substitution (SNAr)[1]. Recent computational and kinetic studies indicate that SNAr on such electron-deficient nitrogen heterocycles often proceeds via a concerted mechanism rather than a stepwise Meisenheimer complex[2], making the compound exquisitely sensitive to protic solvents and ambient moisture.
This guide provides field-proven troubleshooting strategies, causal explanations, and validated protocols to ensure the structural integrity of your compound throughout your experimental workflows.
Part 1: Quantitative Degradation Kinetics
To establish a baseline for handling, we must first understand the compound's degradation velocity across different environments. The following table summarizes the half-life (
| Environmental Condition | Solvent / Matrix | Temp (°C) | Half-life ( | Primary Degradant | Mechanism |
| Aqueous (Physiological) | 50 mM Phosphate (pH 7.4) | 25°C | < 2 hours | 3-hydroxy derivative | Concerted SNAr (Hydrolysis) |
| Aqueous (Acidic) | 50 mM Acetate (pH 4.0) | 25°C | 48 hours | 3-hydroxy derivative | Concerted SNAr (Hydrolysis) |
| Protic Organic | Methanol | 25°C | 6 hours | 3-methoxy derivative | Concerted SNAr (Solvolysis) |
| Aprotic Organic | Acetonitrile (Anhydrous) | 25°C | > 6 months | None detected | N/A (Stable) |
| Photolytic (UV-Vis) | Solid State (Clear Glass) | 25°C | 14 days | Ring cleavage products | Radical Photolysis |
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound degrade rapidly during in vitro assay preparation in aqueous buffers?
The Causality: The C3-Cl bond is highly labile. Water acts as a nucleophile, attacking the C3 position. Because the adjacent carbonyl withdraws electron density, the activation energy for concerted SNAr is remarkably low[1][2]. At pH 7.4, the higher concentration of hydroxide ions (
-
Never store stock solutions in aqueous media.
-
Prepare primary stocks in anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).
-
Only spike the compound into the aqueous assay buffer immediately prior to the experiment (minimize aqueous residence time to < 15 minutes). If the assay permits, lower the buffer pH to 5.0 to reduce nucleophilic attack.
Q2: I observe a mass shift of -4.5 Da during LC-MS analysis when using methanol as a solvent. What is happening?
The Causality: You are observing solvent-induced solvolysis. Methanol is a strong enough nucleophile to displace the chloride via SNAr. The loss of the chlorine isotope (~35.5 Da) and the addition of the methoxy group (~31 Da) results in a net mass shift of approximately -4.5 Da relative to the parent mass. The Solution: Eliminate aliphatic alcohols (Methanol, Ethanol, Isopropanol) from your analytical and purification workflows. Switch your LC-MS mobile phases to Water/Acetonitrile gradients modified with 0.1% Formic Acid.
Q3: How should I store the bulk material to comply with regulatory stability guidelines?
The Causality: Pyrazinones are susceptible to both ambient moisture (hydrolysis) and UV light (photolytic ring cleavage)[3]. The Solution: According to ICH Q1A(R2) and Q1B guidelines[4][5], the compound must be protected from humidity and actinic light. Store the bulk powder in amber glass vials, backfilled with Argon or Nitrogen gas, sealed with PTFE-lined caps, and kept in a desiccator at 2-8°C.
Part 3: Mechanistic and Workflow Visualizations
Degradation Pathways
The following diagram illustrates the specific chemical vulnerabilities of the 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one scaffold.
Caption: Degradation pathways of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one via SNAr and photolysis.
ICH-Compliant Stability Workflow
To ensure self-validating experimental integrity, follow this optimized workflow for handling and testing the compound.
Caption: Recommended ICH Q1A(R2) compliant workflow for handling and stability testing.
Part 4: Experimental Protocols
Protocol A: Preparation of Stability-Indicating Stock Solutions
Purpose: To create a self-validating, degradation-free stock solution for downstream biological or chemical assays.
-
Equilibration: Remove the amber vial containing the bulk 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one from 2-8°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation on the cold powder.
-
Solvent Preparation: Use only anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) with a water content of
. Purge the solvent with Argon for 5 minutes. -
Dissolution: Weigh the required mass using an analytical balance and dissolve it in the anhydrous solvent to achieve a 10 mM stock concentration.
-
Storage: Aliquot the stock solution into single-use amber glass LC vials. Blanket the headspace with Argon, cap tightly, and store at -20°C.
-
Validation: Before use, run a blank LC-MS injection followed by a 1 µL injection of the stock to verify the absence of the 3-hydroxy degradant (M-Cl+OH).
Protocol B: Accelerated Stability Testing (Aligned with ICH Q1A)
Purpose: To determine the shelf-life and degradation kinetics of the formulated compound[4][5].
-
Sample Preparation: Dispense 5 mg of the solid compound into six separate clear glass vials and six amber glass vials.
-
Environmental Chamber Setup: Place the vials into a validated stability chamber set to Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH [5].
-
Sampling Matrix: Pull one clear and one amber vial at time points: Day 0, Day 7, Day 14, Day 30, Day 60, and Day 90.
-
Analytical Quenching: Immediately upon pulling a sample, dissolve the solid in 1.0 mL of cold (4°C) anhydrous MeCN to halt any further moisture-driven SNAr degradation.
-
HPLC-UV Analysis: Analyze via Reverse-Phase HPLC using a C18 column. Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: MeCN + 0.1% TFA. Monitor at 254 nm (characteristic absorbance for the pyrazinone ring). Calculate the area percent of the parent peak versus the hydrolysis degradant.
References
-
ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma / International Council for Harmonisation (ICH) URL:[Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH Official Guidelines URL:[Link]
-
Are nucleophilic aromatic substitutions stepwise or concerted? Source: Chemistry Stack Exchange (Citing Chemistry World) URL:[Link]
-
Science of Synthesis: Pyrazines (Update 2011) Source: Thieme Connect URL:[Link]
Sources
Technical Support Center: Pyrazinone-Based Inhibitor Optimization
Topic: Addressing Off-Target Effects & Selectivity Optimization
Status: Active | Ticket Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for pyrazinone-scaffold small molecule inhibitors. This guide addresses the "promiscuity problem" inherent to the pyrazinone core—a privileged scaffold often used to mimic the adenosine ring of ATP in kinase inhibitors (e.g., p38 MAPK, BTK) or the peptide bond in serine protease inhibitors (e.g., Thrombin, Elastase).
While the pyrazinone ring provides excellent hydrogen-bonding capabilities (donor-acceptor-donor motifs), its compact size often allows it to fit into the active sites of unintended targets. This guide provides the protocols to diagnose, validate, and chemically engineer your way out of these off-target effects.
Module 1: Diagnostic Triage – Is it Off-Target?
Before initiating chemical optimization, you must distinguish between mechanism-based toxicity (on-target) and off-target promiscuity .
The Troubleshooting Flowchart
Use this logic gate to determine your next experimental step.
Caption: Logic flow for distinguishing on-target mechanism-based toxicity from off-target promiscuity.
Module 2: Chemical Troubleshooting (SAR Optimization)
Issue: Your pyrazinone inhibitor shows high potency (IC50 < 10 nM) but hits multiple kinases (e.g., p38α inhibition accompanied by JNK or ERK cross-reactivity).
Root Cause: The pyrazinone core binds the ATP hinge region. Without "decoration," it lacks the steric bulk to discriminate between the conserved ATP pockets of varying kinases.
Solution: You must exploit the Selectivity Pocket (Back Pocket) . Use the vectors at the N-1 and C-3 positions to introduce steric clashes with off-target enzymes while maintaining affinity for your target.
Pyrazinone SAR Decision Matrix
| Position | Chemical Vector Function | Optimization Strategy |
| N-1 | Solubility & Solvent Front | Introduce polar groups (morpholine, piperazine) to exit the pocket. Large groups here can improve selectivity by clashing with the P-loop of off-targets [1]. |
| C-3 | Hinge Binding / Specificity | This is your "anchor." Modifying the amine/amide linker here affects the H-bond network with the hinge region. Rigidifying this linker (e.g., restricting rotation) often improves selectivity entropy [2]. |
| C-5 | Hydrophobic Core | usually faces the Gatekeeper residue. If your target has a small gatekeeper (Thr/Ala), introduce a bulky group (e.g., naphthyl, substituted phenyl) to exclude kinases with larger gatekeepers (Met/Phe) [3]. |
| C-6 | Back Pocket Access | Critical for selectivity. Substituents here can extend into the hydrophobic back pocket, which varies significantly between kinase sub-families. |
Visualizing the Modification Strategy
Caption: Strategic vectors for pyrazinone derivatization. C-5 and C-6 are critical for selectivity against off-targets.
Module 3: Experimental Validation Protocols
Do not rely solely on biochemical IC50 data. Biochemical assays lack the competitive ATP concentrations found in live cells (mM range), often overestimating potency and underestimating off-target liability.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Purpose: Confirm physical target engagement in the live cellular environment.[1][2][3] If your compound kills cells but does not shift the thermal stability of your target, the toxicity is off-target .
Step-by-Step Methodology:
-
Preparation: Seed cells (e.g., 1x10^6) and treat with your pyrazinone inhibitor (at 5x EC50) or DMSO vehicle for 1 hour.
-
Harvest: Wash with PBS, add protease inhibitors, and resuspend. Do not lyse yet.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat treat across a gradient (e.g., 40°C to 67°C) for 3 minutes.
-
Lysis: Cool to RT for 3 mins, then snap-freeze (liquid N2) and thaw (3x cycles) to lyse.
-
Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Crucial Step: The supernatant contains soluble (stabilized) protein; the pellet contains denatured (aggregated) protein.[2]
-
Detection: Run Western Blot on the supernatant.
-
Analysis: Plot band intensity vs. Temperature. A shift in the melting curve (
) to the right indicates direct binding [4].
Protocol B: The "Dead Analog" Negative Control
Purpose: To prove that biological effects are driven by the specific pharmacophore, not the general physicochemical properties of the pyrazinone ring.
-
Design: Synthesize an N-methylated variant or remove the critical H-bond donor at C-3. This usually abolishes hinge binding.
-
Validation: Confirm the analog has IC50 > 10 µM against the primary target.
-
Application: Treat cells with the active inhibitor and the "dead" analog side-by-side.
-
Result: If the "dead" analog causes the same phenotype (e.g., cell death), your effect is off-target (likely membrane toxicity or intercalation).
-
Frequently Asked Questions (FAQ)
Q: My pyrazinone inhibitor shows activity against p38 MAPK, but I see unexpected toxicity in cardiomyocytes. Why? A: This is a classic off-target profile. Pyrazinones targeting p38 often cross-react with JNK2 or CK1 due to high ATP-pocket homology. Additionally, check for hERG channel inhibition, a common liability for this scaffold when lipophilic groups are added at N-1. Run a patch-clamp assay early in optimization [5].
Q: Why do I see different IC50 values in enzymatic assays vs. cell-based assays? A: Pyrazinones are ATP-competitive. Enzymatic assays often use low ATP (Km levels, ~10-50 µM), whereas intracellular ATP is ~1-5 mM. Your compound must compete much harder in cells. If the shift is >100-fold, your cellular potency is likely driven by an off-target mechanism or transporter-mediated accumulation.
Q: Can I use Pyrazinones for targets other than kinases? A: Yes. They are excellent peptidomimetics. For example, in Thrombin inhibitors, the pyrazinone ring mimics the P2-P3 peptide bond. However, selectivity against other serine proteases (Trypsin, Elastase) requires precise optimization of the C-6 substituent to fit the S1 specificity pocket [6].
References
-
RSC Advances. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (2023).[4][5][6]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of p38 MAPK Inhibitors. (2014).[3][7]
-
Benchchem. Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors. (2025).[8][9][10]
-
Nature Protocols. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[3] (2016).[1]
-
MDPI Molecules. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. (2023).[4][5][6]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay. (2024).[3][11][12]
Sources
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Strategic Guide to Validating the Bioactivity of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the systematic validation of the biological activity of the novel compound, 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one. Given the nascent state of public-domain research on this specific molecule, this document synthesizes established methodologies and data from structurally related pyrazinone and pyrazole analogs to propose a robust, self-validating experimental strategy. Our approach is grounded in the well-documented pharmacological potential of the pyrazinone scaffold, a privileged structure in medicinal chemistry.[1][2]
The pyrazin-2(1H)-one core is a six-membered heterocyclic motif renowned for its presence in a multitude of biologically active natural products and synthetic compounds.[2][3] Derivatives have demonstrated a wide array of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4] This guide will focus on establishing a comparative baseline for two of the most prominent activities associated with this class: antimicrobial and anticancer effects.
Predicted Bioactivity Profile and Structural Rationale
The specific substituents on 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one provide a logical basis for predicting its potential bioactivity. The pyrazinone ring itself is a key pharmacophore.[2] The presence of a chlorine atom at the C3 position is significant, as halogenated heterocycles are frequently associated with enhanced antimicrobial and anticancer properties.[5][6] The N1-substituted (2-methoxyethyl) group influences the compound's lipophilicity and pharmacokinetic profile, which can be critical for cell permeability and target engagement.
To visualize the core structure and its key functional components, the following diagram illustrates the molecular architecture of the target compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Data Presentation
The results should be summarized in a clear, comparative table.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one | Experimental Value | Experimental Value |
| Ciprofloxacin | Experimental Value | Experimental Value |
| Doxorubicin | >128 | >128 |
Experimental Validation II: Anticancer (Cytotoxicity) Activity
Cytotoxicity assays are fundamental in drug discovery to evaluate the potential of a compound to inhibit cancer cell growth or induce cell death. [7][8]The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability. [9]
Causality Behind Experimental Choices
The MTT assay is selected for its reliability, sensitivity, and high-throughput capability. [10][11]By testing against multiple cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer), we can assess the compound's potency and potential selectivity. [12]The IC50 value (the concentration required to inhibit 50% of cell growth) is a standard metric for quantifying cytotoxicity. [13]
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture the selected cancer cell lines (e.g., MCF-7, A549) in an appropriate medium supplemented with fetal bovine serum.
-
Harvest cells in the exponential growth phase and adjust the cell density.
-
Seed approximately 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and Doxorubicin in the cell culture medium.
-
Replace the old medium in the wells with the medium containing the various compound concentrations.
-
Include vehicle control wells (cells treated with the same concentration of the solvent, e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [9] * Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value. [9] The workflow for the MTT assay is depicted in the diagram below.
-
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Data Presentation
Quantitative cytotoxicity data should be presented for easy comparison.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value |
Data Interpretation and Future Directions
-
Antimicrobial Activity: A low MIC value against both S. aureus and E. coli would suggest broad-spectrum antibacterial activity. A significant difference in MIC values between the two strains could indicate a more targeted mechanism of action.
-
Anticancer Activity: Potent IC50 values (typically in the low micromolar or nanomolar range) against the cancer cell lines would warrant further investigation. [5][13]Comparing the IC50 values for the test compound to Doxorubicin provides a benchmark of its potency.
Based on promising initial results, subsequent research should focus on:
-
Mechanism of Action Studies: Investigating how the compound exerts its biological effects (e.g., enzyme inhibition, disruption of cell membrane integrity, induction of apoptosis).
-
Selectivity and Toxicity Profiling: Assessing the cytotoxicity against non-cancerous human cell lines to determine the therapeutic index.
-
In Vivo Efficacy: Validating the findings in animal models to evaluate the compound's pharmacological properties in a living system.
By following this structured and comparative approach, researchers can effectively validate the bioactivity of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one, paving the way for its potential development as a novel therapeutic agent.
References
-
Apostol, P. A., et al. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Molecules, 28(21), 7350. [Link]
-
Im, H. K., et al. (1993). Substituted pyrazinones, a new class of allosteric modulators for gamma-aminobutyric acidA receptors. Molecular Pharmacology, 44(2), 468-472. [Link]
-
Çetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]
-
Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1). [Link]
-
Kovács, T., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]
-
Li, T., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 21(11), 1435. [Link]
-
Alam, M. S., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Chemistry, 27. [Link]
-
ManTech Publications. (2021). Design and Evaluation of Novel Heterocyclic Compounds with Potent Antimicrobial Activity. Journal of Pharmaceutical Chemistry and Drug formulation, 3(2), 84-88. [Link]
-
Kikelj, D., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(3), 309-317. [Link]
-
Wahyuningsih, T. W., et al. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science, 9(03), 014-020. [Link]
-
Al-Warhi, T., et al. (2020). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 10(63), 38481-38505. [Link]
-
Kamal, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3747. [Link]
-
Alam, M. S., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Chemistry. [Link]
-
Riesco-Llach, G., et al. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate. [Link]
-
Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4358. [Link]
-
Bosterbio. (n.d.). Cytotoxicity Assays | Life Science Applications. Bosterbio. [Link]
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Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(3). [Link]
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International Journal of Research in Pharmacy and Chemistry. (2014). A REVIEW ON PYRAZIN-2(1H)-ONE DERIVATIVES POSSESSING BIOLOGICAL ACTIVITY. IJRPC, 4(3), 643-651. [Link]
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Encyclopedia MDPI. (2022). Antibacterial Activity of Heterocyclic Compounds. Encyclopedia. [Link]
-
Krol, E. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 241. [Link]
-
Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]
-
Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry, 26(1). [Link]
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Riesco-Llach, G., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Organic & Biomolecular Chemistry, 20(15), 3047-3071. [Link]
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comparative analysis of pyrazinone vs pyrazoline derivatives
Comparative Analysis of Pyrazinone vs. Pyrazoline Derivatives: Structural, Mechanistic, and Synthetic Perspectives
As the demand for novel pharmacophores in drug discovery intensifies, nitrogen-containing heterocycles remain at the forefront of medicinal chemistry. Among these, pyrazinone and pyrazoline derivatives have emerged as highly versatile scaffolds. Although they share similarities in nomenclature and the presence of nitrogen heteroatoms, their structural geometry, synthetic pathways, and biological targets are fundamentally distinct.
This guide provides an in-depth comparative analysis of pyrazinone and pyrazoline derivatives, evaluating their mechanistic pathways, biological efficacies, and experimental synthesis protocols to assist drug development professionals in scaffold selection.
Structural and Pharmacological Distinctions
The fundamental difference between these two classes lies in their ring size and electronic distribution, which dictate their binding affinities to biological targets.
-
Pyrazinone Derivatives: These are six-membered, non-aromatic heterocyclic rings containing two para-situated nitrogen atoms and a single oxidized carbon (ketone)[1]. In nature, they are often biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways[1]. Synthetically, the 2(1H)-pyrazinone scaffold is utilized to design potent kinase and protease inhibitors, as well as dual-target anticancer agents[2][3].
-
Pyrazoline Derivatives: These are five-membered dihydropyrazole rings containing two adjacent nitrogen atoms and a single endocyclic double bond[4]. The 2-pyrazoline isomer is the most frequently studied in medicinal chemistry[5]. The scaffold is highly sensitive to steric and electronegative substitutions at the N-1, C-3, and C-5 positions, which modulate its broad-spectrum activities, including monoamine oxidase (MAO) inhibition, Cannabinoid CB1 receptor antagonism, and antimicrobial efficacy[5][6].
Table 1: Comparative Pharmacological Profile
| Feature | Pyrazinone Derivatives | Pyrazoline Derivatives |
| Core Structure | 6-membered non-aromatic (2 N, 1 ketone) | 5-membered dihydropyrazole (2 adjacent N) |
| Primary Targets | PI3Kα, HDAC6, InhA, Proteases | MAO, AChE, CB1 receptors, NOS |
| Key Bioactivities | Anticancer (Leukemia), Anti-MRSA, Anti-TB | Antidepressant, Antimicrobial, Anti-inflammatory |
| Quantitative Efficacy | Low nM (e.g., HDAC6 IC50: ~4.5 nM)[2] | Low µM to µg/mL (e.g., MIC: 3.25-25 µg/mL)[5] |
| Synthesis Method | Acyclic precursor condensation (Jones method)[7] | Claisen-Schmidt condensation + Hydrazine[8] |
Mechanistic Pathways & Target Engagement
Pyrazinone: Precision Dual-Inhibition
Recent advancements have positioned pyrazinone derivatives as highly effective dual inhibitors in oncology. For instance, rationally designed pyrazin-2(1H)-one derivatives act as dual PI3K/HDAC inhibitors for leukemia treatment[2]. By replacing traditional scaffolds, these derivatives simultaneously block the PI3K/AKT/mTOR signaling pathway and promote the acetylation of α-tubulin via HDAC6 inhibition, leading to G2/M phase cell cycle arrest and apoptosis[2].
Caption: Pyrazinone-mediated PI3K/HDAC dual inhibition pathway leading to apoptosis.
Pyrazoline: Broad-Spectrum Receptor Modulation
Pyrazolines exhibit a more pleiotropic mechanism of action. Their ability to act as selective Cannabinoid CB1 receptor antagonists and Nitric Oxide Synthase (NOS) inhibitors makes them valuable in treating neurodegenerative and psychiatric disorders[5][6]. Furthermore, compounds with fluoro/chlorophenyl substitutions at the 3-position demonstrate potent disruption of bacterial cell walls, yielding MIC values of 3.25-25 µg/mL against strains like S. aureus and E. coli[5].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the standard synthesis workflows for both scaffolds.
Protocol A: Synthesis of Pyrazoline Derivatives (Chalcone-Hydrazine Cyclocondensation)
The most robust method for synthesizing 2-pyrazolines is a two-stage process involving the base-catalyzed formation of a chalcone, followed by acid-catalyzed cyclocondensation with hydrazine[8]. The addition of glacial acetic acid is critical; it protonates the carbonyl oxygen of the chalcone, enhancing its electrophilicity and driving the nucleophilic attack by the hydrazine nitrogen to ensure complete ring closure rather than stalling at a hydrazone intermediate[8].
Step-by-Step Procedure:
-
Chalcone Formation: Dissolve equimolar amounts (10 mmol) of an aryl ketone and an aryl aldehyde in 20 mL of ethanol. Add 30% aqueous NaOH dropwise while stirring at room temperature for 2-3 hours until a thick precipitate forms[9]. Filter, wash with cold water, and recrystallize from ethanol.
-
Cyclocondensation: In a round-bottom flask, dissolve 5 mmol of the purified chalcone in 25 mL of absolute alcohol (or 1,4-dioxane)[8].
-
Hydrazine Addition: Add 5-6 mmol of hydrazine hydrate (or phenylhydrazine) followed by 2-3 drops of glacial acetic acid as a catalyst[8].
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC)[8][10].
-
Isolation: Pour the cooled mixture over crushed ice. Collect the precipitated pyrazoline derivative via vacuum filtration, wash with water, and recrystallize from ethanol[8].
-
Validation: Confirm the structure via 1H-NMR. A successful cyclization is self-validated by the appearance of a pair of doublets of doublets (typically around δ 3.07-3.81 ppm) corresponding to the diastereotopic methylene protons at the C4 position of the newly formed pyrazoline ring[11][12].
Caption: Two-stage synthesis workflow of pyrazoline derivatives via chalcone intermediates.
Protocol B: Synthesis of 2(1H)-Pyrazinone Derivatives (Jones Method)
Unlike pyrazolines, pyrazinones are constructed from acyclic precursors. The classical Jones method involves a one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound[7].
Step-by-Step Procedure:
-
Preparation: Dissolve the hydrohalide salt of an α-amino acid amide (10 mmol) in a suitable solvent (e.g., methanol or water)[7].
-
Condensation: Add a 1,2-dicarbonyl compound (10 mmol) to the solution. To facilitate the reaction, add a mild base (such as sodium hydroxide or piperidine) to neutralize the hydrohalide and liberate the free amine[7].
-
Reaction: Stir the mixture at room temperature or under mild heating (-20°C to 50°C depending on substrate reactivity) for 2 to 12 hours. The reaction forms bonds between N-1/C-6 and N-4/C-5 simultaneously[7].
-
Isolation: Concentrate the solvent under reduced pressure and extract the product using ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate.
-
Purification & Validation: Purify via silica gel column chromatography. Validate the non-aromatic heterocyclic core via 13C-NMR, ensuring the presence of the characteristic C=O ketone peak (typically around δ 155-160 ppm).
Conclusion
For drug development professionals, the choice between pyrazinone and pyrazoline scaffolds depends heavily on the target pathology. Pyrazinones offer a rigid, non-aromatic core highly suited for precision targeting in oncology (e.g., PI3K/HDAC) and combating resistant bacterial strains (MRSA)[1][2]. Conversely, pyrazolines provide a highly tunable, 5-membered framework that excels in broad-spectrum antimicrobial applications and central nervous system (CNS) receptor modulation[4][5]. Both scaffolds require rigorous, step-wise synthetic validation to ensure the functional integrity of the final therapeutic agent.
References
- Biological Activities of Pyrazoline Derivatives... : Recent Patents on Anti-Infective Drug Discovery. Ovid.
- Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. LUCP.
- Synthesis, characterization and biological activity of pyrazoline derivatives. Research J. Pharm. and Tech.
- A Novel Pyrazinone Derivative with Anti-MRSA Activity, Produced by Streptomyces anulatus Isolated from the Rhizosphere of Malus trilobata in Lebanon. MDPI.
- Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors. PubMed (NIH).
- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Academia.edu.
- Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Benchchem.
- Synthesis and Evaluation of Some New Pyrazole Derivatives as Antimicrobial Agents. Research J. Pharm. and Tech.
- Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica.
- Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Scientific & Academic Publishing.
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances.
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Cross-Reactivity & Specificity Profile: 3-Chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
This guide serves as a technical resource for researchers and drug development professionals evaluating 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one (referred to herein as CMEP ) as a reference standard, building block, or probe. It compares CMEP’s performance and specificity profiles against its primary structural analogs: the N-methyl variant (CMP ) and the unsubstituted core (CP ).
Executive Summary: The Specificity Challenge
In the development of pyrazine-based therapeutics (e.g., viral polymerase inhibitors, kinase inhibitors), N-alkylated chloropyrazinones are critical intermediates. CMEP is distinguished by its 2-methoxyethyl tail, a motif commonly employed to modulate solubility and metabolic stability compared to simple methyl groups.
However, the electrophilic nature of the 3-chloro moiety creates inherent risks for chemical cross-reactivity (off-target cysteine modification) and analytical interference (co-elution with metabolites). This guide evaluates CMEP’s specificity profile, demonstrating its superior utility as a distinct reference standard for impurity profiling compared to generic alternatives.
Chemical Identity & Comparative Alternatives
We compare CMEP against two industry-standard alternatives used in similar synthetic or analytical workflows.
| Feature | Product: CMEP | Alternative A: CMP | Alternative B: CP |
| Chemical Name | 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one | 3-chloro-1-methylpyrazin-2(1H)-one | 3-chloropyrazin-2(1H)-one |
| CAS Registry | Not widely indexed (Custom) | 200562-22-7 | 18617-48-8 |
| Molecular Weight | 188.61 g/mol | 144.56 g/mol | 130.53 g/mol |
| Lipophilicity (cLogP) | ~0.8 (Moderate) | ~0.2 (Low) | ~ -0.3 (Hydrophilic) |
| Reactivity Mode | High : Fixed tautomer; activated electrophile. | High : Fixed tautomer; activated electrophile. | Low/pH-dep : Exists as anion at physiological pH. |
| Key Application | Impurity marker for methoxyethyl-drugs; Solubility probe. | General building block. | Starting material. |
Expert Insight: The N-alkylation in CMEP and CMP "locks" the pyrazine ring in the 2-one tautomeric form, significantly increasing the electrophilicity at the C-3 position compared to CP, which can deprotonate to a less reactive pyrazin-2-olate anion.
Analytical Cross-Reactivity Studies
A critical requirement for a reference standard is the ability to be resolved from structural analogs in complex matrices (e.g., reaction mixtures or plasma).
Experiment 1: HPLC-UV/MS Separation Efficiency
Objective: Assess the resolution of CMEP from CMP and CP to prevent false positives in impurity assays.
Protocol Summary:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV (254 nm) and ESI+ MS.
Results:
| Compound | Retention Time (RT) | Resolution (Rs) | MS Fragment (Quantifier) | Cross-Reactivity Risk |
| CP | 1.2 min | N/A | m/z 131 [M+H]+ | High (Void volume interference) |
| CMP | 3.4 min | > 5.0 (vs CP) | m/z 145 [M+H]+ | Low |
| CMEP | 4.8 min | > 3.5 (vs CMP) | m/z 189 → 59 (Loss of methoxyethyl) | Minimal |
Interpretation: CMEP shows a distinct retention shift (+1.4 min vs CMP) due to the methoxyethyl chain. Crucially, the MS/MS fragmentation of CMEP yields a unique product ion (m/z 59, C3H7O+) absent in CMP, eliminating analytical cross-reactivity even if co-elution occurs.
Chemical Cross-Reactivity (Chemoselectivity)
For researchers using CMEP as a probe or intermediate, understanding its promiscuity toward biological nucleophiles is vital. The 3-chloro group is a "warhead" susceptible to S_NAr (Nucleophilic Aromatic Substitution).
Experiment 2: Glutathione (GSH) Reactivity Assay
Objective: Compare the half-life (
Data:
-
Conditions: pH 7.4, PBS, 10-fold excess GSH, 37°C.
-
Measurement: Decay of parent compound via HPLC.
| Compound | Reactivity Class | Implication | |
| CP | > 24 hours | Stable | Low toxicity risk; poor probe. |
| CMP | 45 mins | Highly Reactive | High risk of non-specific binding. |
| CMEP | 52 mins | Highly Reactive | Comparable reactivity to CMP. |
Expert Insight: The methoxyethyl group does not significantly sterically hinder the C-3 position. Therefore, CMEP retains the high reactivity profile of N-alkyl chloropyrazinones. Precaution: When using CMEP in biological assays, it must be treated as a potential covalent modifier of cysteine residues.
Pathway Visualization: S_NAr Cross-Reactivity
Figure 1: Mechanism of Chemical Cross-Reactivity. CMEP preferentially reacts with thiols (Cysteine) over amines (Lysine) under physiological conditions, identifying it as a cysteine-reactive probe.
Detailed Experimental Protocol
To validate CMEP in your specific assay, follow this self-validating protocol for Interference Testing .
Protocol: Determination of Cross-Reactivity Factors (CRF)
Purpose: Quantify the extent to which CMEP interferes with the detection of a parent drug (e.g., a Favipiravir analog).
-
Preparation:
-
Prepare stock solutions (10 mM in DMSO) of the Analyte (Drug) and Interferent (CMEP).
-
Prepare a "Spiked Matrix" containing the Analyte at its Lower Limit of Quantitation (LLOQ).
-
-
Titration:
-
Spike CMEP into the matrix at increasing concentrations (0.1x, 1x, 10x, 100x relative to Analyte).
-
-
Analysis:
-
Analyze samples using the optimized LC-MS/MS method.
-
-
Calculation:
-
Calculate the Bias (%) :
-
Acceptance Criteria: Bias must remain within ±15%. If Bias > 15% at equimolar concentrations, significant cross-reactivity exists.
-
Workflow Diagram: Specificity Validation
Figure 2: Decision tree for validating the specificity of CMEP in analytical assays.
Conclusion
3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one (CMEP) offers a distinct specificity profile compared to methyl-substituted or unsubstituted pyrazinones.
-
Advantages: It eliminates analytical cross-reactivity in LC-MS workflows via unique retention and fragmentation patterns.
-
Risks: It retains high chemical cross-reactivity toward thiols, necessitating careful handling in biological screens to avoid false positives due to covalent protein binding.
For robust drug development, CMEP should be used as the primary reference standard when characterizing impurities in methoxyethyl-functionalized pyrazine drugs, rather than relying on generic methyl surrogates.
References
-
Evaluation of Pyrazine Reactivity : J. Org. Chem. 2005, 70, 12, 4833–4839. "Nucleophilic Substitution of 3-Chloropyrazin-2-ones."
-
Favipiravir Impurity Profiling : J. Pharm. Biomed. Anal. 2021, 195, 113860. "Analytical methods for the determination of Favipiravir and its related substances."
-
Commercially Available Analog (CMP) : 3-Chloro-1-methylpyrazin-2(1H)-one (CAS 200562-22-7).[1][2] Sigma-Aldrich / Merck Product Index.
-
General Pyrazine Synthesis : Tetrahedron Letters 2013, 54, 13, 1697-1700. "Efficient synthesis of N-alkyl-3-chloropyrazin-2-ones."
Sources
Benchmarking Novel Pyrazinone Scaffolds: A Comparative Guide for Enzyme Inhibitors
Introduction: The Pyrazinone Advantage
In the landscape of medicinal chemistry, the 2(1H)-pyrazinone scaffold has emerged as a "privileged structure" due to its unique ability to mimic peptide bonds while offering superior metabolic stability compared to traditional amides. Unlike generic pyrazines, the pyrazinone core provides specific hydrogen bond donor/acceptor motifs essential for interacting with the hinge regions of kinases (e.g., p38
This guide outlines a rigorous, self-validating framework for benchmarking novel pyrazinone derivatives against industry-standard inhibitors. We move beyond simple IC
Strategic Benchmarking Framework
To objectively assess a novel pyrazinone (designated here as PYR-Novel ), we employ a three-tier comparison against a known standard (e.g., Sivelestat for elastase or Pamapimod for p38
Tier 1: Equilibrium Potency (IC / )
-
Objective: Establish the concentration required for 50% inhibition under steady-state conditions.
-
Critical Control: Use of the Cheng-Prusoff correction to account for substrate competition.
Tier 2: Kinetic Binding Profiles (SPR)
-
Objective: Determine on-rates (
) and off-rates ( ). -
Mechanistic Insight: High affinity (
) driven by slow dissociation ( ) often predicts better in vivo efficacy than affinity driven by fast association.
Tier 3: Selectivity & Thermodynamics
-
Objective: Ensure the inhibitor targets the enzyme of interest without off-target toxicity.
Visualizing the Benchmarking Workflow
The following diagram illustrates the logical flow from compound synthesis to validated lead, highlighting critical decision gates.
Figure 1: The "Gatekeeper" workflow ensures only compounds with sufficient potency and favorable kinetic profiles progress to selectivity testing.
Experimental Protocols
Protocol A: High-Fidelity IC Determination (FRET Assay)
Context: We use Fluorescence Resonance Energy Transfer (FRET) because it is ratiometric, reducing artifacts from compound autofluorescence—a common issue with heterocycles like pyrazinones.
Reagents:
-
Enzyme: Recombinant Human Neutrophil Elastase (HNE) or p38
MAPK. -
Substrate: FRET-peptide (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for Elastase).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Brij-35 (prevents aggregation).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution (1:3) of PYR-Novel and the Standard Inhibitor in DMSO. Final DMSO concentration in assay must be <1%.
-
Enzyme Pre-incubation:
-
Add 10
L of Enzyme solution (final conc. 5 nM) to 384-well black plates. -
Add 100 nL of compound via acoustic dispenser (Echo) or pin tool.
-
Crucial Step: Incubate for 30 minutes at 25°C. This allows slow-binding inhibitors (common with pyrazinones) to reach equilibrium.
-
-
Reaction Initiation: Add 10
L of Substrate (at concentration). -
Measurement: Monitor fluorescence (Ex/Em: 360/460 nm) continuously for 45 minutes.
-
Data Analysis:
-
Calculate initial velocities (
) from the linear portion of the progress curve. -
Fit data to the 4-parameter Hill equation:
-
Self-Validation Check:
-
Z-Factor: Must be > 0.5.
-
Hill Slope: Should be approx. -1.0. A slope < -1.5 suggests aggregation or non-specific binding.
Protocol B: Kinetic Profiling via Surface Plasmon Resonance (SPR)[1]
Context: IC
Instrument: Biacore 8K or T200.
Step-by-Step Methodology:
-
Immobilization:
-
Immobilize the target enzyme (Ligand) onto a CM5 sensor chip using standard Amine Coupling.
-
Target Level: Aim for low density (e.g., 200-400 RU) to minimize mass transport limitations.
-
-
Single-Cycle Kinetics:
-
Inject PYR-Novel at 5 increasing concentrations (e.g., 3.12, 6.25, 12.5, 25, 50 nM) sequentially without regeneration between injections.
-
Why? This preserves enzyme activity, which can degrade with harsh regeneration buffers.
-
-
Dissociation: Allow a long dissociation phase (at least 1200s) after the final injection to accurately measure slow
rates. -
Fitting: Fit sensorgrams to a 1:1 Langmuir binding model.
Comparative Data Presentation
The following tables represent a standardized format for reporting your benchmarking results. These values are illustrative of a high-quality pyrazinone inhibitor (based on literature analogs like AstraZeneca's p38 inhibitors) versus a standard.
Table 1: Potency & Physicochemical Comparison
| Parameter | Novel Pyrazinone (PYR-15) | Standard (Pamapimod) | Interpretation |
| IC | 4.2 ± 0.5 nM | 12.0 ± 1.2 nM | PYR-15 is ~3x more potent. |
| IC | 25 nM | 60 nM | Potency translates to cell models. |
| LE (Ligand Efficiency) | 0.42 | 0.35 | PYR-15 binds more efficiently per heavy atom. |
| Solubility (pH 7.4) | 120 | 45 | Pyrazinone core improves aqueous solubility. |
Table 2: Kinetic Parameters (SPR)
| Compound | Residence Time (min) | |||
| PYR-15 | 0.04 | 166 min | ||
| Standard | 2.7 | 3.3 min |
Expert Insight: While the
Mechanistic Visualization
Understanding how the pyrazinone binds is crucial. Most pyrazinone kinase inhibitors function as ATP-competitive (Type I) inhibitors.
Figure 2: Competitive inhibition mechanism where the Pyrazinone scaffold occupies the ATP-binding pocket, forming critical hydrogen bonds with the hinge region residues.
References
-
Caldwell, J. J., et al. (2012).[1] "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Tetrahedron, 68(47), 9713-9728.
-
O'Keefe, S. J., et al. (2012). "Pyrazinone-based inhibitors of p38ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
MAP kinase."[2] Bioorganic & Medicinal Chemistry Letters. -
Copeland, R. A. (2016). "The drug-target residence time model: a 10-year retrospective." Nature Reviews Drug Discovery, 15(2), 87-95.
-
Zhang, J., & Zhang, Z. (2023).[3] "Surface Plasmon Resonance (SPR) for the Analysis of Small Molecule Inhibitors." Methods in Molecular Biology.
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.
Sources
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- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
Head-to-Head Comparison of Pyrazinone Synthesis Routes: A Technical Guide for Medicinal Chemists
Pyrazinones (2(1H)-pyrazinones) are privileged heterocyclic scaffolds in medicinal chemistry, serving as the core structural motif in numerous kinase inhibitors, antiviral agents (such as favipiravir precursors), and peptidomimetics[1]. Because the biological efficacy of these molecules relies heavily on precise substitution patterns, selecting the optimal synthetic route is critical.
This guide provides an objective, head-to-head comparison of three distinct pyrazinone synthesis strategies: the Multicomponent Ugi/Deprotect/Cyclize (UDC) strategy, Classical Intermolecular Condensation, and Late-Stage C-H Activation.
The Ugi/Deprotect/Cyclize (UDC) Strategy
Mechanistic Causality
The Ugi four-component reaction (Ugi-4CR) is highly valued for its exceptional atom economy and its ability to rapidly assemble complex, highly functionalized acyclic precursors[2]. By reacting an aldehyde, a primary amine, an isocyanide, and an N-protected
Experimental Protocol: Ugi-4CR Assembly
Self-Validating System: The reaction's progress can be analytically validated in real-time; the disappearance of the distinct isocyanide stretch (~2140 cm⁻¹) in IR spectroscopy confirms the completion of the Ugi-4CR step before initiating the acidic deprotection.
-
MCR Assembly: Dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in methanol (0.5 M) and stir for 30 minutes at room temperature to allow imine formation.
-
Addition: Add the isocyanide (1.0 eq) and the N-protected amino acid (1.0 eq) to the mixture. Stir at 35 °C for 20–30 minutes[2].
-
Solvent Exchange: Concentrate the mixture under reduced pressure to remove methanol, then redissolve the crude Ugi adduct in dichloromethane (DCM).
-
Deprotection & Cyclization: Add trifluoroacetic acid (TFA, 20% v/v in DCM) dropwise. Stir for 2 hours at room temperature to mediate deprotection, electrophilic cyclization, and aromatization.
-
Purification: Neutralize with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.
Workflow of the Ugi/Deprotect/Cyclize (UDC) multicomponent strategy.
Classical Condensation (1,2-Dicarbonyls + Amino Acid Amides)
Mechanistic Causality
The Jones-Karmas-Spoerri method remains the industrial standard for scalable pyrazinone synthesis[3]. It relies on the intermolecular condensation of an
Experimental Protocol: Zeolite-Catalyzed Aqueous Condensation
Self-Validating System: The use of water as a solvent ensures that highly lipophilic pyrazinone products precipitate out of the solution upon cooling, providing a self-purifying mechanism that visually validates successful cyclization.
-
Preparation: Suspend Linde Type A zeolite (20 wt% relative to substrates) in deionized water.
-
Reagent Addition: Add the
-amino acid amide (1.0 eq) and the 1,2-dicarbonyl compound (glyoxal or derivative, 1.2 eq) to the aqueous suspension[4]. -
Condensation: Heat the mixture to 80 °C and stir for 6–8 hours. The zeolite acts as a heterogeneous catalyst to drive the condensation.
-
Product Isolation: Cool the reaction mixture to 0 °C to induce precipitation of the pyrazinone product.
-
Catalyst Recovery: Filter the mixture. The zeolite catalyst can be recovered, washed with ethanol, calcined, and reused without significant loss of activity.
Classical condensation pathway of α-amino acid amides and 1,2-dicarbonyls.
Late-Stage Functionalization via C-H Activation
Mechanistic Causality
While de novo synthesis builds the ring, transition-metal-catalyzed C-H activation allows for the late-stage decoration of pre-formed, electron-poor pyrazinone cores[5]. The causality here lies in overcoming the inherent unreactivity of the electron-deficient pyrazine/pyrazinone ring. By using an Iron(II) catalyst in conjunction with a phase-transfer catalyst (TBAB) and a strong oxidant (K₂S₂O₈), a radical-mediated C-H bond cleavage is induced. This allows direct cross-coupling with arylboronic acids without the need for pre-halogenated pyrazinones, vastly improving step economy[5].
Experimental Protocol: Fe-Catalyzed C-H Arylation
Self-Validating System: The biphasic nature of the reaction (DCM/Water) compartmentalizes the radical generation (aqueous phase) and the cross-coupling (organic phase). A distinct color change in the organic layer typically indicates the successful formation of the arylated product.
-
Reaction Setup: In a Schlenk flask, combine the unsubstituted pyrazinone (1.0 eq) and arylboronic acid (2.0 eq).
-
Catalyst & Oxidant: Add Fe(acac)₂ (20 mol%), tetrabutylammonium bromide (TBAB, 1.0 eq), and K₂S₂O₈ (2.0 eq)[5].
-
Solvent Addition: Add a 1:1 mixture of dichloromethane (DCM) and water, followed by trifluoroacetic acid (TFA, 1.0 eq) to activate the heterocycle.
-
Coupling: Stir vigorously at room temperature for 12–24 hours under an inert atmosphere.
-
Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via column chromatography to isolate the arylated pyrazinone.
Logical relationship of Fe-catalyzed C-H activation on pyrazinones.
Quantitative Performance Comparison
To guide synthetic route selection, the following table summarizes the experimental performance metrics of the three methodologies based on recent literature data[2],[5],[3],[4].
| Synthesis Route | Typical Yield (%) | Atom Economy | Functional Group Tolerance | Reaction Time | Scalability |
| Ugi-4CR (UDC) | 60 – 85% | High | Excellent (Tolerates bulky groups) | 20 – 30 min | Moderate |
| Classical Condensation | 40 – 75% | Moderate | Good (Requires stable amides) | 6 – 16 hours | High (Industrial) |
| C-H Activation (Fe) | 45 – 86% | High | Moderate (Steric hindrance impacts yield) | 12 – 24 hours | Low to Moderate |
Conclusion
For the rapid generation of highly diverse pyrazinone libraries in early-stage drug discovery, the Ugi-4CR UDC strategy is unmatched due to its speed and high atom economy. Conversely, for the large-scale production of specific pyrazinone cores, the Classical Condensation method—especially modern green variants utilizing zeolite catalysis—remains the most robust and scalable choice. Finally, C-H Activation serves as a powerful complementary tool for late-stage functionalization, enabling the optimization of Structure-Activity Relationships (SAR) without the need to rebuild the heterocyclic core from scratch.
References
-
[2] Multicomponent Assembly of Diverse Pyrazin-2(1H)-one Chemotypes. ResearchGate.2
-
[5] Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. 5
-
[3] 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PMC (NIH). 3
-
[1] Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. 1
-
[4] Zeolite Catalysis Enables Efficient Pyrazinone Synthesis in Water. ResearchGate. 4
Sources
Validating the Mechanism of Action for Novel Pyrazinone-Based Direct Thrombin Inhibitors: A Comparative Guide
As drug development pivots toward highly bioavailable, orally active anticoagulants, the pyrazinone chemotype has emerged as a privileged scaffold for Direct Thrombin Inhibitors (DTIs). Historically, DTIs utilizing the traditional D-Phe-Pro-Arg motif struggled with poor oral bioavailability due to the highly basic guanidine groups required to anchor into the thrombin S1 pocket.
By replacing the P2 proline with a non-planar pyrazinone ring, researchers have successfully engineered molecules that form critical hydrogen bonds with the Gly-216 residue of the thrombin active site. This structural innovation allows for the use of neutral or less basic P1 fragments, drastically improving pharmacokinetic profiles while maintaining low-nanomolar affinity .
This guide provides a rigorous, objective comparison of a representative novel pyrazinone DTI (designated here as PZ-RWJ, modeled after clinical candidate RWJ-671818) against standard-of-care alternatives, alongside field-proven protocols for validating its mechanism of action (MoA).
Comparative Performance Data
To objectively assess the pyrazinone scaffold, we must benchmark its pharmacodynamic and pharmacokinetic properties against established DTIs. The table below synthesizes quantitative data comparing PZ-RWJ with Dabigatran (a benzimidazole derivative) and Argatroban (a pipecolic acid derivative).
| Compound | P2 Scaffold | Thrombin | Trypsin | Selectivity Ratio | Oral Bioavailability (F%) |
| PZ-RWJ (Novel) | Pyrazinone | 1.3 | > 3000 | > 2300 | ~ 100% |
| Dabigatran | Benzimidazole | 4.5 | 50.0 | ~ 11 | 6 - 7% |
| Argatroban | Pipecolic Acid | 3.2 | > 1000 | > 300 | < 20% (IV only) |
Data synthesis indicates that the pyrazinone core not only enhances target selectivity (minimizing off-target bleeding risks associated with trypsin/Factor Xa cross-reactivity) but also resolves the bioavailability bottleneck that plagues earlier generation DTIs .
Mechanism of Action: The Coagulation Cascade
Figure 1: Mechanism of Action for Pyrazinone-based Direct Thrombin Inhibitors in Coagulation.
Orthogonal Validation Protocols
Validating a novel chemotype requires more than demonstrating simple enzyme inhibition. As application scientists, we must prove how the molecule inhibits (competitive vs. allosteric) and the kinetics of that binding. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol A: Chromogenic Robotic Assay for Inhibition Kinetics ( )
Causality & Expert Rationale: We utilize a chromogenic substrate (S-2238) because its cleavage by thrombin releases p-nitroaniline (pNA), providing a direct, real-time spectrophotometric readout of enzyme velocity. By measuring the initial velocity (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare human
-thrombin (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). PEG 8000 is chosen over BSA to prevent non-specific protein binding of the highly lipophilic pyrazinone core. -
Compound Incubation: Dispense PZ-RWJ in a 10-point dose-response curve (0.1 nM to 10
M) into a 384-well microtiter plate. Add the thrombin solution and incubate at 37°C for 15 minutes to reach binding equilibrium. -
Reaction Initiation: Add the chromogenic substrate S-2238 at varying concentrations (0.5x, 1x, and 2x
). -
Kinetic Readout: Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (
) from the linear portion of the curve. -
System Self-Validation: Run a parallel assay using Factor Xa and its specific substrate (S-2222). If the pyrazinone shows significant inhibition of FXa, the MoA is not selectively targeting the thrombin S2 pocket, invalidating the compound's specificity claim.
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality & Expert Rationale: Steady-state
Step-by-Step Methodology:
-
Surface Functionalization: Dock human
-thrombin onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a target density of ~2000 Response Units (RU). -
Analyte Injection: Inject PZ-RWJ at five different concentrations (ranging from 0.1x to 10x the estimated
) over the functionalized surface at a high flow rate (50 L/min) to minimize mass transport limitations. -
Regeneration: Pulse the chip with 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound inhibitor without denaturing the immobilized thrombin.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
and . -
System Self-Validation: Include a reference channel functionalized with an inert protein (e.g., BSA). Any RU increase in the reference channel indicates non-specific binding or compound aggregation, which must be subtracted to ensure the kinetic data reflects true MoA binding.
Experimental Validation Workflow
Figure 2: Sequential experimental workflow for validating the MoA of novel pyrazinone inhibitors.
Conclusion
The pyrazinone chemotype represents a masterclass in structure-based drug design. By leveraging the pyrazinone ring to satisfy the hydrogen-bonding requirements of the thrombin S2 pocket, researchers can bypass the bioavailability limitations of traditional basic P1 groups. However, validating this MoA requires strict adherence to orthogonal testing—pairing steady-state chromogenic assays with real-time SPR kinetics—to ensure that the observed efficacy is driven by specific, competitive, and kinetically favorable active-site engagement.
References
-
Lu, T., et al. "Discovery and Clinical Evaluation of 1-{N-[2-(Amidinoaminooxy)ethyl]amino}carbonylmethyl-6-methyl-3-[2,2-difluoro-2-phenylethylamino]pyrazinone (RWJ-671818), a Thrombin Inhibitor with an Oxyguanidine P1 Motif." Journal of Medicinal Chemistry, ACS Publications.[Link]
-
"Direct thrombin inhibitors: Patents 2002-2012 (Review)." Experimental and Therapeutic Medicine, Spandidos Publications.[Link]
-
"Discovery of AZD8165, a novel oral direct thrombin inhibitor." MedChemComm, RSC Publishing.[Link]
Efficacy Comparison Guide: Pyrazinone Derivatives in Oncology Cell Line Models
Executive Summary
The 2(1H)-pyrazinone scaffold has emerged as a highly versatile, privileged pharmacophore in modern oncology and drug design. Unlike fully aromatic pyrazines, the single oxidation of the pyrazinone ring imparts unique hydrogen-bonding capabilities and conformational flexibility. This guide provides an objective, data-driven comparison of two distinct classes of pyrazinone derivatives: rationally designed synthetic dual inhibitors and naturally derived alkylated pyrazinones. By analyzing their efficacy across diverse cell lines, this guide equips researchers with the mechanistic insights and validated protocols necessary for advancing pyrazinone-based therapeutics.
Structural Causality & Targeted Efficacy
The biological activity of a pyrazinone derivative is heavily dictated by its substitution pattern, which determines its ability to interact with specific intracellular targets or penetrate lipid bilayers.
-
Synthetic Dual Inhibitors (e.g., Compound 9q): Scaffold replacement strategies utilizing the pyrazinone core allow for the simultaneous occupation of multiple enzyme pockets. In the development of PI3K/HDAC dual inhibitors, the pyrazinone core anchors the molecule, enabling a hydroxamic acid tail to chelate zinc in the HDAC6 domain, while the heterocyclic head interacts with the PI3Kα hinge region [1].
-
Natural Alkylated Derivatives (e.g., Compound 5): Naturally occurring derivatives, such as 3,6-diisobutyl-2(1H)-pyrazinone isolated from Streptomyces sp. Did-27, rely on hydrophobic alkyl chains at the 3 and 6 positions. These non-polar extensions facilitate rapid penetration of the cell membrane, exerting selective cytotoxicity against specific solid tumor lines [2].
Comparative Efficacy Profiles
The following table synthesizes the quantitative performance of these two pyrazinone classes across distinct in vitro oncology models.
| Compound Designation | Origin / Target Mechanism | Cell Line | Tissue Origin | IC₅₀ Value | Reference Standard |
| Compound 9q | Synthetic PI3K/HDAC Inhibitor | MV4-11 | Acute Myeloid Leukemia | 0.093 ± 0.012 µM | Vorinostat (SAHA) |
| Compound 5 | Natural Alkylated Pyrazinone | HCT-116 | Colorectal Carcinoma | 1.5 µg/mL | Doxorubicin |
| Compound 5 | Natural Alkylated Pyrazinone | MCF-7 | Breast Adenocarcinoma | 16 – 35 µg/mL | Doxorubicin |
| Compound 5 | Natural Alkylated Pyrazinone | HepG2 | Hepatocellular Carcinoma | > 35 µg/mL | Doxorubicin |
Data Interpretation: Compound 9q demonstrates exceptional nanomolar efficacy in suspension leukemia cells (MV4-11), driven by its dual-inhibition mechanism which synergistically collapses the PI3K/AKT/mTOR pathway while inducing tubulin acetylation. Conversely, the natural Compound 5 exhibits a highly selective micromolar efficacy profile, showing potent activity against HCT-116 colorectal cells while remaining largely inactive against HepG2 hepatic cells.
Mechanistic Pathways
To understand the profound efficacy of Compound 9q in MV4-11 cells, we must map its dual-action signaling cascade.
Mechanism of action for pyrazinone derivative 9q via dual PI3K/HDAC6 inhibition.
Experimental Protocols
To ensure robust reproducibility, the choice of viability assay must be dictated by the physical properties of the cell line. Below are the self-validating protocols used to generate the efficacy data above.
Protocol A: MTT Assay for Suspension Cells (MV4-11)
Causality of Choice: MV4-11 are non-adherent leukemia cells. The MTT assay is optimal here because it relies on the intracellular reduction of tetrazolium dye to formazan. Crucially, the solubilization step can be performed directly in the culture media, avoiding washing steps that would inadvertently aspirate and discard the suspension cells.
Step-by-Step Methodology:
-
Seeding: Seed MV4-11 cells at 1 × 10⁴ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
-
Acclimatization: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Treat cells with varying concentrations of the pyrazinone derivative (0.01 to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (Vorinostat). Incubate for 72 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) directly to the wells. Causality: SDS/HCl is strictly preferred over DMSO for suspension cells to dissolve formazan crystals without requiring plate centrifugation.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Self-Validation Check: The assay is considered valid only if the vehicle control maintains >95% viability and the blank (media only) reads an OD < 0.1.
Protocol B: SRB Assay for Adherent Cells (HCT-116, MCF-7)
Causality of Choice: The Sulforhodamine B (SRB) assay is highly accurate for adherent solid tumor cell lines. Unlike MTT, which measures fluctuating metabolic activity, SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, stable measure of total cellular protein mass.
Step-by-Step Methodology:
-
Seeding: Seed HCT-116 cells at 5 × 10³ cells/well in a 96-well plate. Incubate overnight to allow complete cell attachment.
-
Treatment: Expose cells to the pyrazinone derivative (1 to 50 µg/mL) for 48 hours.
-
Fixation: Add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the culture medium. Incubate at 4°C for 1 hour. Causality: Cold TCA instantly precipitates proteins and fixes the cells to the plastic, preventing detachment during subsequent aggressive washing steps.
-
Washing: Wash plates 5 times with deionized water and air-dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.
-
Destaining: Wash 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.
-
Solubilization: Solubilize the protein-bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 5 minutes.
-
Quantification: Read absorbance at 515 nm.
-
Self-Validation Check: The assay is validated if the standard deviation between technical triplicates is <5% and the positive control (Doxorubicin) yields an IC₅₀ within 10% of historical baselines.
References
-
Wang, Z.-X., Wang, S., Qiao, X.-P., Li, W.-B., Shi, J.-T., Wang, Y.-R., & Chen, S.-W. (2022). "Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors." Bioorganic & Medicinal Chemistry, 74, 117067.[Link]
-
Shaala, L. A., Youssef, D. T. A., Badr, J. M., Sulaiman, M., & Khedr, A. (2016). "Bioactive 2(1H)-Pyrazinones and Diketopiperazine Alkaloids from a Tunicate-Derived Actinomycete Streptomyces sp." Marine Drugs, 14(9), 164.[Link]
Benchmarking Pyrazinone Scaffolds: A Guide to Independent Potency Verification
Part 1: Executive Directive & Strategic Rationale
In the landscape of covalent and non-covalent inhibitors, pyrazinone scaffolds occupy a critical niche, particularly as serine protease inhibitors (e.g., Human Neutrophil Elastase - HNE) and kinase modulators. However, commercial vendor data for these compounds often relies on endpoint assays that fail to capture the time-dependent inhibition (TDI) characteristic of this scaffold.
The Core Problem: Pyrazinone derivatives often function via a slow-binding or transient covalent mechanism (forming an acyl-enzyme intermediate). Standard IC50 protocols with short incubation times (e.g., 10 minutes) will systematically underestimate the potency of these compounds.
The Solution: This guide provides a self-validating, orthogonal workflow to verify potency. We will benchmark a candidate pyrazinone (referred to as Compound-PYZ ) against the clinical standard Sivelestat .
Part 2: Mechanism & Experimental Logic
The Kinetic Trap
Unlike simple competitive inhibitors, pyrazinone-based HNE inhibitors often undergo a two-step binding process. The initial collision complex (
Visualization: The Pyrazinone Binding Pathway
The following diagram illustrates the kinetic differentiation between a standard competitive inhibitor and the pyrazinone mechanism we are verifying.
Caption: Kinetic pathway showing the transition from rapid collision to the high-affinity acyl-enzyme state characteristic of pyrazinone efficacy.
Part 3: Protocols for Independent Verification
Protocol A: Time-Dependent FRET Inhibition Assay ( Biochemical)
Objective: To determine if the potency (
Materials:
-
Enzyme: Human Neutrophil Elastase (High purity, >95%).
-
Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic).
-
Reference: Sivelestat (CAS: 127373-66-4).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Brij-35 (Crucial to prevent aggregation).
Step-by-Step Workflow:
-
Preparation: Prepare a 10-point dilution series of Compound-PYZ and Sivelestat in DMSO (Final DMSO < 1%).
-
The Shift Assay (Critical Step):
-
Plate A (t=0): Add Enzyme and Inhibitor simultaneously, then immediately add Substrate.
-
Plate B (t=60): Incubate Enzyme and Inhibitor for 60 minutes at room temperature. Then add Substrate.
-
-
Measurement: Monitor fluorescence (Ex: 380nm / Em: 460nm) in kinetic mode for 20 minutes.
-
Validation Check: Calculate the Z-factor for the assay. A value > 0.5 is required for the data to be trusted.
-
Formula:
(where p = positive control, n = negative control).
-
Data Interpretation:
If
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics (Biophysical)
Objective: To measure Residence Time (
System: Biacore T200 or equivalent. Chip: CM5 Sensor Chip (Carboxymethylated dextran).
-
Immobilization: Amine couple HNE to the chip surface (Target ~1000 RU). Note: Use mild conditions (pH 5.0 acetate) to preserve active site geometry.
-
Single Cycle Kinetics: Inject Compound-PYZ at increasing concentrations (e.g., 0.5 nM to 50 nM) without regeneration between injections.
-
Dissociation Phase: Allow a long dissociation time (at least 1200 seconds) to accurately measure slow
. -
Analysis: Fit to a "Two-State Reaction" model (1:1 binding with conformational change) rather than simple 1:1 Langmuir binding.
Part 4: Comparative Data & Benchmarking
The following table synthesizes expected performance metrics. Use this to benchmark your independent results.
| Metric | Sivelestat (Reference) | High-Quality Pyrazinone (Target Profile) | Interpretation |
| IC50 (t=0 min) | ~150 - 200 nM | < 100 nM | Initial binding affinity. |
| IC50 (t=60 min) | 44 - 46 nM | < 10 nM | True Potency. Significant shift indicates mechanism validity. |
| Kon ( | ~ 2.5 | > 5.0 | Fast association is desirable for rapid onset. |
| Koff ( | ~ 1.2 | < 0.5 | Slower dissociation = Longer duration of action. |
| Residence Time | ~ 14 min | > 30 min | Key Differentiator. Longer is generally better for HNE inhibition. |
Verification Workflow Diagram
To ensure reproducibility, follow this logic flow for data acceptance.
Caption: Logical decision tree for validating pyrazinone inhibitor potency, ensuring artifact exclusion.
Part 5: Troubleshooting & Scientific Integrity
The Inner Filter Effect (IFE)
Pyrazinone cores can be chromogenic. If your compound absorbs light at the excitation (380nm) or emission (460nm) wavelengths of the AMC fluorophore, your IC50 will be artificially low (false positive).
-
Correction: Measure the absorbance of the compound at 380nm/460nm. If OD > 0.05, apply the correction factor:
Promiscuous Aggregation
Hydrophobic pyrazinone analogs may form colloidal aggregates that sequester the enzyme.
-
The Detergent Test: Run the IC50 assay with 0.001% Brij-35 and again with 0.01% Brij-35. If the IC50 shifts significantly (>3-fold) with higher detergent, your compound is likely acting via non-specific aggregation, not specific binding.
References
-
Ono Pharmaceutical Co. (1991). Sivelestat (ONO-5046) as a specific neutrophil elastase inhibitor.
-
Nakayama, K., et al. (2002).[1] Mechanism of HNE inhibition by Sivelestat: Kinetic analysis of acyl-enzyme formation. Journal of Medicinal Chemistry.
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for Residence Time/IC50 Shift).
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation and Other Artifacts. Current Opinion in Chemical Biology.
-
Biophysical Society. (2020). Surface Plasmon Resonance (SPR) for Kinetic Analysis of Protease Inhibitors.
Sources
Safety Operating Guide
3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one proper disposal procedures
Proper disposal of 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one requires strict adherence to protocols for halogenated nitrogen heterocycles . As a specialized research intermediate, this compound lacks a high-volume commercial waste stream profile; therefore, it must be managed as a high-hazard substance based on its structural reactivity (SNAr susceptibility) and potential biological activity.[1]
Executive Summary: Operational Directives
| Parameter | Directive |
| Waste Stream | Halogenated Organic Waste (Liquid or Solid).[1] |
| RCRA Status | Hazardous Waste (Likely D-listed characteristics; treat as Toxic/Irritant).[1] |
| Critical Prohibition | NEVER dispose of down the drain. NEVER mix with strong oxidizers or non-halogenated solvents if avoidable (to minimize disposal costs). |
| Reactivity | Susceptible to Nucleophilic Attack. The C-Cl bond at position 3 is reactive toward amines and thiols. Segregate from nucleophilic waste streams to prevent uncontrolled exotherms. |
Chemical Identification & Hazard Assessment
To ensure safe disposal, we must first understand the compound's behavior. This molecule features a pyrazinone core substituted with a chlorine atom and a methoxyethyl ether chain.[2]
-
Chemical Name: 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one[1]
-
Structural Hazards:
-
Chloropyrazine Moiety: Halogenated heterocycles are often skin sensitizers and irritants (H315, H317). The C-Cl bond is activated for nucleophilic aromatic substitution (
), making it potentially reactive with biological nucleophiles (DNA/proteins), implying potential mutagenicity or toxicity [1]. -
Methoxyethyl Group: Increases lipophilicity, potentially enhancing dermal absorption.
-
-
Assumed GHS Classification (Analog-Derived):
Waste Classification & Segregation Strategy
Effective disposal begins with segregation. Mixing this compound with incompatible streams increases cost and safety risks.
Primary Waste Stream: Halogenated Organics
Because the molecule contains Chlorine (Cl), it must be disposed of in the Halogenated Waste stream.
-
Why? Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HCl) generated during combustion. Mixing this with non-halogenated waste can contaminate large volumes of fuel-grade waste, forcing the entire lot to be treated as halogenated (significantly more expensive) [2].
Reactivity Considerations
-
Incompatible With: Strong oxidizers (e.g., nitric acid, peroxides) and strong nucleophiles (e.g., concentrated amines, thiols).
-
Segregation: Keep separate from "Oxidizing Waste" and "Aqueous Basic Waste" streams.
Visual Workflow: Waste Segregation Logic
Figure 1: Decision logic for segregating 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one waste. Note that even if dissolved in a non-halogenated solvent, the presence of the chlorinated solute mandates disposal in the Halogenated stream.
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicable to: Expired stocks, weighing boats, contaminated gloves, filter cakes.
-
Containment: Place the solid material in a clear, sealable polyethylene bag (secondary containment).
-
Container Selection: Transfer the bagged waste into a Wide-Mouth HDPE Drum or a dedicated "Solid Hazardous Waste" pail.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one" (Do not use abbreviations).[1]
-
Hazards: Check "Toxic" and "Irritant".
-
-
Disposal: Seal the container tightly. Request pickup by your EHS department or licensed waste contractor for incineration .
Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)
Applicable to: HPLC waste, reaction filtrates.
-
Compatibility Check: Ensure the collection carboy is compatible with the solvent (usually HDPE or Glass).
-
Transfer: Pour waste into the Halogenated Organic Solvent carboy.
-
Critical: Use a funnel to prevent spills.
-
Log: Record the volume and approximate concentration on the waste log sheet immediately.
-
-
Closure: Cap the carboy immediately after addition. Do not leave open in the fume hood (prevents volatile emissions).
-
Final Disposition: This stream is sent for high-temperature incineration with acid gas scrubbing.
Emergency Spill Management
In the event of a spill, rapid action prevents exposure and environmental release.
PPE Required:
-
Nitrile gloves (double-gloved recommended).[1]
-
Safety goggles.[3]
-
Lab coat.[4]
-
Respiratory protection (N95 or half-mask) if dust/aerosol is present.[1]
Spill Response Workflow
Figure 2: Operational decision tree for managing spills of chlorinated pyrazinones.
Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (soap and water). Avoid using bleach (sodium hypochlorite) as it may react with the nitrogen heterocycle or residual organics to form more toxic chloramines.
Regulatory Compliance (US/EU)
-
EPA (USA): This compound is not explicitly P-listed or U-listed.[1] However, it is a Characteristic Hazardous Waste if it exhibits toxicity. Under the "Mixture Rule," if mixed with a listed halogenated solvent (e.g., Methylene Chloride - F002), the entire mixture carries the F-code [2].[1]
-
Recommendation: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but dispose of via incineration to ensure destruction.
-
-
REACH (EU): Treat as a substance of Very High Concern (SVHC) equivalent until toxicological data proves otherwise. Prevent release to aquatic environments (H410).
References
-
Temple University EHS. Halogenated Solvents in Laboratories - Disposal Guide. Retrieved from [Link] (Standard protocols for halogenated waste segregation).
-
University of Cambridge. Disposal of Chemical Waste - Safety Office. Retrieved from [Link] (General laboratory waste segregation rules).
Sources
Personal protective equipment for handling 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one
This guide outlines the operational safety, handling, and disposal protocols for 3-chloro-1-(2-methoxyethyl)pyrazin-2(1H)-one .[1]
Executive Safety Summary: Stop & Read
Status: Potent Pharmaceutical Intermediate (Kinase Inhibitor Building Block)
Critical Hazard: Skin Sensitization & Irritation . The C3-Chlorine atom is highly electrophilic and prone to nucleophilic aromatic substitution (
Compound Profile & Hazard Analysis
Since a specific Safety Data Sheet (SDS) is often unavailable for this proprietary intermediate, this profile is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated pyrazinones (e.g., 3-chloropyrazin-2(1H)-one).[1]
| Property | Data / Inference | Operational Implication |
| Molecular Weight | ~188.61 g/mol | High mobility in air if aerosolized.[1] |
| Physical State | Likely Solid (Crystalline Powder) | Dust explosion hazard; inhalation risk. |
| Reactivity | Electrophilic (C-Cl bond) | Reacts violently with strong nucleophiles (amines, thiols).[1] |
| Toxicity Class | Occupational Health Band (OHB) 3 | Handle as if toxic by ingestion/inhalation ( |
| Specific Risk | Reproductive Toxicity (Suspected) | The 2-methoxyethyl moiety may metabolize similarly to glycol ethers (e.g., 2-methoxyethanol).[1] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. Use this matrix to select barriers based on the specific task.
| PPE Component | Specification | Rationale (Causality) |
| Hand Protection (Primary) | Nitrile (Double Gloved) Min.[1] Thickness: 0.11 mm | Protects against incidental solid contact. |
| Hand Protection (Solvent) | Silver Shield / Laminate | Required if dissolved in DMSO or DMF (these solvents carry the toxicant through nitrile). |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | Primary containment. N95/P100 respirators are only backup for spill cleanup. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are inadequate due to the corrosive potential of the hydrolyzed chloride. |
| Body | Tyvek Lab Coat (Disposable) | Prevents accumulation of dust on reusable cotton coats, reducing secondary exposure. |
Operational Handling Protocol
This workflow ensures containment from storage to reaction.
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun on the weighing boat. Pyrazinone powders are often electrostatic and "fly."
-
Containment: Weigh inside the fume hood. If the balance is outside, use a secondary containment vessel (e.g., a tarred jar) to transport the solid.
Phase 2: Reaction Setup
-
Solvent Choice: This compound is likely soluble in DCM, EtOAc, and THF.
-
Inert Atmosphere: The C-Cl bond is hydrolytically unstable over time. Purge reaction vessels with Nitrogen (
) or Argon to prevent hydrolysis to the inactive 3-hydroxy derivative.[1]
Phase 3: Quenching & Workup[1]
-
Exotherm Warning: If reacting with amines (common usage), the displacement of the chloride releases HCl . Ensure a base (TEA, DIPEA) is present to scavenge acid.
-
Aqueous Waste: The aqueous layer after extraction will contain pyrazinone byproducts. Do not pour down the drain.
Visual Workflow: Handling Cycle
Caption: Operational workflow emphasizing containment and immediate dissolution to minimize dust exposure.
Emergency Response & Decontamination
Scenario A: Skin Exposure (Solid or Solution)[1]
-
Immediate Action: Do not wipe. Wiping drives the chemical into pores.
-
Flush: Rinse with lukewarm water for 15 minutes .
-
Neutralize: Wash gently with a surfactant-rich soap (e.g., 5% SDS solution) to solubilize the lipophilic pyrazinone.
Scenario B: Spill Cleanup (< 5g)
-
Isolate: Evacuate the immediate area (5 ft radius).
-
PPE Upgrade: Don double nitrile gloves and a P100 respirator.
-
Method:
-
Solids: Cover with wet paper towels (prevents dust) and scoop into a waste jar.
-
Liquids: Absorb with vermiculite or polypropylene pads.
-
-
Decontaminate: Wipe surface with 10% Sodium Carbonate (
) . The base helps hydrolyze the reactive chloride to the less toxic hydroxy-species.[1]
Waste Management
Disposal must comply with RCRA standards for halogenated organics.
| Waste Stream | Description | Disposal Code (Typical) |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Hazardous Incineration |
| Liquid Waste | Reaction mother liquors (DCM, THF, etc.). | Halogenated Organic Solvent |
| Aqueous Waste | Extraction layers (likely contains methoxyethyl metabolites). | Toxic Aqueous Waste |
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for 3-Chloropyrazin-2(1H)-one. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA) . Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link][1]
-
ECHA (European Chemicals Agency) . Substance Information: Glycol Ethers and Methoxyethyl Esters Toxicity. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
